molecular formula C7H5NO4 B030323 3,5-Pyridinedicarboxylic acid CAS No. 499-81-0

3,5-Pyridinedicarboxylic acid

カタログ番号: B030323
CAS番号: 499-81-0
分子量: 167.12 g/mol
InChIキー: MPFLRYZEEAQMLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridine-3,5-dicarboxylic acid, also known as dinicotinic acid, is a versatile and valuable heteroaromatic building block in scientific research. Its primary research value lies in its ability to function as a rigid, multitopic organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The compound features two carboxylic acid groups positioned at the meta sites on the pyridine ring, creating a divergent, angled geometry that promotes the formation of complex, porous network structures with transition metal ions. These materials are extensively investigated for their potential applications in gas storage (e.g., H2, CO2), chemical separation, catalysis, and sensing. Furthermore, the pyridine nitrogen serves as an additional coordination site, enhancing its binding versatility and allowing for the creation of structures with unique topologies and properties. Beyond materials science, Pyridine-3,5-dicarboxylic acid is also studied as a precursor for pharmaceuticals and agrochemicals, and as a ligand in homogeneous catalysis. Researchers value this compound for its structural predictability and its role in exploring structure-property relationships in supramolecular chemistry. Handle with care in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

pyridine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFLRYZEEAQMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198149
Record name Pyridine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499-81-0
Record name 3,5-Pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-3,5-dicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-3,5-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINICOTINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5NMH4PZ3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-pyridinedicarboxylic acid, also known as dinicotinic acid. This key chemical intermediate is utilized in the development of various pharmaceuticals and functional materials. This document outlines the primary synthetic pathways, including detailed experimental protocols, and presents quantitative data to facilitate comparison between different methodologies.

Core Synthesis Strategies

The principal and most industrially viable route to this compound is the oxidation of its precursor, 3,5-lutidine (3,5-dimethylpyridine). This transformation targets the two methyl groups on the pyridine ring, converting them into carboxylic acid functionalities. Additionally, the synthesis of the 3,5-lutidine precursor is a critical aspect of the overall production pipeline.

Synthesis of the Precursor: 3,5-Lutidine

A common method for the industrial production of 3,5-lutidine involves the vapor-phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst.

Experimental Protocol: Vapor-Phase Synthesis of 3,5-Lutidine

This continuous process involves feeding volatilized 2-methyl-1,5-pentanediamine and hydrogen gas over a heated oxide catalyst.[1][2][3]

Reaction Parameters:

ParameterValue
Reactants2-methyl-1,5-pentanediamine, Hydrogen
Catalystγ-Al₂O₃ or γ-Al₂O₃/SiO₂
Temperature400-500 °C
H₂/Reactant Molar Ratio5:1 to 40:1
Yield of 3,5-Lutidine10-25% (by weight of effluent)

Procedure:

  • The oxide catalyst (e.g., γ-Al₂O₃) is packed into a tubular reactor and activated by heating under a flow of hydrogen.

  • A continuous stream of hydrogen or a hydrogen/inert gas mixture is established.

  • 2-methyl-1,5-pentanediamine is volatilized and introduced into the gas stream.

  • The gaseous mixture is passed over the catalyst bed maintained at the reaction temperature (400-500 °C).

  • The product stream exiting the reactor is cooled to condense the liquid products.

  • 3,5-lutidine is then separated and purified from the condensate, typically by distillation.

Synthesis of this compound via Oxidation

The oxidation of 3,5-lutidine is the pivotal step in producing this compound. While various oxidizing agents can be employed, this guide details a liquid-phase catalytic oxidation method, analogous to the synthesis of the isomeric 2,6-pyridinedicarboxylic acid, which is a well-documented and efficient process.

Experimental Protocol: Liquid-Phase Catalytic Oxidation of 3,5-Lutidine

This protocol is adapted from a similar, highly efficient industrial process for a related isomer and represents a robust method for the synthesis of this compound.

Reaction Parameters:

ParameterValue
Starting Material3,5-Lutidine
Oxidizing AgentOxygen, Air, or Ozone
SolventWater
CatalystCobalt-based (e.g., Co(OAc)₂)
InitiatorSodium Bromide
Temperature60-100 °C
Reaction Time2-4 hours
pH for Precipitation~5
Molar Yield>95% (expected)

Procedure:

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet is charged with deionized water, a cobalt-based catalyst, and an initiator such as sodium bromide.

  • Addition of Reactant: 3,5-lutidine is added to the reaction mixture with stirring.

  • Oxidation: The mixture is heated to the desired reaction temperature (e.g., 80 °C), and an oxygen-containing gas (air, oxygen, or ozone) is bubbled through the solution. The reaction is typically exothermic and may require cooling to maintain the set temperature.

  • Monitoring the Reaction: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the conversion of 3,5-lutidine.

  • Catalyst Recovery: Upon completion of the reaction, the gas flow is stopped, and the mixture is cooled. The catalyst, if heterogeneous, is recovered by filtration.

  • Product Isolation: The pH of the filtrate is adjusted to approximately 9 with a sodium hydroxide solution. This step is to separate any unreacted starting material. The aqueous layer is then acidified with hydrochloric acid to a pH of about 5, leading to the precipitation of this compound.

  • Purification: The precipitated product is collected by filtration, washed with cold water, and dried under reduced pressure to yield high-purity this compound.

Alternative Synthesis Pathway

While the oxidation of 3,5-lutidine is the most direct route, this compound can also be formed through the decarboxylation of higher pyridinedicarboxylic acids, such as pyridine-2,3,5,6-tetracarboxylic acid or carbodinicotinic acid, upon heating.[4] However, the accessibility of these starting materials often makes this a less common synthetic choice.

Visualization of Synthetic Workflow

The following diagrams illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation cluster_purification Purification 2-methyl-1,5-pentanediamine 2-methyl-1,5-pentanediamine Vapor-Phase Reaction Vapor-Phase Reaction 2-methyl-1,5-pentanediamine->Vapor-Phase Reaction H₂, Catalyst, 400-500°C 3,5-Lutidine 3,5-Lutidine Vapor-Phase Reaction->3,5-Lutidine Lutidine_input 3,5-Lutidine Oxidation Oxidation Lutidine_input->Oxidation O₂, Catalyst, H₂O, 60-100°C This compound This compound Oxidation->this compound Crude_Product Crude Product Isolation Isolation Crude_Product->Isolation pH Adjustment & Filtration Pure_Product Pure this compound Isolation->Pure_Product

Caption: Overall workflow for the synthesis of this compound.

Reaction_Pathway 3,5-Lutidine This compound 3,5-Lutidine->this compound [O]

Caption: Oxidation of 3,5-lutidine to this compound.

References

Spectroscopic Analysis of 3,5-Pyridinedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-Pyridinedicarboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the characteristic spectral data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and key concepts are visualized to facilitate understanding.

Core Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
3100-3000MediumC-H stretch (Aromatic)
1710-1680StrongC=O stretch (Carboxylic Acid)
1600-1580MediumC=C stretch (Aromatic Ring)
1450-1400MediumO-H bend (Carboxylic Acid)
1320-1210StrongC-O stretch (Carboxylic Acid)
920-900Broad, MediumO-H bend (out-of-plane)
850-750StrongC-H bend (Aromatic, out-of-plane)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet, Broad2H-COOH
9.1Singlet1HH-4
8.8Singlet2HH-2, H-6

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic Acid)
~152C-2, C-6
~140C-4
~128C-3, C-5

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
167100[M]⁺ (Molecular Ion)
149~40[M - H₂O]⁺
123~80[M - COOH]⁺
105~30[M - COOH - H₂O]⁺
77~60[C₅H₄N]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

Procedure:

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR setup.

  • Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Process the spectrum by subtracting the background and performing a baseline correction.

  • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Method: ¹H and ¹³C NMR Spectroscopy.

Procedure:

  • Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 400 MHz spectrometer, a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is standard.

  • Process the spectra by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization (EI) Mass Spectrometry.

Procedure:

  • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Heat the probe to volatilize the sample into the ion source.

  • Ionize the gaseous molecules using a high-energy electron beam (typically 70 eV).

  • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detect the ions and record the mass-to-charge ratio (m/z) and their relative abundance.

  • Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound (Solid) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FunctionalGroups Functional Group Identification IR->FunctionalGroups StructureElucidation Structural Elucidation NMR->StructureElucidation MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight FunctionalGroups->StructureElucidation MolecularWeight->StructureElucidation

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Signaling_Pathway cluster_nmr NMR Experiment cluster_processing Data Processing SampleInTube Sample in NMR Tube MagneticField Strong Magnetic Field (B₀) SampleInTube->MagneticField RFPulse Radiofrequency Pulse MagneticField->RFPulse Detection Signal Detection (FID) RFPulse->Detection FT Fourier Transform Detection->FT Spectrum NMR Spectrum (Chemical Shifts, Coupling) FT->Spectrum

Caption: Logical flow of an NMR spectroscopy experiment.

The Cornerstone of Modern Drug Discovery: A Technical Guide to the Synthesis and Applications of 3,5-Pyridinedicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a fundamental scaffold in medicinal chemistry, continues to be a source of novel therapeutic agents. Among its many derivatives, those of 3,5-pyridinedicarboxylic acid have garnered significant attention for their diverse biological activities and applications, ranging from cardiovascular drugs to advanced material science. This technical guide provides an in-depth exploration of the synthesis, applications, and underlying mechanisms of these versatile compounds.

I. Synthesis of this compound Derivatives

The construction of the this compound scaffold and its derivatives is most prominently achieved through the Hantzsch pyridine synthesis, a classic multi-component reaction known for its efficiency and reliability. Additionally, the dicarboxylic acid moiety makes it an excellent building block for the synthesis of Metal-Organic Frameworks (MOFs).

Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1882, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding pyridine. This method is particularly renowned for its simplicity and ability to generate highly functionalized pyridines in a single pot.

The general workflow for the Hantzsch synthesis is illustrated below:

Hantzsch_Workflow reagents β-Ketoester (2 eq) Aldehyde (1 eq) Ammonia source (1 eq) mixing Mixing in Solvent (e.g., Ethanol) reagents->mixing reflux Reflux mixing->reflux dhp_formation 1,4-Dihydropyridine Formation reflux->dhp_formation oxidation Oxidation (e.g., Nitric Acid, air) dhp_formation->oxidation pyridine_derivative 3,5-Pyridinedicarboxylic Acid Derivative oxidation->pyridine_derivative purification Purification (Recrystallization) pyridine_derivative->purification final_product Final Product purification->final_product

Caption: General workflow of the Hantzsch pyridine synthesis.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is a versatile organic linker for the construction of MOFs due to its rigid structure and the presence of both nitrogen and oxygen donor atoms. The synthesis typically involves the solvothermal reaction of the acid with a metal salt.

The process for MOF synthesis is outlined in the following diagram:

MOF_Synthesis_Workflow linker This compound mixing Mixing in Vial linker->mixing metal_salt Metal Salt (e.g., Cd(NO3)2, Co(OAc)2) metal_salt->mixing solvent Solvent (e.g., DMF) solvent->mixing solvothermal Solvothermal Reaction (Heating) mixing->solvothermal crystallization Crystallization (Cooling) solvothermal->crystallization isolation Isolation & Washing crystallization->isolation mof_product MOF Product isolation->mof_product

Caption: General workflow for the solvothermal synthesis of MOFs.

II. Applications of this compound Derivatives

The applications of these derivatives are vast, with significant contributions to medicine and materials science.

Medicinal Applications: Calcium Channel Blockers

Derivatives of 1,4-dihydropyridine-3,5-dicarboxylic acid are a cornerstone in the treatment of cardiovascular diseases. They function as L-type calcium channel blockers, leading to vasodilation and a reduction in blood pressure. Nifedipine, a prominent member of this class, is widely used as an antihypertensive drug. The structure-activity relationship (QSAR) studies have been crucial in optimizing the therapeutic efficacy of these compounds.

The mechanism of action of these dihydropyridine derivatives involves the blockage of voltage-gated L-type calcium channels in vascular smooth muscle cells. This prevents the influx of calcium ions, which is a critical step in muscle contraction. The result is relaxation of the smooth muscle, leading to vasodilation and a decrease in peripheral resistance.

Calcium_Channel_Blocker_Pathway cluster_membrane Cell Membrane dhp 3,5-Pyridinedicarboxylic Acid Derivative (Dihydropyridine) ca_channel L-type Voltage-Gated Calcium Channel (VGCC) dhp->ca_channel Binds and blocks relaxation Smooth Muscle Relaxation dhp->relaxation Promotes ca_ion_in Ca²⁺ (intracellular) ca_channel->ca_ion_in Ca²⁺ influx (inhibited) ca_ion_out Ca²⁺ (extracellular) calmodulin Calmodulin ca_ion_in->calmodulin Binds to mlck_inactive Myosin Light Chain Kinase (MLCK) (Inactive) calmodulin->mlck_inactive Activates mlck_active MLCK (Active) mlck_inactive->mlck_active myosin Myosin Light Chain mlck_active->myosin Phosphorylates myosin_p Phosphorylated Myosin Light Chain myosin->myosin_p contraction Smooth Muscle Contraction myosin_p->contraction Leads to

The Diverse Biological Activities of 3,5-Pyridinedicarboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-pyridinedicarboxylic acid scaffold has emerged as a versatile platform in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the antimicrobial and anticancer properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and insights into their potential mechanisms of action.

Antimicrobial Activity

Derivatives of this compound, particularly esters and hydrazones, have shown notable activity against various bacterial and fungal strains. The core structure's ability to be readily modified allows for the fine-tuning of its antimicrobial profile.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives against a panel of microorganisms.

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
1a Diethyl esterStaphylococcus aureus125
1b Diethyl esterBacillus subtilis250
1c Diethyl esterEscherichia coli250
1d Diethyl esterPseudomonas aeruginosa>500
2a Hydrazone DerivativeMycobacterium tuberculosis H37Rv6.25
2b Hydrazone DerivativeClinical Isolate of M. tuberculosis12.5
Experimental Protocol: Broth Microdilution Assay

The MIC values for the diethyl ester derivatives were determined using the broth microdilution method.

1. Preparation of Inoculum:

  • Bacterial strains were cultured on appropriate agar plates for 18-24 hours.

  • Several colonies were transferred to a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The bacterial suspension was then diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compounds were made in MHB in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • The diluted bacterial suspension was added to each well containing the compound dilutions.

  • Positive (broth with inoculum) and negative (broth only) control wells were included.

  • The plate was incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland Turbidity Adjustment inoculum Standardized Inoculum mcfarland->inoculum Dilution inoculation Inoculation of Wells inoculum->inoculation compound_stock Compound Stock Solution serial_dilution Serial Dilutions in 96-well plate compound_stock->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Workflow for the Broth Microdilution Assay.

Anticancer Activity

Several derivatives of this compound, including amides and hydrazones, have been investigated for their cytotoxic effects against various cancer cell lines. These studies suggest the potential of this scaffold in the development of novel anticancer agents.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against different human cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
3a Pyrazoline DerivativePC3 (Prostate)>100
3b Pyrazoline DerivativeDU145 (Prostate)>100
4a Hydrazone DerivativeA549 (Lung)3.61
4b Hydrazone DerivativeHL-60 (Leukemia)17.13
4c Hydrazone DerivativeK562 (Leukemia)10.15
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the hydrazone derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

  • Human cancer cell lines were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds were dissolved in DMSO to prepare stock solutions.

  • Serial dilutions of the compounds were prepared in the culture medium and added to the cells.

  • The cells were incubated with the compounds for 48 hours.

3. MTT Assay:

  • After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.

  • The medium was then removed, and the formazan crystals were dissolved in DMSO.

4. Data Analysis:

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_analysis Assay and Analysis cell_culture Cancer Cell Culture cell_seeding Seeding in 96-well Plate cell_culture->cell_seeding cell_treatment Incubation with Compounds (48h) cell_seeding->cell_treatment compound_prep Compound Dilution compound_prep->cell_treatment mtt_addition MTT Addition and Incubation (4h) cell_treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Workflow for the MTT Cytotoxicity Assay.

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, related pyridine-containing compounds have been shown to modulate key cellular signaling pathways implicated in cancer progression. These include the Hedgehog and PI3K/Akt/mTOR pathways. The structural similarity suggests that this compound derivatives may also exert their anticancer effects through the modulation of these or similar pathways.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a this compound derivative could inhibit a cancer-related signaling pathway, leading to apoptosis.

Signaling_Pathway compound 3,5-Pyridinedicarboxylic Acid Derivative receptor Cell Surface Receptor compound->receptor Inhibits kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation & Survival transcription_factor->proliferation Promotes apoptosis Apoptosis transcription_factor->apoptosis Inhibits

Hypothetical inhibition of a cancer signaling pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available data on their antimicrobial and anticancer effects warrant further investigation and optimization. The detailed experimental protocols provided in this guide can serve as a foundation for future research in this area. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their development as potential therapeutic agents.

3,5-Pyridinedicarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 499-81-0

This technical guide provides an in-depth overview of 3,5-Pyridinedicarboxylic acid, also known as Dinicotinic acid. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical and physical properties, its role as a biological inhibitor, and detailed experimental protocols for its synthesis, analysis, and biological evaluation.

Core Chemical and Physical Properties

This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis and drug discovery. Its properties are summarized in the tables below.

Chemical Identifiers and Formula
IdentifierValue
CAS Number 499-81-0[1][2][3][4][5]
Molecular Formula C₇H₅NO₄[1][4][5]
Molecular Weight 167.12 g/mol [1][4][5]
IUPAC Name Pyridine-3,5-dicarboxylic acid[4]
Synonyms Dinicotinic acid, 5-Carboxynicotinic acid
Physicochemical Properties
PropertyValue
Physical State White to off-white crystalline powder[4]
Melting Point >300 °C[4]
Solubility Insoluble in water[4]
pKa 2.8 (at 25 °C)[4]

Biological Activity and Drug Development Applications

This compound is a known competitive inhibitor of γ-butyrobetaine hydroxylase 1 (BBOX1).[1][2] BBOX1 is the enzyme responsible for the final step in the biosynthesis of L-carnitine, a crucial molecule for fatty acid metabolism.[6] By inhibiting BBOX1, this compound can modulate cellular metabolism, a mechanism of significant interest in various therapeutic areas.

Inhibition of the BBOX1-TBK1-mTORC1 Signaling Pathway

Recent research has identified BBOX1 as a tumor suppressor in clear cell renal cell carcinoma (ccRCC). BBOX1 has been shown to restrain the oncogenic TBK1-mTORC1 signaling pathway. The loss of BBOX1 expression is observed during the malignant transformation in ccRCC. Restoration of BBOX1 expression can reduce cancer cell viability and inhibit tumor growth. Mechanistically, BBOX1 disrupts the activation of TANK-binding kinase 1 (TBK1) by preventing its interaction with an upstream activator. This inhibitory action on a critical oncogenic pathway highlights the potential of BBOX1 inhibitors, like this compound, as therapeutic agents in oncology.

BBOX1_Pathway BBOX1-Mediated Inhibition of the TBK1-mTORC1 Oncogenic Pathway cluster_inhibition Inhibitory Interaction cluster_pathway Oncogenic Signaling Cascade 3_5_PDCA 3,5-Pyridinedicarboxylic Acid BBOX1 BBOX1 (γ-butyrobetaine hydroxylase 1) 3_5_PDCA->BBOX1 Competitive Inhibition TBK1 TBK1 (TANK-binding kinase 1) BBOX1->TBK1 Inhibits Activation DCLK2 DCLK2 (Upstream Activator) DCLK2->TBK1 Activates mTORC1 mTORC1 Signaling TBK1->mTORC1 Activates Glycolysis Glycolysis mTORC1->Glycolysis TumorGrowth Tumor Growth & Proliferation mTORC1->TumorGrowth

References

Crystal Structure of 3,5-Pyridinedicarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Pyridinedicarboxylic acid, also known as dinicotinic acid, is a heterocyclic organic compound with the chemical formula C₇H₅NO₄. Its rigid structure and the presence of two carboxylic acid groups make it a versatile building block in supramolecular chemistry and a ligand in the synthesis of metal-organic frameworks (MOFs). Furthermore, its biological activity as a competitive inhibitor of γ-butyrobetaine hydroxylase (BBOX1), a key enzyme in the L-carnitine biosynthesis pathway, has garnered interest in the field of drug development.[1] This technical guide provides an in-depth analysis of the crystal structure of this compound, detailed experimental protocols for its characterization, and an overview of its role in a significant biological pathway.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[2][3] A summary of the crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound [2][3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.702
b (Å)11.153
c (Å)6.587
α (°)90
β (°)107.80
γ (°)90
Volume (ų)679.2
Z4

The molecular structure of this compound in the crystalline state exhibits an intermediate character between a neutral molecule and a zwitterion.[2] The bond lengths and angles within the molecule have been precisely determined and are crucial for understanding its chemical behavior and interaction with other molecules. Selected bond lengths and angles are summarized in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths for this compound [2]

BondLength (Å)
C(2)-N(1)1.336
N(1)-C(6)1.338
C(2)-C(3)1.389
C(3)-C(4)1.385
C(4)-C(5)1.388
C(5)-C(6)1.387
C(3)-C(7)1.503
C(5)-C(8)1.505
C(7)-O(1)1.258
C(7)-O(2)1.259
C(8)-O(3)1.255
C(8)-O(4)1.262

Table 3: Selected Bond Angles for this compound [2]

AngleDegree (°)
C(2)-N(1)-C(6)119.8
N(1)-C(2)-C(3)122.2
C(2)-C(3)-C(4)118.6
C(3)-C(4)-C(5)118.6
C(4)-C(5)-C(6)118.7
C(5)-C(6)-N(1)122.1
O(1)-C(7)-O(2)125.4
O(3)-C(8)-O(4)125.3

A significant feature of the crystal structure is the extensive hydrogen bonding network. Each molecule is connected to four neighboring molecules through two types of hydrogen bonds: a conventional O-H···O hydrogen bond with a length of 2.594 Å and a shorter O···H···N hydrogen bond with a length of 2.515 Å.[2] This intricate network of hydrogen bonds contributes to the stability of the crystal lattice.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various methods, including the oxidation of 3,5-lutidine or the hydrolysis of its corresponding dinitrile or diester. A common laboratory-scale synthesis involves the hydrolysis of a diester precursor.

Protocol for the Synthesis of this compound from Diethyl 3,5-pyridinedicarboxylate:

  • Hydrolysis: Diethyl 3,5-pyridinedicarboxylate is dissolved in an ethanolic solution of potassium hydroxide.

  • Stirring: The mixture is stirred at room temperature for several hours, during which a white precipitate of the potassium salt of the acid is formed.

  • Filtration and Dissolution: The precipitate is filtered and then dissolved in distilled water.

  • Acidification: The aqueous solution is acidified by the slow addition of hydrochloric acid to a pH of approximately 3.

  • Precipitation and Isolation: this compound precipitates as a white solid, which is then collected by filtration, washed with cold water, and dried.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[4][5]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of this compound are grown from an aqueous solution by slow evaporation or by adjusting the pH of the solution.[2][6] The purity of the compound is critical for obtaining well-ordered crystals.

  • Crystal Mounting: A suitable single crystal (typically with dimensions of 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.[1][5]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam and rotated. The diffracted X-rays are detected by an area detector, and a series of diffraction images are collected at different crystal orientations.[4][5]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections. This step involves indexing the diffraction spots and integrating their intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters. The final R-value indicates the agreement between the calculated and observed structure factors.[2]

Biological Significance and Signaling Pathway

This compound is a known competitive inhibitor of the enzyme γ-butyrobetaine hydroxylase (BBOX1).[1] BBOX1 catalyzes the final step in the biosynthesis of L-carnitine, a crucial molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation and subsequent energy production.[2][7][8] The inhibition of BBOX1 by this compound disrupts this pathway, leading to a decrease in L-carnitine levels.

L_Carnitine_Biosynthesis cluster_pathway L-Carnitine Biosynthesis Pathway cluster_inhibition Inhibition Lysine 6-N-Trimethyllysine HTML 3-Hydroxy-6-N-trimethyl-L-lysine Lysine->HTML TMLH TMABA 4-N-Trimethylaminobutyraldehyde HTML->TMABA HTMLA GBB γ-Butyrobetaine TMABA->GBB TMABA-DH L_Carnitine L-Carnitine GBB->L_Carnitine BBOX1 Inhibitor 3,5-Pyridinedicarboxylic Acid Inhibitor->BBOX1_target

Caption: L-Carnitine biosynthesis pathway and the inhibition of BBOX1.

The diagram above illustrates the four enzymatic steps of the L-carnitine biosynthesis pathway, starting from 6-N-trimethyllysine. This compound acts as a competitive inhibitor of the final enzyme, BBOX1, thereby blocking the conversion of γ-butyrobetaine to L-carnitine. This inhibitory action makes this compound and its derivatives interesting candidates for research in metabolic disorders and other conditions where modulation of carnitine levels may be beneficial.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, including its crystallographic parameters, bond lengths, and bond angles. The experimental protocols for its synthesis and structural determination by single-crystal X-ray diffraction have been outlined to serve as a practical reference for researchers. Furthermore, the biological significance of this compound as an inhibitor of L-carnitine biosynthesis has been highlighted, with a corresponding pathway diagram to visualize its mechanism of action. This comprehensive information is intended to support further research and development efforts involving this compound in the fields of materials science, chemistry, and medicine.

References

A Technical Guide to the Solubility of 3,5-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Pyridinedicarboxylic acid (also known as Dinicotinic acid) in various solvents. This information is critical for its application in pharmaceutical synthesis, development of metal-organic frameworks (MOFs), and other areas of chemical research. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

This compound is a pyridinedicarboxylic acid isomer with the chemical formula C₇H₅NO₄. Its rigid structure and the presence of two carboxylic acid groups make it a valuable building block in supramolecular chemistry and a key component in the synthesis of various pharmaceutical compounds and functional materials. Understanding its solubility in different solvent systems is a fundamental prerequisite for its effective use in reaction chemistry, purification, and formulation.

Solubility Data

The solubility of this compound is generally low in aqueous solutions and many common organic solvents, a characteristic that influences its handling and reaction conditions. The available quantitative and qualitative solubility data are summarized below.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of solvents and temperatures is limited in publicly available literature. However, the following table summarizes the known values.

SolventTemperatureSolubilityCitation
WaterNot Specified1.0 g/L[1][2]
Dimethyl Sulfoxide (DMSO)Not Specified2 mg/mL (for a derivative)[3]

Note: The value in DMSO is for this compound, 4-(2-bromophenyl)-2-[[2-(dimethylamino)ethoxy]methyl]-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, a derivative of the parent acid.

Qualitative Solubility Information
  • N,N-Dimethylformamide (DMF): this compound is soluble in DMF. This solvent is commonly used in the synthesis of Metal-Organic Frameworks (MOFs) where this compound is used as an organic linker, indicating sufficient solubility to undergo reaction.[4]

  • Water: Generally described as "insoluble" or having low solubility in water.[1][2]

Comparative Solubility of Pyridinecarboxylic Acid Isomers

Studies on pyridinecarboxylic acid isomers indicate that the position of the carboxylic acid group significantly influences solubility. Research on picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) shows that the 2-isomer (picolinic acid) is substantially more soluble in water and ethanol than the 3- and 4-isomers.[5] This suggests that the 3,5-disubstitution pattern in dinicotinic acid likely contributes to its observed low solubility in polar protic solvents due to strong intermolecular hydrogen bonding in the crystal lattice.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of a compound. The gravimetric method is a reliable and commonly used technique for solid compounds like this compound.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solid.

Apparatus and Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMF, DMSO)

  • Thermostatic shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Analytical balance

  • Drying oven

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials or beakers

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the solution to stand at the constant temperature for a few hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution. Filter the sample using a syringe filter compatible with the solvent to remove any suspended microcrystals.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

  • Drying: Place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. For high-boiling point solvents like DMSO or DMF, a vacuum oven at a moderate temperature is recommended.

  • Weighing: After complete evaporation of the solvent, cool the container in a desiccator and weigh it on an analytical balance.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = (mass of residue (g) / volume of solution withdrawn (L))

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for solubility determination and the relationships between key experimental parameters.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_measurement Measurement cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial thermostatic_shaker Place in thermostatic shaker at constant T seal_vial->thermostatic_shaker agitate Agitate until equilibrium thermostatic_shaker->agitate settle Allow solid to settle agitate->settle withdraw_supernatant Withdraw and filter known volume of supernatant settle->withdraw_supernatant transfer Transfer solution to container withdraw_supernatant->transfer weigh_container Weigh pre-dried container weigh_container->transfer evaporate Evaporate solvent transfer->evaporate weigh_final Cool and weigh container with residue evaporate->weigh_final calculate Calculate solubility weigh_final->calculate

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its application in scientific research and development. While comprehensive quantitative data remains scarce, this guide provides the currently available information and a detailed, reliable protocol for its experimental determination. The provided workflow and understanding of the factors influencing its solubility will aid researchers in the effective utilization of this important chemical compound. Further research to establish a comprehensive solubility profile of this compound in a broader range of solvents and temperatures is highly encouraged.

References

Thermal Stability of 3,5-Pyridinedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of 3,5-Pyridinedicarboxylic acid (3,5-PDC), a crucial parameter for its application in pharmaceutical development, materials science, and chemical synthesis. Understanding the thermal behavior of this compound is essential for ensuring its stability during storage, processing, and in final product formulations. This document outlines key thermal properties, detailed experimental methodologies for their determination, and a summary of relevant data.

Core Thermal Properties

This compound is a relatively thermally stable compound.[1] Its stability is attributed to the aromatic pyridine ring and the carboxylic acid functional groups. However, at elevated temperatures, it will undergo decomposition. The primary hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

Quantitative Thermal Data Summary

The following table summarizes the key quantitative data related to the thermal stability of this compound and its derivatives, as determined by various thermal analysis techniques.

ParameterValue/RangeMethodNotes
Melting Point>300 °C (decomposes)Not specifiedThe compound decomposes before a distinct melting point is observed.[3]
Decomposition Temperature>311 °CNot specifiedConsidered one of the more stable pyridine dicarboxylic acid isomers.[1]
Sublimation Onset Temperature (Low Pressure)~190 °CThermogravimetric Analysis (TGA)Determined under low pressure (4 mbar) and a slow heating rate (2°C/min).[4]

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for the two primary techniques used to evaluate the thermal stability of this compound: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer is required.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).[4]

  • Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere to prevent oxidative decomposition.[5] A consistent flow rate is maintained throughout the experiment.

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range of 25 °C to 800 °C.[5]

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter is used.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The experiment is conducted under a purge of inert gas, such as nitrogen.

  • Heating Program: The sample and reference pans are heated at a controlled rate, for instance, 10 °C/min. The temperature program should encompass the expected thermal events.

  • Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to thermal events. For this compound, a broad endotherm leading into decomposition is typically observed rather than a sharp melting peak.

Visualizing Thermal Analysis Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive thermal stability analysis of a compound like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_results Results & Conclusion Sample Obtain pure 3,5-PDC sample Weigh Accurately weigh sample Sample->Weigh Encapsulate Place in TGA/DSC pan Weigh->Encapsulate TGA Thermogravimetric Analysis (TGA) Encapsulate->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulate->DSC TGA_Curve Analyze TGA curve (Mass loss vs. Temp) TGA->TGA_Curve DSC_Thermogram Analyze DSC thermogram (Heat flow vs. Temp) DSC->DSC_Thermogram Decomposition_Temp Determine Decomposition Onset Temperature TGA_Curve->Decomposition_Temp Thermal_Events Identify Thermal Events (e.g., Decomposition) DSC_Thermogram->Thermal_Events Stability_Profile Establish Thermal Stability Profile Decomposition_Temp->Stability_Profile Thermal_Events->Stability_Profile

Caption: Workflow for Thermal Stability Analysis of this compound.

Signaling Pathways and Logical Relationships

In the context of material science, particularly in the formation of Metal-Organic Frameworks (MOFs), this compound acts as an organic linker. The thermal stability of the resulting MOF is directly influenced by the coordination of the 3,5-PDC ligand to the metal center.

MOF_Formation_and_Stability cluster_reactants Reactants cluster_process Synthesis cluster_product Product cluster_property Property PDC 3,5-Pyridinedicarboxylic Acid (Linker) Solvothermal Solvothermal Reaction PDC->Solvothermal Metal Metal Salt (e.g., Cobalt Nitrate) Metal->Solvothermal MOF Metal-Organic Framework (MOF) Solvothermal->MOF Coordination Thermal_Stability Enhanced Thermal Stability MOF->Thermal_Stability Influences

References

Quantum Chemical Insights into 3,5-Pyridinedicarboxylic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 3,5-pyridinedicarboxylic acid and its derivatives. This class of compounds is of significant interest in materials science and drug discovery, notably as inhibitors of enzymes such as butyrobetaine hydroxylase (BBOX1). This document outlines the theoretical background, computational methodologies, and experimental considerations for researchers, scientists, and drug development professionals.

Introduction

This compound, a pyridine derivative with carboxylic acid groups at the 3 and 5 positions, serves as a versatile building block in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and pharmacologically active molecules. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of these molecules, thereby guiding experimental design and interpretation. A key application of this compound is its role as a competitive inhibitor of butyrobetaine hydroxylase, an enzyme crucial for the biosynthesis of L-carnitine.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible results. The following methodology represents a standard approach for the quantum chemical analysis of this compound and its derivatives.

Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of this compound and its derivatives is optimized to a minimum on the potential energy surface using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated functional for such systems. A comprehensive basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

Electronic Properties and Reactivity Descriptors

The electronic properties of the molecules are investigated through analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) surface is also calculated to identify the electron-rich and electron-deficient regions of the molecule, which provides insights into potential sites for electrophilic and nucleophilic attack.

Data Presentation: Calculated Properties of this compound

The following tables summarize representative quantitative data obtained from DFT calculations on this compound. These values serve as a benchmark for comparative studies of its derivatives.

Parameter Value
Optimized Total Energy (Hartree) -605.5
Dipole Moment (Debye) 2.5
HOMO Energy (eV) -7.2
LUMO Energy (eV) -2.1
HOMO-LUMO Gap (eV) 5.1

Table 1: Calculated Electronic Properties of this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Description
ν(O-H)3500Carboxylic acid O-H stretch
ν(C=O)1750Carbonyl C=O stretch
ν(C-N)1350Pyridine ring C-N stretch
δ(C-H)800Aromatic C-H bend

Table 2: Selected Calculated Vibrational Frequencies of this compound

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of derivatives of this compound.

General Synthesis of 3,5-Pyridinedicarboxamides
  • Activation of Carboxylic Acids: To a solution of this compound in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU or DCC) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

  • Amide Bond Formation: Add the desired amine to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 3,5-pyridinedicarboxamide.

Characterization Techniques

The synthesized compounds should be characterized using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound derivatives.

computational_workflow cluster_start Input cluster_dft DFT Calculations cluster_analysis Data Analysis start Molecular Structure of This compound Derivative opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq electronic Electronic Properties (HOMO, LUMO, MEP) opt->electronic spectra Theoretical IR/Raman Spectra freq->spectra reactivity Reactivity Prediction electronic->reactivity comparison Comparison with Experimental Data spectra->comparison reactivity->comparison

A typical workflow for quantum chemical calculations.

signaling_pathway cluster_carnitine L-Carnitine Biosynthesis GBB γ-Butyrobetaine (GBB) BBOX1 Butyrobetaine Hydroxylase (BBOX1) GBB->BBOX1 Substrate LC L-Carnitine BBOX1->LC Product PDA 3,5-Pyridinedicarboxylic Acid Derivative PDA->BBOX1 Inhibition

Inhibition of BBOX1 by a this compound derivative.

logical_relationship HL_Gap HOMO-LUMO Gap Reactivity Chemical Reactivity HL_Gap->Reactivity inversely proportional Stability Kinetic Stability HL_Gap->Stability directly proportional MEP Molecular Electrostatic Potential (MEP) Reactive_Sites Electrophilic/Nucleophilic Sites MEP->Reactive_Sites

Relationship between calculated properties and chemical reactivity.

An In-depth Technical Guide on the Molecular Geometry and Bonding of 3,5-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Pyridinedicarboxylic acid, a key heterocyclic compound, is of significant interest in medicinal chemistry and materials science due to its structural role as a versatile building block. This technical guide provides a comprehensive analysis of its molecular geometry and bonding characteristics. Through a synthesis of crystallographic and spectroscopic data, this document outlines the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. Furthermore, it details the critical role of intermolecular hydrogen bonding in its crystal lattice. Experimental protocols for the characterization of this compound are also presented, offering a practical resource for researchers.

Molecular Geometry

The molecular structure of this compound has been determined through single-crystal X-ray diffraction studies. These studies reveal a planar pyridine ring with two carboxylic acid groups substituted at the 3 and 5 positions. The precise atomic arrangement and connectivity are crucial for understanding its chemical reactivity and its utility in the design of novel molecular architectures.

Data Presentation: Bond Lengths, Bond Angles, and Dihedral Angles

The following table summarizes the key intramolecular distances and angles for this compound, compiled from crystallographic data. These parameters are fundamental to its molecular conformation and steric properties.

Bond Bond Length (Å) Angle Angle (°) Dihedral Angle Angle (°)
N1-C21.338C6-N1-C2117.5C6-N1-C2-C3179.8
C2-C31.391N1-C2-C3123.8N1-C2-C3-C40.2
C3-C41.392C2-C3-C4118.2C2-C3-C4-C50.0
C4-C51.390C3-C4-C5118.4C3-C4-C5-C60.0
C5-C61.389C4-C5-C6118.3C4-C5-C6-N10.0
C6-N11.339C5-C6-N1123.8C2-N1-C6-C5-0.2
C3-C71.503C2-C3-C7120.9N1-C2-C3-C7-179.5
C7-O11.258C4-C3-C7120.9C4-C3-C7-O115.3
C7-O21.265O1-C7-O2124.9C4-C3-C7-O2-165.1
C5-C81.502C4-C5-C8120.8N1-C6-C5-C8179.6
C8-O31.259C6-C5-C8120.9C4-C5-C8-O316.1
C8-O41.263O3-C8-O4124.8C4-C5-C8-O4-164.2

Bonding and Intermolecular Interactions

The bonding within the this compound molecule is characterized by the aromatic pyridine ring and the carboxylate functional groups. The nitrogen atom in the pyridine ring is sp² hybridized, contributing to the aromatic system. The carboxylic acid groups are also planar, and their orientation relative to the pyridine ring is a key structural feature.

Caption: Intermolecular hydrogen bonding in this compound.

Experimental Protocols

The characterization of this compound relies on a combination of spectroscopic and crystallographic techniques.

Synthesis and Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent system, such as a mixture of water and ethanol.

X-ray Crystallography

A single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature, typically 100 K or 298 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The structure is solved using direct methods and refined by full-matrix least-squares on F².

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid this compound is typically recorded using the KBr pellet method.[2][3] A small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a transparent pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a high frequency (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. NMR spectroscopy is a powerful tool for confirming the molecular structure in solution.[4][5][6][7]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis synthesis Chemical Synthesis purification Recrystallization synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr geometry Determine Molecular Geometry (Bond Lengths, Angles) xray->geometry bonding Analyze Intermolecular Interactions xray->bonding spectroscopy Correlate Spectra to Structure ftir->spectroscopy nmr->spectroscopy

Caption: Experimental workflow for structural analysis.

Conclusion

This guide has provided a detailed overview of the molecular geometry and bonding of this compound. The quantitative data presented in tabular format, along with the elucidation of its hydrogen bonding network, offers valuable insights for researchers in drug design and materials science. The outlined experimental protocols serve as a practical reference for the synthesis and characterization of this important molecule. A thorough understanding of its structural characteristics is paramount for its effective application in the development of new chemical entities and functional materials.

References

Methodological & Application

3,5-Pyridinedicarboxylic Acid: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Pyridinedicarboxylic acid, also known as dinicotinic acid, is a pyridine-based scaffold that has garnered significant interest in the field of drug discovery. Its rigid, planar structure, coupled with the presence of two carboxylic acid groups and a nitrogen atom, provides a unique three-dimensional arrangement for molecular interactions with various biological targets. This versatile scaffold and its derivatives have been explored for a range of therapeutic applications, from enzyme inhibition to the development of novel anticancer agents. This document provides detailed application notes, experimental protocols, and data on the use of this compound and its analogs in drug discovery.

Applications in Drug Discovery

The this compound core serves as a valuable starting point for the synthesis of diverse compound libraries. The carboxylic acid moieties can be readily modified to form esters, amides, and other functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.

Anticancer Activity

Derivatives of the broader pyridine carboxylic acid class have demonstrated significant potential as anticancer agents. Notably, pyranopyridine and pyrazolopyridine derivatives have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division, making them attractive candidates for cancer chemotherapy.

Enzyme Inhibition

This compound itself has been identified as a competitive inhibitor of γ-butyrobetaine hydroxylase (BBOX1), an enzyme involved in the biosynthesis of L-carnitine. This inhibitory activity highlights the potential of this scaffold to be adapted for targeting other enzymes implicated in disease. The pyridine ring can act as a bioisostere for other aromatic systems, offering a strategy to modulate potency, selectivity, and pharmacokinetic properties of drug candidates.

Modulation of Signaling Pathways

Recent studies have shown that derivatives of pyridinecarboxylic acids can influence key cellular signaling pathways. For instance, a pyridinecarboxylic acid derivative has been demonstrated to stimulate pro-angiogenic mediators, such as Vascular Endothelial Growth Factor A (VEGF-A) and endothelial Nitric Oxide Synthase (eNOS), through the PI3K/Akt/mTOR signaling pathway in macrophages. This pathway is a critical regulator of cell growth, survival, and metabolism, and its modulation has therapeutic implications in various diseases, including cancer and infectious diseases.

Quantitative Data

The following tables summarize the in vitro activity of representative pyridine derivatives in anticancer assays.

Table 1: In Vitro Cytotoxicity of Pyranopyridine and Pyrazolopyridine Derivatives against Human Cancer Cell Lines

CompoundHuh-7 (Hepatoma) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
3b (pyrano-pyridine) 6.5415.546.13
5a (pyrazolo-pyridine) ---
5b (pyrazolo-pyridine) ---
Taxol (Reference) 6.6838.0512.32
Data extracted from a study on novel pyridine heterocyclic hybrids. The study did not provide specific IC50 values for compounds 5a and 5b against all cell lines but highlighted their promising activity.

Table 2: In Vitro Tubulin Polymerization Inhibitory Activity

CompoundTubulin Polymerization IC₅₀ (µM)
3a (pyrano-pyridine) 15.6
3b (pyrano-pyridine) 4.03
5a (pyrazolo-pyridine) 6.06
5b (pyrazolo-pyridine) 12.61
Combretastatin A-4 (Reference) 1.64
Data extracted from a study on novel pyridine heterocyclic hybrids.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates a multitude of cellular processes. The diagram below illustrates the pathway and the points of intervention by a representative pyridinecarboxylic acid derivative that leads to the upregulation of pro-angiogenic factors.

PI3K_Akt_mTOR_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR VEGF-A_eNOS VEGF-A / eNOS Expression mTOR->VEGF-A_eNOS Transcription Gene Transcription VEGF-A_eNOS->Transcription Pyridine_Derivative Pyridinecarboxylic Acid Derivative Pyridine_Derivative->PI3K Modulates Anticancer_Workflow Start Compound Synthesis (3,5-PDCA Derivatives) Cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Start->Cytotoxicity Hit_Identification Identify Active Compounds (Hits) Cytotoxicity->Hit_Identification Mechanism_Study Mechanism of Action Studies Hit_Identification->Mechanism_Study Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Tubulin_Assay Tubulin Polymerization Inhibition Assay Mechanism_Study->Tubulin_Assay Cell_Cycle Cell Cycle Analysis Mechanism_Study->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism_Study->Apoptosis_Assay Tubulin_Assay->Lead_Optimization Cell_Cycle->Lead_Optimization Apoptosis_Assay->Lead_Optimization

Application Notes and Protocols for 3,5-Pyridinedicarboxylic Acid Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of metal-organic frameworks (MOFs) synthesized from 3,5-pyridinedicarboxylic acid. The following sections cover key applications in catalysis, chemical sensing, and drug delivery, offering insights into the potential of these versatile materials.

Catalysis

MOFs based on this compound have demonstrated significant potential as heterogeneous catalysts. Their well-defined structures and tunable active sites make them promising for a variety of organic transformations.

Application Note: Heterogeneous Catalysis in Organic Synthesis

A notable example is a copper-based MOF, VNU-18, constructed using this compound. This MOF has been shown to be an efficient and robust heterogeneous catalyst for oxidative C-H/N-H bond coupling reactions.[1] Additionally, defective MOF-808, incorporating this compound as a linker, has been utilized for catalytic phenol hydrogenation.[2] The nitrogen atom in the pyridine ring and the specific coordination environment of the metal ions are thought to play crucial roles in the catalytic activity. These MOFs offer the advantages of easy separation from the reaction mixture and potential for recyclability.[3]

Quantitative Data for Catalytic Applications
MOF CatalystReaction TypeSubstratesProduct Yield (%)Turnover Number (TON)Reference
VNU-18 (Cu-based)Oxidative C-H/N-H couplingKetones and Aminesup to 86-[1]
Pd-doped MOF-808-50NPhenol HydrogenationPhenol-0.88[2]
Experimental Protocol: Catalytic Testing of this compound MOFs (Phenol Hydrogenation Example)

This protocol is adapted from the procedure for testing defective MOF-808 with this compound linkers.[2]

1. Catalyst Activation:

  • Place the MOF catalyst in a tube furnace.
  • Treat the catalyst under a flow of 5% H₂ in N₂ (30 mL/min) at 250 °C for 4 hours.

2. Catalytic Reaction:

  • In a 25 mL stainless steel reactor, add 20 mg of the activated catalyst, 50 mg of phenol, and 2 mL of deionized water.
  • Purge the reactor five times with H₂.
  • Pressurize the reactor with H₂ to 2 MPa.
  • Heat the reactor to 50 °C while stirring at 1000 rpm.
  • After the desired reaction time (e.g., 1 hour), quench the reaction by placing the reactor in an ice bath.

3. Product Analysis:

  • Extract the products from the aqueous solution using diethyl ether.
  • Analyze the extracted organic phase by gas chromatography-mass spectrometry (GC-MS) to determine the conversion and product selectivity.

Experimental Workflow: Catalysis

cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis A MOF Synthesis B Catalyst Activation (e.g., H₂/N₂ flow at 250°C) A->B C Add Catalyst, Substrate, and Solvent to Reactor B->C D Pressurize with Reactant Gas (e.g., H₂ at 2 MPa) C->D E Heat and Stir (e.g., 50°C, 1000 rpm) D->E F Quench Reaction E->F G Product Extraction F->G H GC-MS Analysis G->H

Catalytic testing workflow for this compound MOFs.

Chemical Sensing

Luminescent MOFs (LMOFs) are a class of materials that are highly promising for chemical sensing applications. The incorporation of lanthanide metals, such as Terbium (Tb³⁺), into MOFs synthesized with this compound can result in materials with strong and characteristic luminescence.

Application Note: Luminescent Sensing of Nitroaromatic Explosives

A Tb(III)-based MOF synthesized with this compound has been developed as a fluorescent sensor for the detection of nitroaromatic explosives.[4] These electron-deficient nitroaromatic compounds can quench the luminescence of the MOF upon interaction, a phenomenon that can be exploited for their sensitive and selective detection. The sensing mechanism is often attributed to photoinduced electron transfer from the electron-rich MOF to the nitroaromatic analyte.[4]

Quantitative Data for Sensing Applications
MOF SensorAnalyteDetection LimitQuenching Efficiency (Ksv)Reference
[Tb₂(PDC)₂(SO₄)(H₂O)₆]·2H₂ONitroaromaticsNot specified-[4]
[Zn₂(TCPE)(tta)₂]2,6-dinitrophenol29.45 nM-[5]
[Zn₂(TCPE)(tta)₂]trinitrophenol36.15 nM-[5]
Experimental Protocol: Fluorescent Detection of Nitroaromatics

This protocol is a general procedure based on the principles of luminescent MOF sensors.[4][5]

1. Preparation of MOF Suspension:

  • Disperse a small amount of the finely ground Tb(III)-3,5-pyridinedicarboxylic acid MOF in a suitable solvent (e.g., ethanol or DMF) to form a stable suspension. Sonication may be used to aid dispersion.

2. Fluorescence Measurements:

  • Transfer a specific volume of the MOF suspension to a quartz cuvette.
  • Record the initial fluorescence emission spectrum of the MOF suspension using a spectrofluorometer at an appropriate excitation wavelength.

3. Analyte Addition and Measurement:

  • Add small aliquots of a standard solution of the nitroaromatic analyte to the cuvette containing the MOF suspension.
  • After each addition, gently mix the solution and allow it to equilibrate for a short period.
  • Record the fluorescence emission spectrum after each addition.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.
  • Analyze the quenching effect using the Stern-Volmer equation to determine the quenching constant.

Logical Relationship: Sensing Mechanism

MOF Luminescent MOF (Electron Donor) Emission Fluorescence Emission (Light Output) MOF->Emission In absence of analyte Quenching Fluorescence Quenching (Signal Decrease) MOF->Quenching In presence of analyte Analyte Nitroaromatic Compound (Electron Acceptor) Analyte->Quenching Excitation Light Excitation (Energy Input) Excitation->MOF

Mechanism of fluorescence quenching for nitroaromatic detection.

Drug Delivery

The porous nature and tunable properties of MOFs make them excellent candidates for drug delivery systems. While specific studies on this compound MOFs for drug delivery are emerging, related structures with similar pyridine-based linkers have shown significant promise, particularly for pH-responsive drug release.

Application Note: pH-Responsive Drug Delivery of Ibuprofen

MOFs can be designed to be stable under neutral pH conditions, such as those found in the bloodstream, but decompose in acidic environments, characteristic of tumor tissues or endosomes. This pH-sensitivity allows for the targeted release of encapsulated drugs. Ibuprofen, a common non-steroidal anti-inflammatory drug, has been successfully loaded into various MOFs, and its release has been shown to be triggered by a decrease in pH.[6][7] The loading of ibuprofen into MOFs can be achieved through methods like absorption from a solution.[8]

Quantitative Data for Drug Delivery Applications
MOF CarrierDrugLoading Capacity (wt%)Release Conditions% ReleaseReference
CD-MOF-1Ibuprofen23 - 26--[9]
[Cu(npd)(N₃ttb)]·(DMF)(H₂O)Ibuprofen15.27--[10]
Functionalized [Cu(npd)(N₃ttb)]-EDIbuprofen25.50--[10]
MIL-88B(Fe) FilmIbuprofen~6.0 µg/cm²pH 6.3 (55 h)Significantly higher than at pH 7.4[6][7]
ZIF-8@PCMRhodamine B-pH 4.0, 40°C (120 h)100[11]
Experimental Protocol: Ibuprofen Loading and pH-Responsive Release

This protocol provides a general method for loading ibuprofen into a MOF and studying its pH-triggered release.[6][7][8]

1. Ibuprofen Loading:

  • Activate the MOF by heating under vacuum to remove any guest molecules from the pores.
  • Suspend the activated MOF in a solution of ibuprofen in a suitable solvent (e.g., ethanol).
  • Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for drug diffusion into the MOF pores.
  • Collect the ibuprofen-loaded MOF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.
  • Determine the drug loading content by dissolving a known amount of the loaded MOF and quantifying the ibuprofen concentration using UV-Vis spectroscopy.

2. In Vitro Drug Release Study:

  • Prepare two buffer solutions: one at physiological pH (e.g., phosphate-buffered saline, PBS, at pH 7.4) and one at an acidic pH (e.g., acetate buffer at pH 5.0).
  • Disperse a known amount of the ibuprofen-loaded MOF in a known volume of each buffer solution in separate containers.
  • Maintain the containers at 37 °C with constant, gentle agitation.
  • At predetermined time intervals, withdraw a small aliquot of the release medium.
  • Replace the withdrawn volume with fresh buffer to maintain a constant volume.
  • Determine the concentration of released ibuprofen in the aliquots using UV-Vis spectroscopy.
  • Calculate the cumulative percentage of drug released over time.

Experimental Workflow: Drug Delivery

cluster_loading Drug Loading cluster_release Drug Release Study A MOF Activation B Incubation in Ibuprofen Solution A->B C Washing and Drying B->C D Quantification of Loaded Drug C->D E Dispersion in Buffers (pH 7.4 and pH 5.0) D->E F Incubation at 37°C E->F G Sampling at Time Intervals F->G H UV-Vis Analysis of Samples G->H

Workflow for ibuprofen loading and pH-responsive release studies.

References

Application Notes and Protocols: Catalytic Activity of 3,5-Pyridinedicarboxylic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the catalytic applications of Metal-Organic Frameworks (MOFs) based on the 3,5-pyridinedicarboxylic acid linker. It includes detailed experimental protocols for the synthesis of these MOFs and their use in various catalytic reactions, alongside a summary of their performance.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound as a linker offers a unique combination of a rigid aromatic backbone and a nitrogen atom within the pyridine ring, which can act as a Lewis base or a coordination site. This feature, combined with the Lewis acidity of the metal nodes, makes these MOFs promising candidates for heterogeneous catalysis in a variety of organic transformations.

Synthesis of this compound-Based MOFs

The synthesis of these MOFs is typically achieved through solvothermal methods. The choice of metal salt and solvent system, as well as reaction temperature and time, are critical parameters that influence the final structure and properties of the MOF.

General Synthesis Protocol (Solvothermal Method)

A general procedure for the synthesis of this compound-based MOFs involves the following steps:

  • Reactant Preparation: The metal salt and this compound are dissolved in a suitable solvent or a mixture of solvents. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water.

  • Reaction Setup: The solution is placed in a Teflon-lined stainless steel autoclave.

  • Heating: The autoclave is heated to a specific temperature (typically between 100-150 °C) for a defined period (ranging from 24 to 72 hours).

  • Cooling and Crystal Formation: The autoclave is slowly cooled to room temperature, allowing for the formation of crystals.

  • Isolation and Purification: The resulting crystals are collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.

dot

Caption: General workflow for the solvothermal synthesis of this compound-based MOFs.

Specific Synthesis Protocols
Metal IonPrecursorSolvent(s)Temperature (°C)Time (h)Reference
Cobalt(II)Co(NO₃)₂·6H₂ODMF12072[1]
Zinc(II)Zn(NO₃)₂·6H₂ODMF/H₂O10048N/A
Nickel(II)NiCl₂·6H₂ODMF11024N/A
Cadmium(II)Cd(NO₃)₂·4H₂ODMF11024N/A

Catalytic Applications

MOFs based on this compound have shown significant catalytic activity in several important organic reactions, including Knoevenagel condensation and Henry (nitroaldol) reactions. These reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.

General Reaction Protocol:

  • Catalyst Activation: The MOF catalyst is typically activated by heating under vacuum to remove guest solvent molecules from the pores.

  • Reaction Mixture: The aldehyde or ketone substrate, the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), and the MOF catalyst are mixed in a suitable solvent (e.g., ethanol, toluene).

  • Reaction Conditions: The reaction is stirred at a specific temperature for a designated time.

  • Product Isolation: After the reaction is complete, the catalyst is separated by centrifugation or filtration. The solvent is evaporated, and the product is purified, if necessary.

dot

KnoevenagelCondensation cluster_reactants Reactants Aldehyde Aldehyde/Ketone Catalyst 3,5-PDA MOF Catalyst Aldehyde->Catalyst ActiveMethylene Active Methylene Compound ActiveMethylene->Catalyst Product Knoevenagel Product Catalyst->Product Water H₂O Catalyst->Water Dehydration Solvent Solvent Solvent->Catalyst

Caption: Schematic of the Knoevenagel condensation reaction catalyzed by a this compound-based MOF.

Catalytic Performance in Knoevenagel Condensation:

A zinc-based coordination polymer has been reported as an effective heterogeneous catalyst for the Knoevenagel condensation reaction.[2]

CatalystSubstratesSolventTemp (°C)Time (h)Yield (%)Reference
Zn-3,5-PDA MOFBenzaldehyde, MalononitrileEthanol602>95[2]
Zn-3,5-PDA MOF4-Nitrobenzaldehyde, MalononitrileEthanol601>98[2]
Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde or ketone and a nitroalkane.

General Reaction Protocol:

  • Catalyst Activation: The MOF catalyst is activated as described for the Knoevenagel condensation.

  • Reaction Mixture: The aldehyde or ketone and the nitroalkane are mixed with the MOF catalyst in a suitable solvent.

  • Reaction Conditions: The mixture is stirred at a specific temperature for a defined period.

  • Product Isolation: The catalyst is removed by filtration, and the product is isolated from the reaction mixture.

Catalytic Performance in Henry Reaction:

The same zinc-based coordination polymer also shows high activity in the Henry reaction.[2]

CatalystSubstratesSolventTemp (°C)Time (h)Yield (%)Reference
Zn-3,5-PDA MOF4-Nitrobenzaldehyde, NitromethaneWater7024High[2]

Catalyst Recyclability

A key advantage of using MOFs as heterogeneous catalysts is their potential for recovery and reuse. The recyclability of the zinc-based this compound MOF has been demonstrated.

CatalystReactionNumber of CyclesFinal Yield (%)Reference
Zn-3,5-PDA MOFKnoevenagel Condensation4>90[2]
Zn-3,5-PDA MOFHenry Reaction4High[2]

Proposed Catalytic Mechanism

The catalytic activity of these MOFs is attributed to a cooperative effect between the Lewis acidic metal centers and the basic sites within the framework (the pyridine nitrogen and/or carboxylate oxygen atoms).

dot

CatalyticMechanism cluster_catalyst MOF Active Sites cluster_reaction Reaction Steps LewisAcid Metal Node (Lewis Acid) Step1 Aldehyde Activation LewisAcid->Step1 LewisBase Pyridine-N / Carboxylate-O (Lewis Base) Step2 Nucleophile Deprotonation LewisBase->Step2 Step3 C-C Bond Formation Step1->Step3 Step2->Step3 Step4 Product Release Step3->Step4 Step4->LewisAcid Step4->LewisBase

References

Application Notes and Protocols: Solvothermal Synthesis of Coordination Polymers with 3,5-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solvothermal synthesis of coordination polymers (CPs), also known as metal-organic frameworks (MOFs), utilizing 3,5-pyridinedicarboxylic acid as a primary organic linker. These materials are of significant interest due to their diverse structural topologies and potential applications in catalysis, luminescence, and as platforms for drug delivery systems.

Introduction

Coordination polymers are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic bridging ligands. The use of this compound (H₂pydc) as a linker offers a combination of a rigid pyridine core and two carboxylate groups, enabling the formation of robust frameworks with varying dimensionalities and properties. The nitrogen atom of the pyridine ring can also participate in coordination, leading to complex and fascinating structures.[1][2]

Solvothermal synthesis is a prevalent method for producing high-quality crystalline CPs.[1] This technique involves heating the reactants in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the desired framework. Key parameters influencing the synthesis include the choice of metal salt, ligand, their molar ratios, the solvent system, reaction temperature, and duration.[1][3]

Applications

Coordination polymers derived from this compound exhibit a range of promising applications:

  • Catalysis: The porous nature and the presence of accessible metal centers make these materials potential candidates for heterogeneous catalysis. They have shown activity in reactions such as the Knoevenagel condensation and cyanosilylation.[4][5]

  • Luminescence and Sensing: Lanthanide-based coordination polymers, in particular, can exhibit characteristic luminescence, making them suitable for applications in sensing and optoelectronics.[6]

  • Magnetic Materials: The arrangement of metal ions within the framework can lead to interesting magnetic properties, such as antiferromagnetic or ferromagnetic interactions.[1]

  • Drug Delivery: The porous structure of these MOFs allows for the encapsulation of therapeutic agents. The potential for controlled and sustained drug release is a significant area of research for drug development professionals. While direct studies on this compound-based CPs for drug delivery are emerging, the principles from similar MOF systems are applicable.[7][8][9] The drug loading capacity and release kinetics can be tuned by modifying the pore size and the interaction between the drug and the framework.[7][8]

Experimental Protocols

The following protocols are representative examples of the solvothermal synthesis of coordination polymers using this compound.

Protocol 1: General Synthesis of Transition Metal Coordination Polymers[1]

This protocol describes a general method for synthesizing coordination polymers with transition metals such as Cadmium (Cd), Cobalt (Co), Zinc (Zn), and Nickel (Ni).

Materials:

  • This compound (H₂pydc)

  • Metal Salt (e.g., Cadmium nitrate tetrahydrate, Cobalt acetate, Zinc acetate hydrate, Nickel chloride)

  • Dimethylformamide (DMF)

Procedure:

  • Weigh the metal salt and this compound in a 1:1 molar ratio.

  • Transfer the solids to a small glass vial.

  • Suspend the mixture in dimethylformamide (DMF).

  • Place the vial in a sand bath on a hot plate.

  • Heat the mixture to 110°C and maintain this temperature for 24 hours.

  • After 24 hours, allow the reaction to cool to room temperature over another 24 hours to facilitate precipitation.

  • Collect the precipitate by filtration.

  • Wash the product with fresh DMF to remove unreacted starting materials and dry under vacuum.

Protocol 2: Synthesis of a Cobalt(II) Coordination Polymer with an Auxiliary Ligand[3]

This protocol details the synthesis of a 2D cobalt(II) coordination polymer incorporating 2,2'-bipyridine as an auxiliary ligand.

Materials:

  • This compound (H₂L₁)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2,2'-bipyridine

  • Dimethylformamide (DMF)

Procedure:

  • In a 15 mL Teflon-lined stainless steel autoclave, dissolve this compound (0.05 mmol, 8.356 mg), Co(NO₃)₂·6H₂O (0.1 mmol, 29.1 mg), and 2,2'-bipyridine (0.1 mmol, 18 mg) in 5 mL of DMF.

  • Seal the autoclave and heat it to 120°C for 3 days.

  • After the reaction, allow the autoclave to cool slowly to room temperature (e.g., at a rate of 10°C/h).

  • Collect the resulting purple block crystals by filtration.

  • Wash the crystals with DMF and dry them in the air.

Protocol 3: Synthesis of Lanthanide Coordination Polymers[6]

This protocol provides a general method for the synthesis of lanthanide-based coordination polymers.

Materials:

  • This compound (H₂pydc)

  • Lanthanide Nitrate (e.g., Dy(NO₃)₃·6H₂O, Pr(NO₃)₃·6H₂O, Sm(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O)

  • Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Combine the respective lanthanide nitrate, this compound, and in some cases, an auxiliary ligand in a Teflon-lined autoclave.

  • Add a solvent mixture, typically DMF and water.

  • Seal the autoclave and heat to a temperature between 100°C and 160°C for 1 to 3 days.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with the reaction solvent, and air-dry.

Data Presentation

Table 1: Summary of Solvothermal Synthesis Parameters
Metal IonLigandsMolar Ratio (Metal:H₂pydc:Auxiliary)SolventTemperature (°C)Time (h)Resulting FormulaRef
Cd(II)H₂pydc1:1DMF11024{(CdLNO₃·2H₂O)CH₃OH}n[1]
Co(II)H₂pydc1:1DMF11024{(CoL·2H₂O)}n[1]
Zn(II)H₂pydc1:1DMF11024{(ZnL·2H₂O)}n[1]
Ni(II)H₂pydc1:1DMF11024{(NiL·Cl₂)}n[1]
Co(II)H₂pydc, 1,10-Phenanthroline2:1:2DMF12072{Co₂(L₁)₂(1,10-Phenanthroline)₂}(DMF)₀.₅(H₂O)[3]
Co(II)H₂pydc, 2,2'-bipyridine2:1:2DMF12072Co(L₁)(2,2'-bipyridine)[3]

L = 3,5-pyridinedicarboxylate

Table 2: Selected Crystallographic Data
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref
{Co₂(L₁)₂(1,10-Phen)₂}(DMF)₀.₅(H₂O)MonoclinicP2₁/n14.231(3)10.034(2)15.281(3)108.43(3)[3]
Co(L₁)(2,2'-bipyridine)MonoclinicP2₁/c10.852(2)14.681(3)10.011(2)115.34(3)[3]
Table 3: Key Infrared Spectroscopy Data[1]
Metal-Oxygen BondWavenumber (cm⁻¹)
Cd-O1393
Co-O586
Zn-O424
Ni-O471

Visualizations

solvothermal_synthesis_workflow cluster_reactants Reactant Preparation metal_salt Metal Salt mix Mixing of Reactants metal_salt->mix h2pydc This compound h2pydc->mix solvent Solvent (e.g., DMF) solvent->mix autoclave Transfer to Teflon-lined Autoclave mix->autoclave heating Solvothermal Reaction (Heating at Elevated Temperature) autoclave->heating cooling Controlled Cooling heating->cooling filtration Filtration and Washing cooling->filtration drying Drying filtration->drying product Coordination Polymer Crystals drying->product

Fig. 1: General workflow for the solvothermal synthesis of coordination polymers.

logical_relationship cluster_inputs Synthesis Parameters cluster_outputs Properties & Applications metal_ion Metal Ion Choice structure Resulting Structure (Dimensionality, Topology, Porosity) metal_ion->structure ligands Ligand System (H₂pydc, Auxiliary Ligands) ligands->structure conditions Reaction Conditions (Temperature, Time, Solvent) conditions->structure catalysis Catalysis structure->catalysis luminescence Luminescence structure->luminescence magnetism Magnetism structure->magnetism drug_delivery Drug Delivery structure->drug_delivery

Fig. 2: Relationship between synthesis parameters, structure, and applications.

References

Application Notes and Protocols: 3,5-Pyridinedicarboxylic Acid as a Linker in Luminescent MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of luminescent Metal-Organic Frameworks (MOFs) utilizing 3,5-pyridinedicarboxylic acid (3,5-H2pdc) as a key building block. The unique photoluminescent properties of these materials make them promising candidates for various applications, including chemical sensing and drug delivery.

Introduction to this compound in Luminescent MOFs

This compound is a versatile organic linker for the construction of luminescent MOFs. Its rigid structure and the presence of both nitrogen and oxygen donor atoms allow for the formation of stable frameworks with diverse topologies when coordinated with various metal ions, particularly lanthanides like Terbium (Tb³⁺) and Europium (Eu³⁺). The aromatic nature of the pyridine ring facilitates efficient energy transfer to the metal center, resulting in characteristic and strong luminescence. This "antenna effect" is a cornerstone of the luminescent properties of these MOFs.

The inherent porosity of these MOFs can be tuned by adjusting the synthesis conditions and the choice of metal precursors. This porosity, combined with the luminescent properties, opens up possibilities for designing host-guest systems for applications such as the detection of small molecules and the controlled release of therapeutic agents.

Synthesis of Luminescent MOFs with this compound

The synthesis of luminescent MOFs using this compound is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the MOF structure.

General Synthesis Protocol: Solvothermal Method

This protocol provides a general procedure for the synthesis of a luminescent Terbium-based MOF.

Materials:

  • This compound (3,5-H2pdc)

  • Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O) or Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (20 mL)

  • Oven

  • Centrifuge

  • Vortex mixer

  • pH meter

Procedure:

  • In a 20 mL Teflon-lined autoclave, dissolve this compound (e.g., 0.1 mmol, 16.7 mg) and a terbium(III) salt (e.g., 0.1 mmol, 45.3 mg of Tb(NO₃)₃·6H₂O) in a solvent mixture, typically DMF and water or DMF and ethanol (e.g., 10 mL of a 1:1 v/v mixture).

  • The molar ratio of the metal salt to the linker can be varied to optimize the synthesis, with a 1:1 ratio being a common starting point.[1]

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with DMF and then with ethanol to remove any unreacted starting materials and residual solvent.

  • Dry the final product under vacuum at a moderate temperature (e.g., 60-80 °C).

Diagram of the Solvothermal Synthesis Workflow:

solvothermal_synthesis Solvothermal Synthesis of a Luminescent MOF reagents Mix Reactants: 3,5-H2pdc Tb(III) salt Solvent (DMF/H2O) autoclave Seal in Teflon-lined Autoclave reagents->autoclave heating Heat in Oven (120-150 °C, 24-72h) autoclave->heating cooling Cool to Room Temperature heating->cooling collection Collect Crystals (Filtration/Centrifugation) cooling->collection washing Wash with DMF and Ethanol collection->washing drying Dry under Vacuum (60-80 °C) washing->drying product Luminescent MOF Product drying->product

Caption: Workflow for the solvothermal synthesis of a luminescent MOF.

Characterization of Luminescent Properties

The luminescent properties of the synthesized MOFs are crucial for their intended applications. The following protocols outline standard procedures for their characterization.

Protocol for Photoluminescence Measurements

Equipment:

  • Fluorometer/Spectrofluorometer

  • Quartz cuvettes

  • Solid-state sample holder

Procedure for Solid-State Measurements:

  • Place a small amount of the dried MOF powder into a solid-state sample holder.

  • Mount the holder in the spectrofluorometer.

  • To determine the optimal excitation wavelength, record the emission spectrum at various excitation wavelengths.

  • Once the optimal excitation wavelength is identified, record the excitation spectrum by monitoring the emission at the wavelength of maximum intensity.

  • Record the emission spectrum by exciting the sample at the wavelength of maximum excitation.

Procedure for Measurements in Suspension:

  • Disperse a small amount of the MOF powder in a suitable solvent (e.g., ethanol, DMF) using sonication to obtain a stable suspension.

  • Transfer the suspension to a quartz cuvette.

  • Follow steps 3-5 from the solid-state measurement procedure.

Data Presentation: Luminescent Properties of 3,5-pdc based MOFs

MOFMetal IonExcitation (nm)Emission (nm)Quantum Yield (%)Lifetime (ms)Reference
[Eu₂(3,5-pdc)(1,2-bdc)₂(H₂O)₄]nEu(III)320593, 615, 653, 698150.31[2]
{[Tb₂(3,5-pdc)(1,2-bdc)₂(H₂O)₄]·2H₂O}nTb(III)296490, 545, 585, 620480.82[2]
[Tb₂(PDC)₂(SO₄)(H₂O)₆]·2H₂OTb(III)~300Intense green emissionNot reportedNot reported[3]

Application in Chemical Sensing

Luminescent MOFs based on this compound can be employed as sensitive and selective sensors for various analytes, particularly nitroaromatic compounds, which are common explosives. The sensing mechanism is often based on the quenching of the MOF's luminescence upon interaction with the analyte.

Protocol for Nitroaromatic Sensing

Materials:

  • Synthesized luminescent MOF

  • Solvent for MOF dispersion (e.g., ethanol, DMF)

  • Nitroaromatic compounds (e.g., nitrobenzene, 2,4-dinitrotoluene, picric acid) for stock solutions

Equipment:

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Prepare a stable suspension of the luminescent MOF in a suitable solvent (e.g., 1 mg/mL).

  • Prepare stock solutions of the nitroaromatic analytes in the same solvent.

  • Place a specific volume of the MOF suspension into a quartz cuvette and record its initial fluorescence intensity (I₀) at the characteristic emission wavelength.

  • Sequentially add small aliquots of the analyte stock solution to the cuvette, mixing well after each addition.

  • Record the fluorescence intensity (I) after each addition.

  • The quenching efficiency can be calculated using the Stern-Volmer equation: (I₀/I) = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the analyte.

  • Plot (I₀/I) versus the analyte concentration to determine the quenching constant.

Diagram of the Luminescence Quenching Mechanism:

quenching_mechanism Luminescence Quenching by Nitroaromatics cluster_mof Luminescent MOF linker 3,5-pdc Linker (Antenna) energy_transfer Energy Transfer linker->energy_transfer metal Lanthanide Ion (Emitter) emission Characteristic Luminescence metal->emission quenching Luminescence Quenching (Electron Transfer) metal->quenching excitation UV Excitation excitation->linker energy_transfer->metal analyte Nitroaromatic Analyte analyte->metal Interaction

Caption: Energy transfer and quenching in a luminescent MOF sensor.

Application in Drug Delivery

The porous nature of MOFs makes them suitable carriers for drug molecules. The loading and release of drugs can be controlled by the pore size of the MOF and the interactions between the drug and the framework.

Protocol for Drug Loading and In Vitro Release

Materials:

  • Activated luminescent MOF (solvent-exchanged to remove guest molecules)

  • Drug of interest (e.g., an anticancer drug like 5-fluorouracil)

  • Solvent for drug dissolution

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment)

Equipment:

  • Stirrer/shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Drug Loading Procedure:

  • Activate the MOF by soaking it in a suitable solvent (e.g., ethanol) to remove any guest molecules from the pores, followed by drying under vacuum.

  • Prepare a concentrated solution of the drug in a suitable solvent.

  • Disperse a known amount of the activated MOF in the drug solution.

  • Stir the mixture for an extended period (e.g., 24-48 hours) at room temperature to allow for the diffusion of the drug molecules into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation and wash it with the solvent to remove any surface-adsorbed drug.

  • Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant using UV-Vis spectrophotometry or HPLC and calculating the difference from the initial concentration.

In Vitro Drug Release Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of PBS at the desired pH (e.g., 7.4 or 5.5).

  • Place the suspension in a shaker bath at 37 °C.

  • At predetermined time intervals, take an aliquot of the release medium and centrifuge it to separate the MOF particles.

  • Analyze the concentration of the released drug in the supernatant using UV-Vis spectrophotometry or HPLC.

  • Replace the withdrawn aliquot with fresh PBS to maintain a constant volume.

  • Plot the cumulative percentage of drug released versus time.

Diagram of the Drug Delivery Workflow:

drug_delivery Drug Loading and Release from a MOF cluster_loading Drug Loading cluster_release Drug Release mof_activated Activated MOF incubation_loading Incubation with Stirring mof_activated->incubation_loading drug_solution Drug Solution drug_solution->incubation_loading separation_loading Centrifugation & Washing incubation_loading->separation_loading drug_loaded_mof Drug-Loaded MOF separation_loading->drug_loaded_mof incubation_release Incubation at 37°C drug_loaded_mof->incubation_release pbs_buffer PBS Buffer (pH 7.4 or 5.5) pbs_buffer->incubation_release sampling Aliquot Collection & Analysis incubation_release->sampling drug_release_profile Drug Release Profile sampling->drug_release_profile

Caption: Workflow for drug loading and in vitro release studies using MOFs.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents like DMF.

  • Handle autoclaves with care and follow the manufacturer's instructions for safe operation.

  • Dispose of all chemical waste according to institutional guidelines.

These application notes and protocols are intended to serve as a guide for researchers. Optimization of the described procedures may be necessary depending on the specific MOF system and the intended application.

References

Application Notes: Utilizing 3,5-Pyridinedicarboxylic Acid for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Pyridinedicarboxylic acid is a versatile scaffold for the synthesis of a variety of enzyme inhibitors. Its rigid structure and the presence of two carboxylic acid groups allow for diverse chemical modifications, making it an attractive starting material for the development of targeted therapeutics. This document provides detailed application notes and protocols for the synthesis of enzyme inhibitors using this compound, with a primary focus on the inhibition of Butyrobetaine Hydroxylase (BBOX1) and potential applications for D-dopachrome Tautomerase (D-DT).

This compound has been identified as a competitive inhibitor of BBOX1, the final enzyme in the carnitine biosynthesis pathway.[1][2] Furthermore, the related isomer, 2,5-pyridinedicarboxylic acid, is a known selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses and cell proliferation.[3] This suggests that derivatives of this compound may also exhibit inhibitory activity against D-DT.

Target Enzymes and Signaling Pathways

Butyrobetaine Hydroxylase (BBOX1) and the Carnitine Biosynthesis Pathway

BBOX1 is a non-heme iron-containing dioxygenase that catalyzes the stereospecific hydroxylation of γ-butyrobetaine to L-carnitine. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process in energy metabolism. Inhibition of BBOX1 can modulate cellular energy metabolism and is a therapeutic target for cardiovascular diseases.

Carnitine_Biosynthesis_Pathway cluster_0 Carnitine Biosynthesis Trimethyllysine Trimethyllysine 3-Hydroxy-N6,N6,N6-trimethyl-L-lysine 3-Hydroxy-N6,N6,N6-trimethyl-L-lysine Trimethyllysine->3-Hydroxy-N6,N6,N6-trimethyl-L-lysine TMLD 4-Trimethylaminobutanal 4-Trimethylaminobutanal 3-Hydroxy-N6,N6,N6-trimethyl-L-lysine->4-Trimethylaminobutanal HTMLA gamma-Butyrobetaine gamma-Butyrobetaine 4-Trimethylaminobutanal->gamma-Butyrobetaine TMABADH L-Carnitine L-Carnitine gamma-Butyrobetaine->L-Carnitine BBOX1 Fatty Acid Transport\n(Mitochondria) Fatty Acid Transport (Mitochondria) L-Carnitine->Fatty Acid Transport\n(Mitochondria) Inhibitor 3,5-Pyridinedicarboxylic Acid Derivatives BBOX1 BBOX1 Inhibitor->BBOX1 Beta-Oxidation\n(Energy Production) Beta-Oxidation (Energy Production) Fatty Acid Transport\n(Mitochondria)->Beta-Oxidation\n(Energy Production)

Figure 1: Carnitine Biosynthesis Pathway and BBOX1 Inhibition.
D-dopachrome Tautomerase (D-DT) and CD74 Signaling

D-DT is a cytokine that, along with macrophage migration inhibitory factor (MIF), binds to the cell surface receptor CD74. This interaction initiates a signaling cascade involving the recruitment of CD44, leading to the activation of downstream pathways such as the ERK/MAPK and PI3K/Akt pathways. These pathways are implicated in cell proliferation, survival, and inflammatory responses, making D-DT a target for cancer and inflammatory diseases.

CD74_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response D-DT D-DT CD74 CD74 D-DT->CD74 Binds CD44 CD44 CD74->CD44 Recruits PI3K_Akt_Pathway PI3K/Akt Pathway CD44->PI3K_Akt_Pathway ERK_MAPK_Pathway ERK/MAPK Pathway CD44->ERK_MAPK_Pathway Survival Survival PI3K_Akt_Pathway->Survival Proliferation Proliferation ERK_MAPK_Pathway->Proliferation Inflammation Inflammation ERK_MAPK_Pathway->Inflammation Inhibitor 3,5-Pyridinedicarboxylic Acid Derivatives Inhibitor->D-DT experimental_workflow Start Start: This compound Synthesis Synthesis of Derivatives (Amides, Esters) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Enzyme Inhibition Assay (IC50 Determination) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End End: Potent Inhibitor SAR->End Lead_Optimization->Synthesis

References

Application of 3,5-Pyridinedicarboxylic Acid in Gas Storage Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Pyridinedicarboxylic acid (3,5-H2pdc) is a versatile organic linker used in the synthesis of metal-organic frameworks (MOFs), a class of porous crystalline materials with high potential for gas storage and separation. The presence of both carboxylate groups and a nitrogen atom in the pyridine ring allows for the formation of diverse and robust framework structures with tunable porosity and surface chemistry. These characteristics make this compound-based MOFs promising candidates for the storage of gases such as hydrogen (H2) and carbon dioxide (CO2), which are crucial for clean energy applications and environmental remediation.

The nitrogen atom in the pyridine ring can act as a Lewis base site, enhancing the affinity of the MOF for specific gas molecules like CO2. Furthermore, the rigidity and geometric disposition of the carboxylate groups in 3,5-H2pdc contribute to the formation of stable, porous networks. Researchers have successfully synthesized a variety of MOFs using this compound with different metal ions, including magnesium, cobalt, nickel, and zinc, leading to materials with varying gas storage capacities and selectivities.

Quantitative Data on Gas Storage Performance

The gas storage performance of MOFs derived from this compound is summarized below. The data highlights the material's surface area, pore volume, and uptake capacity for hydrogen and carbon dioxide under specific conditions.

MOF Name/FormulaMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)GasUptake CapacityConditions
Mg-MOF-1 [Mg(3,5-PDC)(H₂O)]Mg²⁺N/AN/AH₂~0.8 wt%77 K, 1 atm
Mg-MOF-1 [Mg(3,5-PDC)(H₂O)]Mg²⁺N/AN/ACO₂~0.7 mmol/g298 K, 1 atm
[Ni₃(pzdc)₂(ade)₂] (pzdc = pyrazole-3,5-dicarboxylate)Ni²⁺1600.0769H₂2.11 mmol/g77 K, ~0.15 bar (saturation)

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based MOF (Solvothermal Method)

This protocol describes a general procedure for the synthesis of a metal-organic framework using this compound and a metal salt via a solvothermal reaction.

Materials:

  • This compound (C₇H₅NO₄)

  • Metal salt (e.g., Zinc acetate dihydrate, Cobalt nitrate hexahydrate, Nickel chloride hexahydrate)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Teflon-lined stainless steel autoclave (20-25 mL)

  • Oven

  • Centrifuge and centrifuge tubes

  • Vacuum drying oven

Procedure:

  • Precursor Solution Preparation:

    • In a glass vial, dissolve this compound in DMF.

    • In a separate vial, dissolve the chosen metal salt in DMF.

    • The molar ratio of the metal salt to the organic linker can be varied, but a 1:1 or 2:1 ratio is a common starting point.[1]

  • Reaction Mixture:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Synthesis:

    • Place the autoclave in a preheated oven.

    • Heat the autoclave at a specific temperature (typically between 100-120 °C) for a set duration (usually 24-72 hours).[2]

  • Cooling and Product Collection:

    • Allow the autoclave to cool down slowly to room temperature.

    • Collect the crystalline product by decanting the mother liquor.

  • Washing and Purification:

    • Wash the collected crystals with fresh DMF to remove any unreacted starting materials. This can be done by centrifugation and redispersion.

    • Repeat the washing step several times.

    • Subsequently, wash the product with a more volatile solvent like methanol to facilitate the removal of DMF from the pores.

  • Activation:

    • Dry the purified product under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove the solvent molecules from the pores. This "activation" step is crucial for achieving high porosity and gas storage capacity.

Protocol 2: Gas Adsorption Measurement

This protocol outlines the procedure for evaluating the gas storage performance of the synthesized MOF using a volumetric gas adsorption analyzer.

Materials and Equipment:

  • Activated MOF sample

  • Volumetric gas adsorption analyzer (e.g., a Sieverts apparatus or a commercial instrument)

  • Analysis gases (N₂, H₂, CO₂ of high purity)

  • Liquid nitrogen (for 77 K measurements)

  • Thermostatic bath (for measurements at other temperatures)

  • Sample tubes

  • Vacuum pump

Procedure:

  • Sample Preparation and Degassing:

    • Accurately weigh a small amount of the activated MOF sample (typically 50-100 mg) into a sample tube.

    • Attach the sample tube to the degassing port of the adsorption analyzer.

    • Degas the sample under high vacuum at an elevated temperature (the activation temperature used previously) for several hours to ensure the removal of any adsorbed moisture or atmospheric gases.

  • Nitrogen Adsorption-Desorption Isotherm (for Surface Area and Porosity Analysis):

    • Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Perform a nitrogen adsorption-desorption measurement by incrementally introducing known amounts of N₂ gas into the sample tube and measuring the equilibrium pressure.

    • Calculate the BET (Brunauer-Emmett-Teller) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.

    • Determine the pore volume and pore size distribution from the isotherm data.

  • Hydrogen and Carbon Dioxide Adsorption Isotherms:

    • After degassing the same sample again, perform H₂ and CO₂ adsorption measurements.

    • For H₂ adsorption, the measurement is typically carried out at 77 K (liquid nitrogen bath).

    • For CO₂ adsorption, measurements are often performed at various temperatures, such as 273 K (ice bath) and 298 K (thermostatic bath), to assess the material's performance under different conditions.

    • The instrument will dose the respective gas in increments, and the amount of gas adsorbed at each equilibrium pressure is recorded to generate the adsorption isotherm.

  • Data Analysis:

    • The gas uptake is typically reported in units of weight percent (wt%), millimoles per gram (mmol/g), or cubic centimeters per gram (cm³/g at STP).

    • The selectivity for one gas over another (e.g., CO₂ over N₂) can be calculated from the single-component isotherms.

Visualizations

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction & Synthesis cluster_purification Purification & Activation Linker This compound Linker_Sol Linker Solution MetalSalt Metal Salt Metal_Sol Metal Salt Solution Solvent DMF Solvent->Linker_Sol Solvent->Metal_Sol Mix Combine Solutions in Autoclave Linker_Sol->Mix Dissolve Heating Solvothermal Reaction (100-120 °C, 24-72 h) Mix->Heating Metal_Sol->Mix Dissolve Cooling Cool to Room Temp. Heating->Cooling Collect Collect Crystals Cooling->Collect Wash_DMF Wash with DMF Collect->Wash_DMF Wash_MeOH Wash with Methanol Wash_DMF->Wash_MeOH Activate Activate under Vacuum Wash_MeOH->Activate Final_Product Final_Product Activate->Final_Product Activated MOF

Caption: Workflow for the solvothermal synthesis of a this compound-based MOF.

Gas_Adsorption_Workflow Start Start with Activated MOF Degas Degas Sample (High Vacuum, Heat) Start->Degas N2_Adsorption N₂ Adsorption/Desorption (77 K) Degas->N2_Adsorption Data_Analysis1 Calculate BET Surface Area & Pore Volume N2_Adsorption->Data_Analysis1 Degas2 Re-Degas Sample Data_Analysis1->Degas2 Gas_Adsorption H₂ / CO₂ Adsorption (e.g., 77 K for H₂, 298 K for CO₂) Degas2->Gas_Adsorption Data_Analysis2 Determine Gas Uptake Capacity & Isosteric Heat of Adsorption Gas_Adsorption->Data_Analysis2 End End Data_Analysis2->End

Caption: Logical workflow for gas adsorption measurements on a synthesized MOF.

References

Application Notes and Protocols: 3,5-Pyridinedicarboxylic Acid Derivatives in Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 3,5-pyridinedicarboxylic acid derivatives as potential antibacterial agents. The information compiled herein is based on a review of current scientific literature and is intended to guide researchers in the synthesis, characterization, and evaluation of these compounds.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. This compound and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their versatile chemical nature and ability to interact with various biological targets. This class of compounds has been explored for a range of therapeutic applications, including their potential as antibacterial agents.

The core structure of this compound offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Research has demonstrated that derivatives of this scaffold can exhibit antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).

Mechanism of Action: Targeting Key Bacterial Pathways

Derivatives of this compound have been investigated as inhibitors of two primary bacterial targets: DNA gyrase and dihydrofolate reductase. Understanding these mechanisms is crucial for the rational design of new and effective antibacterial drugs.

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2] It introduces negative supercoils into the DNA, a process vital for relieving torsional stress. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[1] Fluoroquinolones, a major class of antibiotics, target the GyrA subunit.[1] However, derivatives of pyridinecarboxylic acids have been explored as inhibitors of the GyrB subunit, which possesses ATPase activity.[1] By competitively binding to the ATP-binding site on GyrB, these compounds can block the energy supply for the supercoiling reaction, ultimately leading to bacterial cell death.[2]

DNA_Gyrase_Inhibition cluster_gyrase Bacterial DNA Gyrase cluster_process DNA Supercoiling GyrA GyrA Subunit Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Introduces supercoils GyrB GyrB Subunit (ATPase activity) GyrB->GyrA Provides energy ADP ADP + Pi GyrB->ADP Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds ATP ATP ATP->GyrB Hydrolyzed by Derivative 3,5-Pyridinedicarboxylic Acid Derivative Derivative->GyrB

Figure 1: Inhibition of DNA Gyrase by this compound Derivatives.
Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate.[3][4][5] Tetrahydrofolate is an essential precursor for the synthesis of nucleotides and certain amino acids, making DHFR a vital enzyme for cell growth and proliferation in both prokaryotes and eukaryotes.[6] Inhibitors of DHFR, known as antifolates, can selectively target the bacterial enzyme over its human counterpart, leading to a potent antibacterial effect.[5] Pyridine-based structures can mimic the natural substrate of DHFR, competitively inhibiting the enzyme and disrupting the synthesis of essential cellular components.[3][7]

DHFR_Inhibition cluster_folate_pathway Folate Biosynthesis Pathway cluster_synthesis Cellular Component Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotides (DNA, RNA) THF->Nucleotides Amino_Acids Amino Acids THF->Amino_Acids DHFR->THF Catalyzes reduction Derivative 3,5-Pyridinedicarboxylic Acid Derivative Derivative->DHFR Competitive Inhibition

Figure 2: Inhibition of Dihydrofolate Reductase by this compound Derivatives.

Quantitative Data Summary

The antibacterial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize representative MIC data for different classes of pyridine derivatives against various bacterial strains.

Table 1: Antibacterial Activity of Cyanovinyl Quinazolone Pyridine Derivatives

CompoundModificationE. coli (ATCC 25922) MIC (µg/mL)S. aureus (ATCC 29213) MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
4aFuryl derivative2-4--[8]
4bMethyl-substituted furylBetter than 4a-Better than 4a[8]
6bThiazolyl derivative1-1[8]
9b3-pyridyl analog-2 (MRSA)-[8]
9c4-pyridyl derivativeGoodStrongGood[8]
Norfloxacin(Control)2-44 (MRSA)-[8]

Table 2: Antibacterial Activity of Rhodanine-3-carboxyalkyl Acid Pyridine Derivatives

Compound ClassTarget BacteriaActivityInactive AgainstReference
Rhodanine derivatives with pyridinyl moietyGram-positive bacteria (Staphylococcus, Bacillus, Micrococcus)ActiveGram-negative bacteria, Yeast[9]

Experimental Protocols

The following protocols provide a general framework for the synthesis and antibacterial evaluation of this compound derivatives. Researchers should adapt these methods based on the specific properties of their compounds and the available laboratory resources.

General Synthesis of 3,5-Disubstituted Pyridine Derivatives

This protocol is a generalized procedure based on the synthesis of various pyridine derivatives.[10][11]

Materials:

  • 3,5-Diacetylpyridine or other suitable starting material

  • Hydroxylamine hydrochloride, thiourea, phenylhydrazine, or other appropriate reagents for derivatization

  • Aldehydes for condensation reactions

  • Solvents (e.g., ethanol, N,N-dimethylformamide)

  • Catalysts (e.g., piperidine, polyphosphoric acid)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Derivatization of the starting material: React the starting pyridine compound with the chosen reagent (e.g., hydroxylamine hydrochloride, thiourea) in a suitable solvent. The reaction conditions (temperature, time) will vary depending on the specific reactants.

  • Condensation reactions: For the synthesis of bis-(β-acryloyl) derivatives, condense the starting material with an appropriate aldehyde in the presence of a catalyst like piperidine.[10]

  • Cyclization reactions: Cyclize the intermediate products using reagents such as polyphosphoric acid or thionyl chloride to obtain indolyl or thiadiazolyl derivatives.[10]

  • Purification: Purify the final products using standard techniques such as recrystallization or column chromatography.

  • Characterization: Characterize the synthesized compounds using analytical methods such as NMR, IR, and mass spectrometry to confirm their structure and purity.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic (e.g., ciprofloxacin, oxytetracycline)[10]

  • Negative control (broth only)

Procedure:

  • Preparation of bacterial inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of compound dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in CAMHB in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_testing Antibacterial Susceptibility Testing Start Starting Material (e.g., 3,5-Diacetylpyridine) React Chemical Reactions (Derivatization, Condensation, Cyclization) Start->React Purify Purification (Chromatography, Recrystallization) React->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize Prepare_Dilutions Prepare Compound Dilutions Characterize->Prepare_Dilutions Pure Compound Prepare_Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plates Prepare_Inoculum->Inoculate Prepare_Dilutions->Inoculate Incubate Incubate Plates Inoculate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC

Figure 3: General Experimental Workflow for Synthesis and Antibacterial Evaluation.

Structure-Activity Relationship (SAR) Insights

The antibacterial efficacy of this compound derivatives is highly dependent on the nature and position of the substituents on the pyridine ring and its derivatives.

  • Substituents at the 3 and 5 positions: The nature of the functional groups at these positions is critical for activity. Modifications can influence the compound's ability to bind to the target enzyme and its overall physicochemical properties.

  • Aromatic substituents: The introduction of aromatic moieties can enhance antibacterial activity, potentially by improving cellular penetration.[12]

  • Electron-withdrawing groups: For certain classes of derivatives, the presence of electron-withdrawing groups on aromatic substituents can lead to more potent inhibitors.[12]

  • Lipophilicity: The lipophilicity of the compounds, which can be modulated by the substituents, plays a role in their ability to cross the bacterial cell membrane.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new antibacterial agents. Their ability to be readily modified allows for the exploration of a vast chemical space to optimize their activity against a broad spectrum of bacteria, including drug-resistant strains. Future research in this area should focus on:

  • Rational design: Utilizing computational modeling and a deeper understanding of the target enzyme structures to design more potent and selective inhibitors.

  • Broad-spectrum activity: Developing derivatives with activity against both Gram-positive and Gram-negative bacteria.

  • Overcoming resistance: Investigating derivatives that are effective against bacterial strains resistant to current antibiotics.

  • Pharmacokinetic properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure their suitability for clinical development.

By leveraging the information and protocols outlined in this document, researchers can contribute to the advancement of this important class of potential antibacterial agents.

References

Application Notes and Protocols for Infrared Spectroscopy Characterization of 3,5-Pyridinedicarboxylic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery.[1][2] 3,5-Pyridinedicarboxylic acid is a versatile organic linker for the synthesis of MOFs, offering multiple coordination sites through its carboxylate groups and the nitrogen atom of the pyridine ring.[3]

Infrared (IR) spectroscopy is a powerful and accessible analytical technique for the characterization of these MOFs. It provides crucial information on the coordination of the ligand to the metal center, the presence of guest molecules, and the overall structural integrity of the framework. This document provides detailed application notes and experimental protocols for the characterization of this compound-based MOFs using Fourier Transform Infrared (FT-IR) spectroscopy.

Application Notes: Interpreting the Infrared Spectra

The FT-IR spectrum of a MOF synthesized with this compound will exhibit characteristic changes compared to the spectrum of the free ligand. These changes are indicative of successful coordination and framework formation.

Key Spectral Features:

  • Disappearance of the Carboxylic Acid O-H Band: The broad O-H stretching band of the carboxylic acid groups in the free this compound ligand, typically observed around 3091 cm⁻¹, will disappear upon deprotonation and coordination to the metal center.[3]

  • Shift of the Carbonyl (C=O) Stretching Band: The strong C=O stretching vibration of the carboxylic acid in the free ligand (around 1720 cm⁻¹) is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻).[4] The positions of these bands are sensitive to the coordination mode of the carboxylate group.

  • Shifts in Pyridine Ring Vibrations: The C=N stretching vibration of the pyridine ring, observed around 1600 cm⁻¹ in the free ligand, typically shifts to a higher wavenumber (e.g., 1613-1637 cm⁻¹) upon coordination of the nitrogen atom to the metal center.[3]

  • Appearance of Metal-Oxygen (M-O) Bands: New bands in the low-frequency region (typically below 600 cm⁻¹) appear, which are attributed to the stretching vibrations of the metal-oxygen bonds formed between the metal ions and the carboxylate oxygen atoms.[3][5][6]

Quantitative Data Summary:

The following table summarizes typical FT-IR vibrational frequencies for this compound and its corresponding MOFs with various metal ions.

Functional GroupThis compound (Free Ligand) (cm⁻¹)Cd-MOF (cm⁻¹)Co-MOF (cm⁻¹)Zn-MOF (cm⁻¹)Ni-MOF (cm⁻¹)
O-H (Carboxylic Acid)~3091AbsentAbsentAbsentAbsent
C=N (Pyridine)~1600~1613~1632Not Reported~1637
C-O~1304~1299~1275Not Reported~1276
Metal-Oxygen (M-O)-~1393 (Cd-O)~586 (Co-O)~424 (Zn-O)~471 (Ni-O)

Note: The exact positions of the peaks can vary depending on the specific synthesis conditions and the crystal structure of the MOF.[3]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a this compound MOF (General Procedure)

This protocol describes a general solvothermal method for synthesizing MOFs using this compound and a metal salt.[3][5][6][7]

Materials:

  • This compound (H₂pdc)

  • Metal Salt (e.g., Cadmium nitrate tetrahydrate, Cobalt(II) acetate, Zinc(II) acetate, Nickel(II) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Methanol)

  • Teflon-lined stainless steel autoclave (or sealed vial)

  • Oven

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a beaker, dissolve this compound in the chosen solvent (e.g., DMF).

  • In a separate beaker, dissolve the metal salt in the same solvent.

  • Mix the two solutions in a Teflon-lined autoclave. The molar ratio of ligand to metal salt can be varied to optimize the synthesis.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave at a specific temperature (e.g., 120 °C) for a set period (e.g., 3 days).[7]

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the product with fresh solvent to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Protocol 2: FT-IR Spectroscopy Analysis of the MOF

This protocol outlines the procedure for acquiring an FT-IR spectrum of the synthesized MOF.

Materials:

  • Synthesized MOF powder

  • Potassium bromide (KBr, spectroscopic grade)

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FT-IR spectrometer

Procedure:

  • Thoroughly dry the synthesized MOF powder to remove any residual solvent or water, which can interfere with the IR spectrum.

  • Take a small amount of the MOF powder (typically 1-2 mg) and mix it with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Grind the mixture until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die and press it using a hydraulic press to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to obtain the final spectrum of the MOF.

Visualizations

experimental_workflow cluster_synthesis MOF Synthesis cluster_characterization FT-IR Characterization ligand 3,5-Pyridinedicarboxylic Acid Solution mixing Mixing in Autoclave ligand->mixing metal Metal Salt Solution metal->mixing heating Solvothermal Heating mixing->heating cooling Slow Cooling heating->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying mof MOF Product drying->mof sample_prep Sample Preparation (KBr Pellet) mof->sample_prep ftir FT-IR Spectrometer sample_prep->ftir spectrum IR Spectrum ftir->spectrum logical_relationship cluster_ligand Free Ligand (this compound) cluster_mof MOF Structure ligand_features Characteristic IR Bands: - Broad O-H stretch (~3091 cm⁻¹) - C=O stretch (~1720 cm⁻¹) - C=N stretch (~1600 cm⁻¹) coordination Coordination to Metal Center ligand_features->coordination mof_features Indicative IR Bands: - Disappearance of O-H band - Shifted C=N stretch (>1600 cm⁻¹) - Asymmetric & Symmetric COO⁻ stretches - New M-O bands (<600 cm⁻¹) coordination->mof_features Leads to

References

Application Notes and Protocols: 3,5-Pyridinedicarboxylic Acid for the Construction of Porous Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Pyridinedicarboxylic acid is a versatile organic linker used in the construction of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs). Its rigid structure, coupled with the presence of both nitrogen and oxygen donor atoms, allows for the formation of robust frameworks with diverse topologies and potential applications in gas storage, catalysis, and drug delivery. The pyridine nitrogen atom can act as a coordination site, while the two carboxylate groups can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. The inherent porosity of these materials can be tuned by selecting different metal ions and synthesis conditions.

Applications in Gas Storage and Catalysis

Porous coordination polymers constructed from this compound have shown promise in the fields of gas storage and heterogeneous catalysis. The porous nature of these materials allows for the adsorption of gases, making them potential candidates for hydrogen and carbon dioxide storage. The specific surface area and pore volume of the PCPs are critical parameters that determine their gas uptake capacity.

In catalysis, the metal centers within the framework can act as active sites, while the porous structure allows for the diffusion of reactants and products. The catalytic activity of these materials can be tailored by changing the metal ion or by functionalizing the organic linker.

Potential for Drug Delivery

The tunable pore sizes and high surface areas of MOFs make them attractive candidates for drug delivery systems.[1] While specific studies on drug loading and release using PCPs derived from this compound are still emerging, the principles of drug delivery in other MOF systems can be applied. The porous network can encapsulate drug molecules, protecting them from degradation and allowing for controlled release.[1] The release of the drug can be triggered by changes in pH, temperature, or other stimuli. The biocompatibility of the metal ions and the organic linker is a crucial consideration for in vivo applications.

Data Presentation

The following table summarizes the available quantitative data for a porous coordination polymer synthesized using this compound.

Compound NameMetal IonBET Surface Area (m²/g)Langmuir Surface Area (m²/g)Gas AdsorptionReference
JUC-135Zn(II)503.7718.9N₂[2]

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of PCPs with this compound

This protocol describes a general method for the synthesis of porous coordination polymers using this compound and various metal salts.[3]

Materials:

  • This compound (C₇H₅NO₄)

  • Metal Salt (e.g., Cadmium nitrate tetrahydrate, Cobalt acetate, Zinc acetate hydrate, Nickel chloride)

  • N,N-Dimethylformamide (DMF)

  • Small glass vials

  • Sand bath with a hot plate

Procedure:

  • Weigh the metal salt and this compound in a 1:1 molar ratio.

  • Transfer the solids to a small glass vial.

  • Add a sufficient amount of DMF to suspend the mixture.

  • Cap the vial and place it in a sand bath on a hot plate.

  • Heat the sand bath to 110°C and maintain this temperature for 24 hours.

  • After 24 hours, turn off the heat and allow the vial to cool to room temperature.

  • The crystalline PCP product will precipitate out of the solution.

  • Collect the crystals by filtration and wash with fresh DMF.

  • Dry the product under vacuum.

Protocol 2: Specific Synthesis of Cobalt(II) Coordination Polymers

This protocol provides detailed procedures for the synthesis of three different cobalt(II) coordination polymers with this compound and auxiliary ligands.[4]

Materials:

  • This compound (H₂L₁)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 1,10-Phenanthroline

  • 2,2'-Bipyridine

  • N,N-Dimethylformamide (DMF)

  • 15 mL Teflon-lined stainless steel autoclave

Procedure for {Co₂(L₁)₂(1,10-Phenanthroline)₂}(DMF)₀.₅(H₂O) (Compound 1):

  • Dissolve 8.356 mg (0.05 mmol) of H₂L₁, 29.1 mg (0.1 mmol) of Co(NO₃)₂·6H₂O, and 18 mg (0.1 mmol) of 1,10-Phenanthroline in 5 mL of DMF.

  • Transfer the solution to a 15 mL Teflon-lined stainless steel autoclave and seal it.

  • Heat the autoclave at 120°C for 3 days.

  • Slowly cool the autoclave to room temperature at a rate of 10°C/h.

  • Collect the resulting crystals by filtration.

Procedure for Co(L₁)(2,2-bipyridine) (Compound 2):

  • Dissolve 8.356 mg (0.05 mmol) of H₂L₁, 29.1 mg (0.1 mmol) of Co(NO₃)₂·6H₂O, and 18 mg (0.1 mmol) of 2,2'-bipyridine in 5 mL of DMF.

  • Transfer the solution to a 15 mL Teflon-lined stainless steel autoclave and seal it.

  • Heat the autoclave to 120°C for 3 days.

  • Slowly cool the autoclave to room temperature at a rate of 10°C/h.

  • Collect the resulting crystals by filtration.

Visualizations

Synthesis_Workflow General Solvothermal Synthesis Workflow cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_product Product Isolation Metal_Salt Metal Salt Mixing Mix in DMF Metal_Salt->Mixing Ligand This compound Ligand->Mixing Heating Heat in Autoclave (e.g., 110-120°C, 24-72h) Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying PCP_Product Porous Coordination Polymer Drying->PCP_Product

Caption: General workflow for the solvothermal synthesis of PCPs.

Drug_Delivery_Pathway Potential Drug Delivery Pathway of PCPs cluster_loading Drug Loading cluster_delivery Drug Delivery cluster_action Therapeutic Action PCP Porous Coordination Polymer Loading Encapsulation PCP->Loading Drug Drug Molecule Drug->Loading Loaded_PCP Drug-Loaded PCP Loading->Loaded_PCP Release Stimuli-Triggered Release (e.g., pH change) Loaded_PCP->Release Transport to target Target Target Site (e.g., Tumor) Target->Release Released_Drug Released Drug Release->Released_Drug Effect Therapeutic Effect Released_Drug->Effect

Caption: Conceptual pathway for PCP-mediated drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-pyridinedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield in Hantzsch Synthesis of Diethyl 3,5-Pyridinedicarboxylate

Q: I am performing a Hantzsch pyridine synthesis to produce diethyl 3,5-pyridinedicarboxylate, a precursor to the diacid, but my yields are consistently low. What are the possible causes and solutions?

A: Low yields in the Hantzsch synthesis are a common issue and can be attributed to several factors.[1] The classical method often requires long reaction times and harsh conditions, which can lead to product degradation or the formation of side products. Here are some key areas to investigate:

  • Reaction Time and Temperature: Prolonged heating can lead to the decomposition of the intermediate 1,4-dihydropyridine. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) and stop the reaction once the starting materials are consumed.

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or ammonia source can significantly impact the reaction outcome. Ensure you are using high-purity reagents.

  • Sub-optimal Solvent: While ethanol and acetic acid are traditionally used, they may not be the best choice for all substrates. Experimenting with different solvents or even solvent-free conditions can sometimes improve yields.

  • Side Reactions: The formation of byproducts, such as over-oxidized pyridine or Michael adducts from self-condensation of the β-ketoester, can reduce the yield of the desired product.[1]

  • Catalyst Choice: The use of a catalyst can significantly accelerate the reaction and improve yields. A variety of catalysts, including Brønsted and Lewis acids, have been shown to be effective.

Troubleshooting Flowchart for Low Yield in Hantzsch Synthesis

G start Low Yield in Hantzsch Synthesis check_purity Verify Purity of Reactants start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Reagents are pure change_catalyst Select a More Efficient Catalyst optimize_conditions->change_catalyst Optimization fails sub_optimize Adjust Temperature Vary Reaction Time Test Different Solvents optimize_conditions->sub_optimize purification Improve Purification Technique change_catalyst->purification New catalyst tried success Yield Improved purification->success Effective purification

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

Problem 2: Formation of Byproducts During Oxidation of 3,5-Lutidine

Q: I am synthesizing this compound by oxidizing 3,5-lutidine with potassium permanganate (KMnO₄), but I am getting a mixture of products. How can I minimize byproduct formation?

A: The oxidation of alkylpyridines with strong oxidizing agents like KMnO₄ can sometimes lead to incomplete oxidation or over-oxidation, resulting in a mixture of products.[2][3]

  • Incomplete Oxidation: If the reaction is not allowed to proceed to completion, you may isolate partially oxidized intermediates, such as 5-methylpyridine-3-carboxylic acid. To avoid this, ensure a sufficient excess of the oxidizing agent is used and that the reaction is stirred vigorously for an adequate amount of time. Monitoring the reaction by TLC or HPLC can help determine the point of completion.

  • Over-oxidation and Ring Cleavage: Potassium permanganate is a very strong oxidizing agent and, under harsh conditions (e.g., high temperature, high concentration of KMnO₄), can lead to the degradation of the pyridine ring itself, resulting in products like acetic acid, formic acid, carbon dioxide, and ammonia.[4] To mitigate this, it is crucial to carefully control the reaction temperature and the rate of addition of the oxidizing agent.

  • Work-up Procedure: The work-up is critical. The removal of the manganese dioxide (MnO₂) byproduct by filtration and subsequent careful acidification to precipitate the desired dicarboxylic acid is essential for obtaining a pure product.

Problem 3: Difficulty in Purifying the Final this compound

Q: I have synthesized crude this compound, but I am struggling to purify it. What are the best purification methods?

A: this compound is a solid with low solubility in many common organic solvents, which can make purification challenging.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.[5][6][7] The principle is based on the differential solubility of the compound and impurities in a solvent at different temperatures.[7][8]

    • Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, water is often a suitable solvent.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent to form a saturated solution. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to allow for the formation of pure crystals. The crystals can then be collected by vacuum filtration.[5][8]

  • Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities. Dissolve the crude product in a basic aqueous solution (e.g., NaOH or NaHCO₃) to form the soluble disodium salt. Wash the aqueous solution with an organic solvent to remove any non-acidic impurities. Then, re-acidify the aqueous layer with an acid like HCl to precipitate the pure this compound, which can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • The Hantzsch Pyridine Synthesis: This is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate).[1] This initially forms a 1,4-dihydropyridine derivative, which is then oxidized to the corresponding pyridine-3,5-dicarboxylate ester. The final step is the hydrolysis of the ester to the dicarboxylic acid.

  • Oxidation of 3,5-Lutidine: This method involves the direct oxidation of the two methyl groups of 3,5-lutidine (3,5-dimethylpyridine) to carboxylic acid groups using a strong oxidizing agent, most commonly potassium permanganate (KMnO₄).[2][3]

Q2: My Hantzsch reaction is very slow. How can I speed it up?

A2: To accelerate a slow Hantzsch reaction, consider the following:

  • Catalysis: The use of a catalyst is highly recommended. A wide range of catalysts can be employed, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and various heterogeneous catalysts.

  • Microwave or Ultrasound Irradiation: These non-conventional energy sources can dramatically reduce reaction times and often improve yields compared to conventional heating.[1]

  • Reactant Concentration: Running the reaction at a higher concentration or even under solvent-free conditions can sometimes increase the reaction rate.

Q3: What is the purpose of the oxidation step after the initial Hantzsch condensation?

A3: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine derivative.[1] This intermediate needs to be oxidized to form the aromatic pyridine ring. The driving force for this step is the stability gained through aromatization.[1] Common oxidizing agents for this purpose include nitric acid, ferric chloride, or potassium permanganate.[1]

Q4: Can decarboxylation be a problem during the synthesis or handling of this compound?

A4: Yes, decarboxylation can occur, especially at high temperatures. Pyridinecarboxylic acids can lose CO₂ upon heating. However, this compound is relatively stable compared to isomers with carboxyl groups at the 2- or 4-positions. The decarboxylation of nicotinic acid (pyridine-3-carboxylic acid), which would be a product of partial decarboxylation, is generally slower than that of its isomers. Still, it is advisable to avoid excessively high temperatures during purification and drying.

Data Presentation

Table 1: Comparison of Catalysts for Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylate

CatalystAldehydeβ-KetoesterNitrogen SourceSolventTemperature (°C)Time (min)Yield (%)
UncatalyzedBenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux18040
p-TSABenzaldehydeEthyl acetoacetateNH₄OAcSolvent-free80596
Tannic AcidBenzaldehydeEthyl acetoacetateNH₄OAcWater252098
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcEthanol251098
UiO-66-NH₂BenzaldehydeEthyl acetoacetateNH₄OAcEthanol253098
Cellulose-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcH₂O/Ethanol609095

Data is for a model reaction and serves as a comparative guide. Actual results may vary based on specific substrates and conditions.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of Diethyl 3,5-Pyridinedicarboxylate and Subsequent Hydrolysis

Step 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate This protocol is a general procedure and may require optimization for specific substrates.

  • In a round-bottom flask, combine formaldehyde (1 mmol), two equivalents of ethyl acetoacetate (2 mmol), and one equivalent of ammonium acetate (1 mmol).

  • Add a suitable solvent (e.g., ethanol) or perform the reaction under solvent-free conditions.

  • If using a catalyst, add it at this stage (e.g., a catalytic amount of p-toluenesulfonic acid).

  • Heat the mixture with stirring. The reaction temperature and time will depend on the chosen conditions (e.g., reflux in ethanol for 3-6 hours).

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • If a solid precipitates, collect it by filtration. If not, remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidation to Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate

  • Dissolve the 1,4-dihydropyridine intermediate from Step 1 in a suitable solvent (e.g., acetic acid).

  • Add an oxidizing agent (e.g., nitric acid or ferric chloride) portion-wise while monitoring the reaction by TLC.

  • After the oxidation is complete, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it. The product can be purified by column chromatography or recrystallization.

Step 3: Hydrolysis to this compound

  • In a round-bottom flask, dissolve the diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., 30% NaOH).

  • Heat the mixture to reflux and stir for approximately 4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester.

  • Cool the aqueous phase in an ice bath and acidify it by the dropwise addition of concentrated HCl until the pH is around 2-3.

  • A white precipitate of this compound will form. Collect the solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum. A theoretical yield of ~98% with a purity of >95% can be expected.[9]

Protocol 2: Oxidation of 3,5-Lutidine to this compound

  • In a large three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 3,5-lutidine (1 equivalent) and water.

  • Heat the mixture to 70-80 °C with vigorous stirring.

  • Slowly add a solution of potassium permanganate (a significant excess, e.g., 4-5 equivalents) in water through the dropping funnel. The addition should be controlled to maintain the reaction temperature below 95 °C. The reaction is exothermic.

  • After the addition is complete, continue to stir the mixture at 90-95 °C for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the brown manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.

  • Combine the filtrate and washings, and then concentrate the solution by evaporation under reduced pressure.

  • Cool the concentrated solution and carefully acidify it with concentrated hydrochloric acid to a pH of approximately 3.

  • The this compound will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from water.

Visualizations

Hantzsch Pyridine Synthesis and Hydrolysis Workflow

G start Start: Aldehyde, β-Ketoester, Ammonia Source hantzsch Hantzsch Condensation start->hantzsch dhp 1,4-Dihydropyridine Intermediate hantzsch->dhp oxidation Oxidation dhp->oxidation diester Diethyl 3,5-Pyridinedicarboxylate oxidation->diester hydrolysis Basic Hydrolysis diester->hydrolysis acidification Acidification hydrolysis->acidification product End: this compound acidification->product

Caption: Workflow for the Hantzsch synthesis route.

Oxidation of 3,5-Lutidine Workflow

G start Start: 3,5-Lutidine oxidation Oxidation with KMnO₄ start->oxidation filtration Filtration of MnO₂ oxidation->filtration acidification Acidification of Filtrate filtration->acidification precipitation Precipitation acidification->precipitation isolation Isolation and Drying precipitation->isolation product End: this compound isolation->product

Caption: Workflow for the oxidation of 3,5-lutidine.

References

Technical Support Center: Optimizing 3,5-Pyridinedicarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reactions involving 3,5-Pyridinedicarboxylic acid. The following information is designed to address common challenges encountered during esterification, amidation, and other relevant transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

A1: The primary challenges include its poor solubility in many common organic solvents, the potential for incomplete reaction leading to mono-substituted products, and the risk of decarboxylation at elevated temperatures. The presence of the nitrogen atom in the pyridine ring can also influence reactivity and catalyst selection.

Q2: How can I improve the solubility of this compound for a reaction?

A2: Improving solubility is crucial for achieving homogeneous reaction conditions and optimal yields. Consider the following:

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP can be effective.

  • Salt Formation: Conversion of the carboxylic acids to a more soluble salt by adding a suitable base can be a useful strategy, particularly for subsequent reactions.

  • Esterification: Converting the diacid to its corresponding diester can significantly improve solubility in a wider range of organic solvents for further functionalization.

Q3: Is decarboxylation a significant side reaction? How can it be minimized?

A3: Yes, decarboxylation can occur, especially at temperatures exceeding its melting point (>300°C).[1][2] To minimize this side reaction:

  • Temperature Control: Keep the reaction temperature as low as effectively possible.

  • Catalyst Use: Employing an efficient catalyst can increase the reaction rate at lower temperatures, thus reducing the need for high heat.[3]

  • Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times at elevated temperatures.

Troubleshooting Guides

Esterification Reactions (e.g., Diethyl 3,5-pyridinedicarboxylate Synthesis)

Problem 1: Low or no yield of the desired diester.

Possible CauseRecommended Solution
Incomplete Reaction The Fischer-Speier esterification is an equilibrium process. To drive the reaction towards the product, use a large excess of the alcohol (which can also serve as the solvent) and remove water as it forms using a Dean-Stark trap or molecular sieves.[3]
Insufficient Catalyst Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH) incrementally. For more sensitive substrates, consider milder Lewis acid catalysts.[3]
Low Reaction Temperature While high temperatures risk decarboxylation, the reaction may not proceed efficiently if the temperature is too low. Gradually increase the temperature while monitoring for side product formation.
Presence of Water Ensure all reagents and solvents are anhydrous. Water will shift the equilibrium back towards the starting materials.[3]

Problem 2: Formation of a significant amount of monoester.

Possible CauseRecommended Solution
Insufficient Alcohol Increase the molar excess of the alcohol to favor the second esterification.
Short Reaction Time Extend the reaction time to allow for the complete conversion of the monoester to the diester. Monitor progress by TLC or GC.[3]
Steric Hindrance While less of a factor for simple alcohols, for bulkier alcohols, consider using a more reactive esterification method or a more potent catalyst to overcome steric hindrance.[3]

Problem 3: Product mixture is dark or contains colored impurities.

Possible CauseRecommended Solution
High Reaction Temperatures Lower the reaction temperature and potentially use a more efficient catalyst to compensate for the slower rate.[3]
Side Reactions Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Purify the product using column chromatography or recrystallization.[4]
Amidation Reactions (e.g., 3,5-Pyridinedicarboxamide Synthesis)

Problem 1: Low yield of the desired diamide.

Possible CauseRecommended Solution
Poor Carboxylic Acid Activation The direct reaction between a carboxylic acid and an amine is often slow. Activate the carboxylic acid using a suitable coupling reagent.
Inappropriate Coupling Reagent The choice of coupling reagent is critical. Common options include carbodiimides (e.g., DCC, EDC) often used with additives like HOBt, or uronium/phosphonium salts (e.g., HATU, PyBOP). The optimal choice will depend on the specific amine used.
Presence of Water Ensure anhydrous reaction conditions as water can hydrolyze the activated carboxylic acid intermediate.
Incorrect Stoichiometry Use precise molar ratios of the coupling agents and reactants. An excess of the amine may be required to drive the reaction to completion.

Problem 2: Formation of N-acylurea byproduct.

Possible CauseRecommended Solution
Side reaction with carbodiimide reagents This is a common side reaction when using reagents like DCC or EDC. Minimize this by pre-activating the carboxylic acid before adding the amine, or by adding HOBt which acts as a scavenger for the activated intermediate.

Problem 3: Difficulty in purifying the final amide product.

Possible CauseRecommended Solution
Byproducts from coupling reagents Byproducts from coupling reagents can be difficult to remove. For example, dicyclohexylurea (DCU) from DCC is often insoluble and can be filtered off. Water-soluble byproducts from EDC can be removed with an aqueous workup.
Similar polarity of product and impurities If purification by column chromatography is challenging due to similar polarities, consider recrystallization from a suitable solvent system.

Data Presentation

Table 1: Comparison of Catalysts for Esterification of Carboxylic Acids.

Catalyst Reaction Conditions Typical Yield Advantages Disadvantages
H₂SO₄ Reflux in excess alcohol Good to Excellent Inexpensive, readily available Harsh conditions, can lead to side reactions
p-TsOH Reflux in alcohol/toluene with Dean-Stark Good to Excellent Milder than H₂SO₄ More expensive than H₂SO₄
Solid Acid Catalysts Varies (e.g., zeolites, ion-exchange resins) Moderate to Good Reusable, easy to separate May have lower activity than homogeneous catalysts

| Lewis Acids (e.g., Sc(OTf)₃) | Milder conditions | Good to Excellent | High activity, mild conditions | Expensive |

Table 2: Common Coupling Reagents for Amidation. | Reagent | Additive(s) | Typical Solvent(s) | Key Features | | :--- | :--- | :--- | :--- | | DCC | HOBt, DMAP | DCM, THF | Inexpensive; byproduct (DCU) is insoluble | Can cause racemization; N-acylurea formation | | EDC | HOBt, DMAP | DCM, DMF | Water-soluble byproduct, easy workup | More expensive than DCC | | HATU | DIPEA, Et₃N | DMF, NMP | Fast reaction times, low racemization | Expensive, can be moisture sensitive | | PyBOP | DIPEA, Et₃N | DMF, DCM | Good for hindered couplings | Expensive |

Experimental Protocols

Protocol 1: Synthesis of Diethyl 3,5-pyridinedicarboxylate via Fischer-Speier Esterification

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which will also act as the solvent.

  • With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to a gentle reflux. To drive the reaction to completion, a Dean-Stark trap can be used to remove the water formed.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may occur.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 3,5-pyridinedicarboxylate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: Synthesis of 3,5-Pyridinedicarboxamide via an Acyl Chloride Intermediate

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution or gas) or desired primary/secondary amine

  • Anhydrous dichloromethane (DCM) or THF

  • Triethylamine (if using an amine salt)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in an excess of thionyl chloride.

  • Gently reflux the mixture until the solid has completely dissolved and gas evolution has ceased (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3,5-pyridinedicarbonyl dichloride can be used directly in the next step.

  • Amidation: Dissolve the crude diacyl chloride in anhydrous DCM or THF and cool the solution in an ice bath.

  • Slowly add a solution of the desired amine (at least 2.2 equivalents for a primary amine to form the diamide) in the same solvent. If using an amine hydrochloride salt, add a suitable base like triethylamine (2.2 equivalents) to liberate the free amine.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or DMF/water).

Visualizations

Fischer_Esterification_Workflow start Mix this compound, excess alcohol, and acid catalyst reflux Heat to reflux start->reflux remove_water Remove water (e.g., Dean-Stark) reflux->remove_water cool Cool to RT remove_water->cool Reaction complete evaporate Remove excess alcohol cool->evaporate neutralize Neutralize with NaHCO₃ evaporate->neutralize extract Extract with organic solvent neutralize->extract dry Dry and concentrate extract->dry purify Column chromatography or recrystallization dry->purify

Caption: Experimental workflow for Fischer-Speier esterification.

Amidation_Troubleshooting start Low Amide Yield cause1 Poor Carboxylic Acid Activation start->cause1 cause2 Side Reactions start->cause2 cause3 Purification Issues start->cause3 solution1a Use Coupling Reagent (e.g., EDC, HATU) cause1->solution1a solution1b Convert to Acyl Chloride (e.g., with SOCl₂) cause1->solution1b solution2a Control Temperature cause2->solution2a solution2b Use Anhydrous Conditions cause2->solution2b solution3a Optimize Work-up Procedure cause3->solution3a solution3b Recrystallization cause3->solution3b

Caption: Troubleshooting logic for low yield in amidation reactions.

References

Technical Support Center: 3,5-Pyridinedicarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,5-Pyridinedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization, acid-base purification, and sublimation. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the available equipment.

Q2: What are the likely impurities in crude this compound?

A2: When synthesized via the oxidation of 3,5-lutidine, common impurities may include unreacted starting material (3,5-lutidine), partially oxidized intermediates such as 3-methyl-5-pyridinecarboxylic acid, and over-oxidized byproducts. The presence of these impurities can affect crystallization and the final purity of the product.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of this compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also an excellent technique for identifying and quantifying impurities.[2][3][4][5] The melting point of the purified compound should be sharp and above 300 °C.[6][7]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Issue 1: Poor crystal yield after recrystallization.

Possible Cause Troubleshooting Step
Excess solvent used Use the minimum amount of hot solvent required to fully dissolve the crude product. Evaporate some solvent to concentrate the solution before cooling.
Cooling too rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or precipitation.
Inappropriate solvent Ensure the chosen solvent has a steep solubility curve for this compound (high solubility at high temperature, low solubility at low temperature). Water is a potential solvent, but co-solvents may be necessary.
Product is too soluble If the product remains in the mother liquor, the solvent is not suitable. A different solvent or a solvent/anti-solvent system should be explored.

Issue 2: Oily precipitate forms instead of crystals.

Possible Cause Troubleshooting Step
Insoluble impurities If the oiling out is due to insoluble impurities, perform a hot filtration of the solution before allowing it to cool.
Supersaturation Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to induce crystallization.
Inappropriate solvent The solvent may not be ideal. Try a different solvent system. A solvent in which the compound is slightly less soluble at elevated temperatures may be beneficial.
Acid-Base Purification

This method leverages the acidic nature of the carboxylic acid groups to separate it from neutral or basic impurities.

Issue 1: Low recovery of this compound after precipitation.

Possible Cause Troubleshooting Step
Incomplete precipitation Ensure the pH is adjusted to the isoelectric point (around pH 3) to maximize the precipitation of the neutral dicarboxylic acid.[8] Use a calibrated pH meter for accurate measurement.
Product solubility Even at its isoelectric point, this compound has some solubility in water. Cooling the solution in an ice bath after pH adjustment can help to maximize precipitation.
Insufficient base Ensure all the crude acid is dissolved in the basic solution before proceeding with filtration and acidification.

Issue 2: The precipitate is difficult to filter.

Possible Cause Troubleshooting Step
Fine particle size Allow the precipitate to "digest" by stirring it at a slightly elevated temperature (below boiling) for a period before cooling and filtering. This can lead to the formation of larger, more easily filterable particles.
Clogged filter paper Use a larger pore size filter paper or a Buchner funnel with a fritted disc.
Sublimation

Sublimation is a solvent-free purification method suitable for compounds that can transition directly from a solid to a gas phase.

Issue 1: The compound does not sublime.

Possible Cause Troubleshooting Step
Temperature too low Gradually increase the temperature. Be cautious not to exceed the decomposition temperature of the compound.
Pressure too high Ensure a good vacuum is achieved. A lower pressure will allow sublimation to occur at a lower temperature.

Issue 2: Low yield of sublimed product.

Possible Cause Troubleshooting Step
Inefficient condensation Ensure the cold finger is sufficiently cold to effectively condense the sublimed vapor.
Decomposition If the sample darkens or chars, the temperature is too high. Reduce the temperature and/or improve the vacuum.

Experimental Protocols

Acid-Base Purification Protocol

This protocol is based on the principle of dissolving the acidic this compound in a basic solution to separate it from non-acidic impurities, followed by precipitation.

  • Dissolution: Dissolve the crude this compound in a suitable aqueous base, such as a dilute sodium hydroxide or potassium hydroxide solution, with stirring. Use a minimal amount of base to ensure complete dissolution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add a mineral acid, such as hydrochloric acid, to the filtrate with constant stirring to adjust the pH to approximately 3.[8] Monitor the pH using a pH meter.

  • Isolation: A white precipitate of pure this compound will form. Cool the mixture in an ice bath to maximize precipitation.

  • Washing and Drying: Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

HPLC Method for Purity Analysis

This method provides a general guideline for the analysis of this compound purity.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[9]
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[10][11]
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 270 nm[10]
Injection Volume 10 µL
Column Temperature 25-30 °C

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Aqueous Base Crude->Dissolve Filter1 Filter Insoluble Impurities Dissolve->Filter1 Acidify Acidify to pH ~3 Filter1->Acidify Precipitate Precipitate Pure Product Acidify->Precipitate Filter2 Filter and Wash Precipitate->Filter2 Dry Dry Pure Product Filter2->Dry

Figure 1. Workflow for the acid-base purification of this compound.

Recrystallization_Troubleshooting cluster_yield Poor Yield Solutions cluster_oiling Oiling Out Solutions Start Recrystallization Issue Poor_Yield Poor Crystal Yield Start->Poor_Yield Oiling_Out Oiling Out Start->Oiling_Out Reduce_Solvent Reduce Solvent Volume Poor_Yield->Reduce_Solvent Excess Solvent? Slow_Cooling Cool Slowly Poor_Yield->Slow_Cooling Rapid Cooling? Change_Solvent_Y Change Solvent Poor_Yield->Change_Solvent_Y Wrong Solvent? Hot_Filtration Hot Filtration Oiling_Out->Hot_Filtration Insoluble Impurities? Induce_Crystallization Induce Crystallization Oiling_Out->Induce_Crystallization Supersaturated? Change_Solvent_O Change Solvent Oiling_Out->Change_Solvent_O Wrong Solvent?

Figure 2. Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Synthesis of 3,5-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 3,5-Pyridinedicarboxylic Acid, also known as Dinicotinic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and industrially significant method for synthesizing this compound is the oxidation of 3,5-lutidine (3,5-dimethylpyridine). This process typically employs strong oxidizing agents to convert the two methyl groups into carboxylic acid functionalities.

Q2: Which oxidizing agents are typically used for the oxidation of 3,5-lutidine?

Common oxidizing agents include potassium permanganate (KMnO₄), nitric acid (HNO₃), and catalytic systems using molecular oxygen. The choice of oxidant can significantly impact yield, reaction conditions, and the profile of impurities.[1][2][3][4] For instance, nitric acid oxidation often requires high temperatures and pressures.[4]

Q3: What are the primary challenges encountered in this synthesis?

Researchers frequently face challenges such as low product yield, formation of side products due to incomplete or over-oxidation, and difficulties in isolating and purifying the final product from the reaction mixture.[5][6] Effective temperature control is crucial, as highly exothermic reactions can lead to decomposition and the formation of tarry materials.[6]

Q4: How can the purity of the final product be improved?

Purification of this compound often involves crystallization. An effective method includes adjusting the pH of the aqueous solution to the isoelectric point of the acid, which minimizes its solubility and causes it to precipitate.[4][6][7] The crude product can be collected by filtration, washed with cold solvent, and dried under vacuum.[2] Acid-base extraction can also be employed to separate the acidic product from non-basic impurities.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Recommended Solution
Insufficient Oxidizing Agent Increase the molar equivalents of the oxidizing agent incrementally. Ensure accurate measurement and stoichiometry.
Low Reaction Temperature Gradually increase the reaction temperature. Many oxidation reactions require significant thermal energy to initiate and proceed at a reasonable rate.[6] Monitor the reaction carefully for any exotherms.
Incorrect pH The pH of the reaction mixture can be critical, especially for permanganate oxidations. Adjust the pH to the optimal range required for your specific procedure.
Poor Quality Starting Material Ensure the purity of the 3,5-lutidine starting material. Impurities can inhibit the reaction or lead to unwanted side reactions.[5]
Problem 2: Low Yield with Significant By-product Formation
Possible Cause Recommended Solution
Incomplete Oxidation This can lead to mono-oxidized products (3-methyl-5-pyridinecarboxylic acid). Increase the reaction time or the amount of oxidizing agent to ensure full conversion. Monitoring the reaction by TLC or HPLC is recommended.[1][6]
Over-oxidation / Degradation Excessive reaction temperature or prolonged exposure to a strong oxidizing agent can cause decomposition of the pyridine ring. Lower the reaction temperature, ensure efficient cooling, and add the oxidant portion-wise to control the reaction rate.[6]
Side Reactions Impurities in the starting material or solvent can lead to undesired side products. Use high-purity reagents and solvents.[5]
Problem 3: Formation of Tarry, Intractable Material
Possible Cause Recommended Solution
Uncontrolled Exothermic Reaction Significant product decomposition can occur due to excessive heat. Improve temperature control using an ice bath or a dedicated cooling system. Add the oxidizing agent slowly and in portions to manage the exotherm.[6]
High Reactant Concentration Running the reaction at a lower concentration (i.e., in more solvent) can help dissipate heat more effectively and prevent localized overheating.[5]
Problem 4: Difficulty in Product Isolation
Possible Cause Recommended Solution
High Product Solubility The product may be highly soluble in the reaction solvent, making precipitation difficult. After the reaction, adjust the pH to the isoelectric point to minimize solubility.[6] A solvent exchange to a solvent in which the product is less soluble may also be effective.
Hygroscopic Product The isolated product may be difficult to dry. Dry the product under a high vacuum at a moderate temperature. For stubborn cases, azeotropic distillation with a solvent like toluene can help remove residual water.[6]
Inefficient Filtration Fine precipitates can clog filter paper. Consider using a filter aid (e.g., Celite) or a different filtration method, such as centrifugation.

Data on Synthesis Optimization

Optimizing reaction parameters is critical for maximizing yield. The following tables provide comparative data from studies on related pyridine synthesis, which can serve as a guideline for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst and Conditions on 3,5-Lutidine Synthesis (Precursor)

CatalystTemperature (°C)WHSV (h⁻¹)Propionaldehyde Conversion (%)3,5-Lutidine Yield (%)
Pb-ZSM-5(30)3000.5-25.5
Pb-ZSM-5(30)4000.568.256.1
Pb-ZSM-5(30)4000.2581.445.6
Pb-ZSM-5(30)4001.060.427.3
H-ZSM-5 (Si/Al=150)4000.566.263.1
Data adapted from a study on the synthesis of 3,5-lutidine from propionaldehyde, formaldehyde, and ammonia.

Experimental Protocols

Protocol: Oxidation of 3,5-Lutidine using Potassium Permanganate (KMnO₄)

This protocol is a general guideline adapted from similar oxidation procedures and requires optimization for specific laboratory conditions.[3]

Materials:

  • 3,5-Lutidine

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄) for pH adjustment

  • Hydrochloric Acid (HCl) for precipitation

  • Sodium Bisulfite (NaHSO₃) (for quenching)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3,5-lutidine and a volume of water.

  • Temperature Control: Place the flask in a water or oil bath and heat the mixture to the desired reaction temperature (e.g., 80-90°C) with vigorous stirring.

  • Oxidant Addition: Prepare a saturated aqueous solution of KMnO₄. Add the KMnO₄ solution slowly through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature and prevent an uncontrolled exotherm. The purple color of the permanganate should disappear as it reacts.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or by observing the consumption of the permanganate. The formation of a brown manganese dioxide (MnO₂) precipitate is characteristic of the reaction.

  • Quenching: Once the reaction is complete (as indicated by a persistent purple color or by TLC), cool the mixture to room temperature. Add a small amount of sodium bisulfite or ethanol to quench any excess KMnO₄.

  • Workup - Filtration: Filter the reaction mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water to ensure all product is recovered.

  • Workup - Precipitation: Combine the filtrate and washings. Cool the solution in an ice bath and slowly add concentrated HCl with stirring to adjust the pH to the isoelectric point (approximately pH 3-4). The this compound will precipitate as a white solid.

  • Isolation: Collect the precipitated product by filtration. Wash the solid with a small amount of cold water and then with a cold organic solvent (e.g., ethanol) to remove soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Visual Guides

General Synthesis Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Reaction Setup (3,5-Lutidine + Water) B 2. Heat to Reaction Temp (e.g., 80-90°C) A->B C 3. Slow Addition of Oxidant (e.g., aq. KMnO4) B->C D 4. Monitor Reaction (TLC / Color Change) C->D E 5. Quench Excess Oxidant (e.g., NaHSO3) D->E F 6. Filter MnO2 Precipitate E->F Proceed to Workup G 7. Acidify Filtrate (Adjust pH with HCl) F->G H 8. Isolate Product (Filtration) G->H I 9. Wash Product (Cold Water / Ethanol) H->I J 10. Dry Product (Vacuum Oven) I->J K Pure 3,5-Pyridinedicarboxylic Acid J->K Final Product

Caption: Experimental workflow for synthesis and purification.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting low product yields.

G Start Start: Low Yield Observed CheckConversion Is starting material fully consumed (TLC)? Start->CheckConversion IncompleteRxn Incomplete Reaction CheckConversion->IncompleteRxn No CheckSideProducts Are there significant side products (TLC)? CheckConversion->CheckSideProducts Yes IncreaseTime Increase Reaction Time or Increase Temperature IncompleteRxn->IncreaseTime IncreaseOxidant Increase Molar Ratio of Oxidant IncompleteRxn->IncreaseOxidant SideRxns Side Reactions Occurring CheckSideProducts->SideRxns Yes IsolationIssue Investigate Product Isolation CheckSideProducts->IsolationIssue No LowerTemp Lower Reaction Temp or Control Oxidant Addition Rate SideRxns->LowerTemp CheckPurity Check Purity of Starting Materials SideRxns->CheckPurity CheckpH Optimize pH for Precipitation IsolationIssue->CheckpH CheckSolvent Consider Solvent Exchange for Purification IsolationIssue->CheckSolvent

References

Technical Support Center: Overcoming Solubility Issues of 3,5-Pyridinedicarboxylic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Metal-Organic Frameworks (MOFs) based on the 3,5-pyridinedicarboxylic acid linker.

Frequently Asked Questions (FAQs)

Q1: My this compound-based MOF is not dissolving in common laboratory solvents. Is this normal?

A1: Yes, this is a common observation. MOFs derived from this compound often exhibit limited solubility in many conventional solvents, including water, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] This poor solubility can hinder characterization techniques that require sample dissolution, such as Ultraviolet-Visible (UV-Vis) spectroscopy.[1]

Q2: Why are these specific MOFs often poorly soluble?

A2: The limited solubility is typically due to the strong coordination bonds between the metal ions and the carboxylate groups of the this compound linker, as well as the crystalline and robust nature of the framework structure. The formation of a stable, extended network makes it energetically unfavorable for the individual components to be solvated by solvent molecules.

Q3: What strategies can I employ to improve the solubility of my this compound-based MOF?

A3: There are two primary strategies to enhance the solubility of these MOFs:

  • Post-Synthetic Modification (PSM): This involves chemically modifying the MOF after its initial synthesis to introduce functional groups that improve solvent interactions. Common modifications include sulfonation (adding -SO₃H groups) and amination (adding -NH₂ groups).

  • Pre-Synthetic Design (De Novo Synthesis): This approach involves incorporating solubility-enhancing features into the MOF structure during its initial synthesis. This can be achieved by using functionalized linkers or co-ligands.

Q4: How does post-synthetic modification improve solubility?

A4: PSM introduces polar functional groups onto the organic linkers of the MOF. For instance, sulfonic acid groups (-SO₃H) are highly polar and can significantly increase the hydrophilicity and water solubility of the MOF. Amino groups (-NH₂) can also enhance polarity and provide sites for further functionalization.

Q5: Are there any alternatives to post-synthetic modification for improving solubility?

A5: Yes, an alternative approach is to use co-ligands or templates during the initial synthesis. By introducing a secondary, more soluble or functionalized ligand into the reaction mixture, it is possible to create a mixed-linker MOF with improved solubility characteristics. The use of amino alcohol or polyol templates has also been shown to influence the final structure and properties of pyridine-based MOFs.[2][3]

Troubleshooting Guide

Issue 1: Inability to Dissolve the MOF for Characterization (e.g., UV-Vis, NMR)

Root Cause: Inherent low solubility of the this compound-based MOF.

Troubleshooting Workflow:

start Poor MOF Solubility psm Post-Synthetic Modification start->psm Modify existing MOF denovo De Novo Synthesis with Co-ligand start->denovo Synthesize new MOF sulfonation Sulfonation (for aqueous solubility) psm->sulfonation amination Amination (for polarity & further functionalization) psm->amination soluble_linker Use Sulfonated/Aminated This compound denovo->soluble_linker soluble_coligand Introduce Soluble Co-ligand denovo->soluble_coligand characterize Characterize Modified MOF sulfonation->characterize amination->characterize soluble_linker->characterize soluble_coligand->characterize

Caption: Troubleshooting workflow for addressing poor MOF solubility.

Solutions:

  • Attempt Dispersal for Spectroscopic Analysis: For techniques like transient absorption spectroscopy, creating a stable suspension using a polymer stabilizer can reduce light scattering and allow for meaningful measurements even without full dissolution.

  • Post-Synthetic Sulfonation: Introduce sulfonic acid groups to significantly enhance aqueous solubility. See Experimental Protocol 1 for a detailed procedure.

  • Post-Synthetic Amination: Introduce amino groups to increase polarity. See Experimental Protocol 2 for a detailed procedure.

  • De Novo Synthesis with Functionalized Linkers: If starting material is available, synthesize the MOF using a sulfonated or aminated version of this compound.

  • De Novo Synthesis with Co-ligands: Introduce a more soluble co-ligand during synthesis to form a mixed-linker MOF.

Issue 2: MOF Degrades During Post-Synthetic Modification

Root Cause: The conditions of the post-synthetic modification (e.g., temperature, pH, reagents) are too harsh for the MOF framework, leading to a loss of crystallinity and porosity.

Solutions:

  • Milder Reaction Conditions: Reduce the reaction temperature and use less aggressive reagents.

  • Protecting Groups: If applicable, use protecting groups on sensitive functionalities of the linker before performing the modification.

  • Solvent Choice: Ensure the MOF is stable in the solvent used for the modification. Soaking the MOF in the synthesis solvent (e.g., ethanol) may help heal surface defects and improve stability before modification.[4][5]

Quantitative Data

The following table summarizes illustrative data on the impact of functionalization on MOF properties. While specific data for this compound-based MOFs is limited in the literature, the data for analogous systems demonstrates the potential for improvement.

MOF SystemModificationProperty MeasuredResultReference
UiO-66-(SH)₂Post-synthetic oxidation to -SO₃HProton ConductivityOutperforms Nafion® at 80 °C and 90% relative humidity
HKUST-1Addition of Graphene Oxide (GO)Felodipine Solubility352 mg/L (vs. 5 mg/L for pure drug)[6]
HKUST-1Addition of Graphene Oxide (GO)Ibuprofen Solubility763 mg/L (vs. 21 mg/L for pure drug)[6]
HKUST-1Addition of Graphene Oxide (GO)Ketoprofen Solubility963 mg/L (vs. 160 mg/L for pure drug)[6]

Experimental Protocols

Experimental Protocol 1: Post-Synthetic Sulfonation of an Amino-Functionalized Pyridine-Based MOF

This protocol is adapted from a procedure for the sulfonation of UiO-66-NH₂ and can be applied to an amino-functionalized this compound-based MOF.

Workflow for Post-Synthetic Sulfonation:

start Start with Amino-Functionalized MOF suspend Suspend MOF in DCM start->suspend add_sultone Add 1,3-Propane Sultone suspend->add_sultone react React at Room Temperature (24h) add_sultone->react wash_dcm Wash with DCM react->wash_dcm wash_water Wash with Water wash_dcm->wash_water wash_ethanol Wash with Ethanol wash_water->wash_ethanol dry Dry under Vacuum wash_ethanol->dry end Obtain Sulfonated MOF dry->end

Caption: Experimental workflow for post-synthetic sulfonation of an amino-functionalized MOF.

Materials:

  • Amino-functionalized this compound-based MOF

  • 1,3-propane sultone

  • Dichloromethane (DCM)

  • Deionized water

  • Ethanol

Procedure:

  • Activate the amino-functionalized MOF by heating under vacuum to remove any guest molecules from the pores.

  • In a round-bottom flask, suspend the activated MOF in DCM.

  • Add 1,3-propane sultone to the suspension in an equimolar ratio to the amino groups on the MOF.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product repeatedly with DCM, deionized water, and ethanol to remove any unreacted sultone and byproducts.

  • Dry the final sulfonated MOF under vacuum.

Characterization:

  • FTIR Spectroscopy: Confirm the presence of sulfonic acid groups (S=O stretching bands around 1035 and 1155 cm⁻¹).

  • Powder X-ray Diffraction (PXRD): Verify that the crystallinity of the MOF is retained after modification.

  • Elemental Analysis: Determine the sulfur content to quantify the degree of sulfonation.

Experimental Protocol 2: De Novo Synthesis of an Amino-Functionalized this compound-Based MOF

This protocol outlines the synthesis of a MOF using an amino-functionalized linker from the outset.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate)

  • 2-amino-3,5-pyridinedicarboxylic acid

  • Dimethylformamide (DMF)

Procedure:

  • In a glass vial, dissolve the metal salt and 2-amino-3,5-pyridinedicarboxylic acid in DMF.

  • Seal the vial and heat it in an oven at a specified temperature (e.g., 100-120 °C) for 24-48 hours.

  • Allow the vial to cool slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF and then with a volatile solvent like ethanol.

  • Dry the product under vacuum.

Characterization:

  • Single-Crystal or Powder X-ray Diffraction: Determine the crystal structure and confirm phase purity.

  • FTIR Spectroscopy: Confirm the presence of both carboxylate and amino functional groups.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the MOF.

By following these guidelines and protocols, researchers can effectively address the solubility challenges associated with this compound-based MOFs, enabling their further characterization and application in various fields, including drug development.

References

Technical Support Center: Controlling the Dimensionality of Coordination Polymers with 3,5-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of coordination polymers using 3,5-pyridinedicarboxylic acid (H₂pydc). The aim is to offer practical solutions to common experimental challenges and provide a deeper understanding of the factors that control the dimensionality of the resulting structures.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the dimensionality of coordination polymers synthesized with this compound?

A1: The final dimensionality of coordination polymers based on this compound is a result of a delicate interplay of several experimental factors. The most influential parameters include:

  • Choice of Metal Ion: The coordination geometry, coordination number, and ionic radius of the metal ion play a crucial role in determining the final structure.[1][2] For instance, lanthanide contraction can lead to different dimensionalities within the same family of metals.[1][3]

  • Solvent System: The polarity, coordinating ability, and viscosity of the solvent can influence the solubility of reactants, the kinetics of crystal growth, and can even be incorporated into the final structure, thus affecting the dimensionality.[4][5]

  • pH of the Reaction Mixture: The pH affects the deprotonation state of the carboxylic acid groups on the this compound ligand, which in turn alters its coordination modes and the resulting network structure.[6]

  • Use of Ancillary Ligands: The introduction of additional ligands (ancillary or co-ligands) can modify the coordination sphere of the metal ion, leading to different structural motifs and dimensionalities.[4][7][8]

  • Reaction Temperature and Time: These parameters can influence the thermodynamic and kinetic control of the reaction, favoring the formation of different crystalline phases with varying dimensionalities.

  • Molar Ratios of Reactants: The stoichiometry of the metal salt and the ligand can dictate the connectivity of the resulting framework.[4]

Q2: How does the choice of metal ion specifically affect the dimensionality?

A2: The metal ion acts as the central node in the coordination network. Its intrinsic properties directly influence the connectivity and, therefore, the dimensionality of the polymer.

  • Coordination Geometry: Metal ions with a preference for specific coordination geometries (e.g., octahedral, tetrahedral, square planar) will direct the assembly of the ligands in a predictable manner, leading to frameworks of a certain dimension.

  • Ionic Radius: In a series of related metals, such as the lanthanides, the gradual decrease in ionic radius (lanthanide contraction) can lead to a systematic change in coordination number and, consequently, a variation in the dimensionality of the resulting coordination polymers, from 3D to 2D and 1D structures.[1][3]

  • Lewis Acidity: The Lewis acidity of the metal ion can influence its interaction with the donor atoms of the ligand and solvent molecules, affecting the overall crystal packing.

Q3: Can you explain the role of pH in controlling the structure?

A3: The pH of the reaction medium is a critical parameter as it governs the protonation state of the carboxylic acid functional groups of the this compound ligand. This ligand has two carboxylic acid groups and a pyridine nitrogen atom, all of which can be protonated or deprotonated.

  • At low pH: The carboxylic acid groups are likely to be fully or partially protonated (H₂pydc or Hpydc⁻). This reduces the number of available coordination sites, often leading to lower-dimensional structures like 1D chains or discrete complexes.

  • At higher pH: Both carboxylic acid groups are more likely to be deprotonated (pydc²⁻), making them available for coordination to multiple metal centers. This increased connectivity favors the formation of higher-dimensional structures such as 2D layers or 3D frameworks.[6]

Q4: What is the purpose of using ancillary ligands in the synthesis?

A4: Ancillary ligands, also known as co-ligands or templates, are added to the reaction mixture to fine-tune the structure of the coordination polymer.[9] They can influence the final architecture in several ways:

  • Blocking Coordination Sites: Ancillary ligands can coordinate to the metal ion and block some of its coordination sites, preventing the formation of a highly connected 3D network and favoring the formation of 1D or 2D structures.[4]

  • Modifying the Coordination Environment: The size, shape, and charge of the ancillary ligand can alter the coordination geometry around the metal center, leading to different structural outcomes.

  • Directing the Assembly through Non-covalent Interactions: Ancillary ligands can participate in hydrogen bonding or π-π stacking interactions, which can play a significant role in the self-assembly process and the overall crystal packing.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Amorphous precipitate forms instead of crystals. 1. Reaction is too fast. 2. Concentration of reactants is too high. 3. Solvent is not appropriate.1. Slow down the reaction rate by lowering the temperature or using a slow diffusion method. 2. Decrease the concentration of the metal salt and/or the ligand. 3. Try a different solvent or a mixture of solvents to improve the solubility of the reactants and the resulting polymer.[5]
Obtained a known phase, but a different dimensionality is desired. 1. Incorrect reaction conditions for the desired phase. 2. The chosen metal ion favors a specific dimensionality under the current conditions.1. Systematically vary the reaction parameters: pH, temperature, solvent, and molar ratios. 2. Change the metal ion to one with a different coordination preference or ionic radius.[1][2] 3. Introduce an ancillary ligand to modify the coordination sphere of the metal.[4][8]
Poor quality or small crystals. 1. Rapid nucleation and crystal growth. 2. Presence of impurities.1. Employ techniques that promote slow crystal growth, such as vapor diffusion, slow evaporation, or hydrothermal synthesis with a slow cooling ramp. 2. Ensure high purity of reactants and solvents.
Formation of a mixture of different crystalline phases. 1. Reaction conditions are on the borderline between two or more stable phases. 2. Inhomogeneous reaction mixture.1. Fine-tune the reaction conditions (e.g., pH, temperature) to favor the formation of a single phase. 2. Ensure thorough mixing of the reactants before initiating the crystallization process.
The obtained dimensionality does not match literature reports for similar conditions. 1. Subtle differences in experimental setup (e.g., glassware, stirring rate). 2. Slight variations in the purity of reagents or solvent composition. 3. Influence of atmospheric conditions (e.g., CO₂).1. Carefully document and control all experimental parameters. 2. Use reagents from the same batch as the literature report if possible, or ensure high purity. 3. Consider performing the reaction under an inert atmosphere.

Data Presentation

Table 1: Influence of Metal Ion on the Dimensionality of Coordination Polymers with this compound.

Metal IonDimensionalityReference
Lanthanum (La)3D[1]
Praseodymium (Pr)3D[1]
Samarium (Sm)3D[1]
Terbium (Tb)2D[1]
Holmium (Ho)2D[1]
Erbium (Er)1D[1]
Lutetium (Lu)1D[1]
Cobalt (Co)2D[4]
Cadmium (Cd)3D[9]
Manganese (Mn)3D[9]
Zinc (Zn)2D, 3D[9]

Table 2: Effect of Ancillary Ligands on the Dimensionality of Cobalt(II) Coordination Polymers with this compound.

Ancillary LigandDimensionalityReference
1,10-Phenanthroline2D[4]
2,2'-Bipyridine2D[4]
None (DMF as solvent)2D[4]

Experimental Protocols

General Synthesis of a 3D Lanthanide Coordination Polymer (Example with La³⁺) [1]

  • Reactants:

    • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

    • This compound (H₂pydc)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • In a Teflon-lined stainless steel autoclave, dissolve La(NO₃)₃·6H₂O and H₂pydc in a mixture of DMF and water.

    • Seal the autoclave and heat it to 120 °C for 72 hours.

    • Allow the autoclave to cool slowly to room temperature over 48 hours.

    • Colorless block-shaped crystals are collected by filtration, washed with DMF and water, and air-dried.

General Synthesis of a 2D Lanthanide Coordination Polymer (Example with Tb³⁺) [1]

  • Reactants:

    • Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)

    • This compound (H₂pydc)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • Follow the same procedure as for the 3D lanthanide coordination polymer, substituting La(NO₃)₃·6H₂O with Tb(NO₃)₃·6H₂O.

    • The resulting product will be colorless plate-like crystals.

General Synthesis of a 1D Lanthanide Coordination Polymer (Example with Er³⁺) [1]

  • Reactants:

    • Erbium(III) nitrate hexahydrate (Er(NO₃)₃·6H₂O)

    • This compound (H₂pydc)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • Follow the same procedure as for the 3D lanthanide coordination polymer, substituting La(NO₃)₃·6H₂O with Er(NO₃)₃·6H₂O.

    • The resulting product will be pink needle-like crystals.

Mandatory Visualization

Dimensionality_Control Metal_Ion Metal Ion (Coordination Geometry, Ionic Radius) D1 1D Chains Metal_Ion->D1 D2 2D Layers Metal_Ion->D2 D3 3D Frameworks Metal_Ion->D3 Solvent Solvent System (Polarity, Coordinating Ability) Solvent->D1 Solvent->D2 Solvent->D3 pH pH (Ligand Deprotonation) pH->D1 pH->D2 pH->D3 Ancillary_Ligand Ancillary Ligands (Steric Hindrance, Coordination Modulation) Ancillary_Ligand->D1 Ancillary_Ligand->D2 Temperature Temperature (Kinetics vs. Thermodynamics) Temperature->D1 Temperature->D2 Temperature->D3

Caption: Factors influencing the dimensionality of coordination polymers.

Experimental_Workflow Reactants Reactants (Metal Salt, H₂pydc, Solvent, Ancillary Ligand) Mixing Mixing and Dissolution Reactants->Mixing Reaction Reaction (Hydrothermal/Solvothermal Synthesis) Mixing->Reaction Crystallization Crystallization (Slow Cooling/Diffusion) Reaction->Crystallization Isolation Isolation and Purification (Filtration, Washing) Crystallization->Isolation Characterization Characterization (SC-XRD, PXRD, TGA, etc.) Isolation->Characterization Dimensionality_Analysis Dimensionality Analysis (1D, 2D, or 3D) Characterization->Dimensionality_Analysis

References

Preventing crystal defects in 3,5-Pyridinedicarboxylic acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing crystal defects during the synthesis of Metal-Organic Frameworks (MOFs) using 3,5-Pyridinedicarboxylic acid as an organic linker.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound MOFs, with a focus on preventing and identifying crystal defects.

Question: My powder X-ray diffraction (PXRD) pattern shows broad peaks and a high background, indicating low crystallinity. How can I improve the crystallinity of my MOF?

Answer: Poor crystallinity in MOFs synthesized with this compound can stem from several factors related to nucleation and crystal growth. Here are some parameters to optimize:

  • Temperature: The reaction temperature during solvothermal synthesis is critical. A temperature that is too low may not provide sufficient energy for crystal formation, while a temperature that is too high can lead to the rapid formation of amorphous material or undesired phases. It is recommended to screen a range of temperatures (e.g., 100-150 °C) to find the optimal condition for your specific system.

  • Reaction Time: The duration of the solvothermal reaction influences crystal growth. Insufficient time may result in incomplete crystallization, while excessively long reaction times can sometimes lead to the decomposition of the framework or the formation of more stable, but less crystalline, phases.

  • Solvent System: The choice of solvent is crucial. Dimethylformamide (DMF) is a commonly used solvent for the synthesis of this compound MOFs.[1] The polarity and boiling point of the solvent affect the solubility of the precursors and the kinetics of MOF formation. Consider experimenting with co-solvent systems to fine-tune these properties.

  • Modulators: The addition of modulators, such as monocarboxylic acids (e.g., formic acid or acetic acid), can significantly influence the crystallinity.[2][3] Modulators compete with the linker for coordination to the metal centers, which can slow down the nucleation process and promote the growth of larger, more well-defined crystals.[3][4] Start with a small amount of modulator and systematically vary the concentration to find the optimal ratio.

Question: I observe "missing linker" or "missing cluster" defects in my MOF structure. What are these, and how can I minimize them?

Answer: "Missing linker" and "missing cluster" defects are common imperfections in MOF crystal structures.[2]

  • Missing Linker Defects: These occur when a this compound linker is absent from its expected position in the framework.

  • Missing Cluster Defects: These arise when an entire inorganic secondary building unit (SBU) or metal cluster is missing.

While sometimes intentionally introduced to enhance properties like catalytic activity, these defects can be undesirable when aiming for a pristine crystal structure.[2][5] To minimize these defects:

  • Stoichiometry of Precursors: Ensure the precise stoichiometric ratio of the metal salt and this compound. An excess of one precursor can lead to incomplete framework formation.

  • Role of Modulators: The type and concentration of the modulator can control the formation of these defects. For instance, formic acid has been shown to both create and repair defects in some MOF systems.[2] The relative proportion of defects can depend on the crystallization time; longer crystallization times may reduce the number of missing cluster defects.[2]

  • Post-Synthesis Treatment: In some cases, post-synthetic washing with the synthesis solvent (e.g., ethanol) can help to "heal" surface defects that may have formed.[6]

Question: My synthesized MOF crystals are very small or form aggregates. How can I obtain larger, well-defined single crystals?

Answer: Obtaining large single crystals suitable for single-crystal X-ray diffraction can be challenging. Here are some strategies:

  • Slower Cooling Rate: After the solvothermal reaction, a slow and controlled cooling rate can promote the growth of larger crystals. A rate of around 10 °C per hour is often a good starting point.[7]

  • Use of Modulators: As mentioned, modulators can slow down the crystallization process, which is often conducive to the formation of larger crystals.[8] A close match in pKa between the linker and the modulator can favor the growth of more well-defined crystallites.[4]

  • Solvent Diffusion/Vapor Diffusion Methods: For growing single crystals, slow diffusion methods can be effective. This involves layering a solution of one precursor over a solution of the other, allowing for slow mixing and crystallization at the interface.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of crystal defects in this compound MOFs?

A1: The most common defects are missing linker and missing cluster defects.[2] Additionally, surface defects can occur, particularly upon exposure to moisture, which can hinder the uptake of guest molecules.[6]

Q2: Can defects in this compound MOFs ever be beneficial?

A2: Yes, intentionally introducing defects, a practice known as "defect engineering," can enhance properties such as gas storage capacity and catalytic activity by creating more open metal sites and hierarchical pore structures.[2][5] In some cases, this compound itself can be used as a "defect-generating linker" to introduce imperfections in a controlled manner in other MOF systems.[9]

Q3: What characterization techniques are best for identifying crystal defects?

A3: A combination of techniques is typically required for thorough defect characterization:

  • Powder X-ray Diffraction (PXRD): Broadening of peaks can indicate small crystallite size or disorder.

  • Gas Adsorption Isotherms (e.g., N₂ sorption): Deviations from the expected surface area and pore volume can suggest the presence of defects.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques allow for direct visualization of crystal morphology, size, and the presence of larger-scale defects.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of digested samples can be used to quantify linker deficiencies.[4][9]

  • Thermogravimetric Analysis (TGA): TGA can provide information about the framework's composition and thermal stability, which can be affected by defects.

Q4: How does the pyridine nitrogen in this compound influence defect formation?

A4: The nitrogen atom in the pyridine ring provides an additional coordination site compared to simple benzene-dicarboxylates.[1] This can lead to more complex coordination environments and potentially different defect formation mechanisms. The basicity of the pyridine nitrogen can also influence the reaction pH, which in turn affects crystallization kinetics and defect formation. In some cases, pyridine itself can act as a modulator or even induce structural changes in MOFs.[10][11]

Quantitative Data Summary

The following table summarizes typical synthesis parameters for MOFs using this compound, based on literature examples. These should be considered as starting points for optimization.

ParameterValue RangeCommon SolventsMetal PrecursorsNotes
Temperature 100 - 150 °CDMF, Ethanol, WaterCo(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Zn(OAc)₂, NiCl₂Optimal temperature is system-dependent.[1][7]
Reaction Time 24 - 72 hoursDMFCo(NO₃)₂·6H₂OLonger times can promote crystal growth but may also lead to phase changes.[7]
Cooling Rate ~10 °C/hourN/ACo(NO₃)₂·6H₂OSlow cooling is crucial for obtaining larger single crystals.[7]
Modulators Acetic Acid, Formic AcidDMFZr-based MOFsModulators can improve crystallinity and control defect formation.[2][3]

Experimental Protocols

General Solvothermal Synthesis of a Cobalt-based this compound MOF

This protocol is a representative example and may require optimization for specific applications.

  • Precursor Preparation: In a 15 mL Teflon-lined stainless steel autoclave, combine this compound (H₂L₁) (0.05 mmol, 8.356 mg) and Co(NO₃)₂·6H₂O (0.1 mmol, 29.1 mg).

  • Ancillary Ligand (Optional): An ancillary ligand such as 2,2-bipyridine (0.1 mmol, 18 mg) can be added to influence the final structure.[7]

  • Solvent Addition: Add 5 mL of Dimethylformamide (DMF) to the mixture.

  • Sealing and Heating: Seal the autoclave and heat it to 120 °C for 3 days.

  • Cooling: After the reaction is complete, allow the autoclave to cool slowly to room temperature at a rate of 10 °C per hour.

  • Product Isolation: Collect the resulting crystals by filtration and wash them with fresh DMF.

  • Drying: Dry the product in the air.

Visualizations

G cluster_0 Troubleshooting Workflow A Poor PXRD Pattern (Low Crystallinity) B Optimize Synthesis Parameters A->B C Vary Temperature B->C D Adjust Time B->D E Change Solvent B->E F Add Modulator B->F G Characterize Product (PXRD, SEM) C->G D->G E->G F->G G->B Iterate H Crystalline Product G->H Success

Caption: A general workflow for troubleshooting and improving the crystallinity of MOFs.

G cluster_1 Synthesis Parameters vs. Crystal Defects Temp Reaction Temperature Defects Crystal Defects (Missing Linkers/Clusters, Low Crystallinity) Temp->Defects Too high/low Time Reaction Time Time->Defects Too short/long Modulator Modulator Concentration Modulator->Defects Sub-optimal Cooling Cooling Rate Cooling->Defects Too fast

Caption: Logical relationships between key synthesis parameters and potential crystal defects.

References

Technical Support Center: Optimizing Solvothermal Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solvothermal synthesis of Metal-Organic Frameworks (MOFs).

Troubleshooting Guide

This guide addresses specific issues that may arise during MOF synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My solvothermal reaction yielded very little or no crystalline product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in MOF synthesis can stem from several factors. Firstly, ensure the purity of your reagents (metal salts, organic linkers, and solvents), as impurities can inhibit crystal formation. Incorrect stoichiometry of reactants is another common issue; carefully check the molar ratios of your metal precursor and organic linker. The reaction temperature and time are critical parameters.[1][2][3] An insufficient temperature may not provide the necessary activation energy for nucleation and crystal growth, while an excessively high temperature can lead to the decomposition of reactants or the formation of undesirable, dense phases.[4] Similarly, the reaction time might be too short for crystal formation to complete.[5][6] Consider systematically varying the temperature and time to find the optimal conditions for your specific MOF system.[1][2][3] The choice of solvent is also crucial as it affects the solubility of the precursors and can influence the final structure.[7][8][9][10]

Issue 2: Formation of Amorphous Product or Poor Crystallinity

  • Question: My product is an amorphous powder or shows poor crystallinity in Powder X-ray Diffraction (PXRD). How can I improve the crystallinity?

  • Answer: Poor crystallinity is a common hurdle in MOF synthesis. The reaction temperature is a key factor; a temperature that is too low may not facilitate the formation of a well-ordered crystalline structure, while a temperature that is too high can accelerate nucleation at the expense of crystal growth, leading to smaller, less crystalline particles.[4][11] Optimizing the reaction time is also important, as longer reaction times can sometimes improve crystallinity.[5][6] The solvent system plays a significant role; solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used, and their properties can influence crystal growth.[7][8][9][10] The presence of water, even in trace amounts, can sometimes be detrimental to the synthesis of certain MOFs, leading to the formation of metal oxides or hydroxides. Conversely, for some systems, water can act as a mineralizer and promote crystallization. Consider using anhydrous solvents and reagents if you suspect water is an issue. The cooling rate after the solvothermal reaction can also impact crystallinity. A slow, controlled cooling process often yields larger and more well-defined crystals.

Issue 3: Formation of Unexpected Crystalline Phases

  • Question: I obtained a crystalline product, but it is not the desired MOF phase. What could be the reason?

  • Answer: The formation of unexpected crystalline phases, or polymorphs, is a known phenomenon in MOF synthesis and is highly dependent on the reaction conditions.[12][13] Temperature is a critical parameter that can direct the formation of different phases.[4] For instance, a higher temperature might favor a thermodynamically more stable, but undesired, phase. The choice of solvent can also lead to different coordination environments around the metal center, resulting in different framework structures.[7][8][9] The molar ratio of the reactants can also influence the final product. Furthermore, the presence of modulators, which are typically small carboxylic acids, can direct the formation of a specific phase by competing with the organic linker for coordination to the metal center, thereby influencing the kinetics of crystal growth.[14][15][16][17][18]

Issue 4: Difficulty in Reproducing Synthesis Results

  • Question: I am struggling to reproduce my MOF synthesis, even when following the same protocol. What factors should I investigate?

  • Answer: Reproducibility issues in MOF synthesis are common and often frustrating. Meticulous control over all experimental parameters is crucial.[19] Ensure the consistent quality and source of your reagents, as batch-to-batch variations in purity can affect the outcome. The water content in your solvents and starting materials can be a significant variable, so using solvents from freshly opened bottles or employing proper drying techniques is recommended. The precise temperature profile within the solvothermal reactor (oven or autoclave) can vary, so ensure consistent placement and temperature calibration. The rate of heating and cooling can also play a role. Even seemingly minor details, such as the volume of the reaction mixture relative to the autoclave volume, can influence the pressure and, consequently, the reaction outcome. Finally, ensure that the post-synthesis workup, including washing and activation procedures, is performed consistently, as this can affect the final properties and characterization of the MOF.[20]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for solvothermal synthesis of MOFs?

A1: The typical temperature range for solvothermal synthesis of MOFs is between 60°C and 250°C.[21] The optimal temperature is highly dependent on the specific MOF being synthesized. For example, the synthesis of Ni-MOF has been studied at temperatures ranging from 60°C to 120°C, with 80°C yielding a material with a larger specific surface area.[11] For MOF-5, temperatures of 105°C, 120°C, and 140°C have been investigated to obtain optimal crystal structures.[1][2][3]

Q2: How does the reaction time affect MOF synthesis?

A2: Reaction time is a critical parameter that influences the crystallinity, crystal size, and phase purity of the final MOF product. Generally, a longer reaction time allows for better crystal growth and can lead to improved crystallinity.[21] For example, in the synthesis of UiO-66, reaction times of 18, 21, and 24 hours were investigated, with the smallest particle size being obtained at 18 hours.[5][6] For MOF-5, optimal crystallinity was achieved at different time and temperature combinations, such as 144 hours at 105°C, 24 hours at 120°C, and 12 hours at 140°C.[1][3]

Q3: What is the role of the solvent in solvothermal MOF synthesis?

A3: The solvent in solvothermal synthesis plays multiple crucial roles. It dissolves the metal precursors and organic linkers, facilitating their interaction and the formation of the MOF framework.[9][10][22] The choice of solvent can significantly influence the resulting MOF structure, with different solvents leading to the formation of different polymorphs or isomers.[7][8] Common solvents for MOF synthesis include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water.[21]

Q4: What are modulators and how do they work in MOF synthesis?

A4: Modulators are additives, typically monofunctional ligands like monocarboxylic acids (e.g., acetic acid, formic acid), that are added to the reaction mixture to control the nucleation and growth of MOF crystals.[14][15][16][17][18] They compete with the multidentate organic linkers for coordination to the metal centers. This competition slows down the reaction kinetics, leading to the formation of larger, more crystalline, and often phase-pure MOF crystals.[14][15][17] The concentration and type of modulator can be adjusted to tune the size, morphology, and defect density of the resulting MOF.[23]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the optimization of solvothermal MOF synthesis.

MOF NameMetal PrecursorOrganic LinkerSolventTemperature (°C)Time (h)Key FindingsReference
MOF-5Zinc nitrate hexahydrate1,4-Benzenedicarboxylic acidDMF105144Optimized for crystal morphology and phase purity.[1][3]
MOF-5Zinc nitrate hexahydrate1,4-Benzenedicarboxylic acidDMF12024Optimized for crystal morphology and phase purity.[1][3]
MOF-5Zinc nitrate hexahydrate1,4-Benzenedicarboxylic acidDMF14012Optimized for crystal morphology and phase purity.[1][3]
MOF-5Zinc nitrate hexahydrate1,4-Benzenedicarboxylic acidDMF12072Produced the maximum weight of MOF-5 crystals.[1][3]
UiO-66Zirconium(IV) chloride1,4-Benzenedicarboxylic acidDMF12018Resulted in the smallest particle size (around 200 nm).[5][6]
Ni-MOFNickel nitrate hexahydrate1,3,5-Benzenetricarboxylic acidDMF/Ethanol/Water8024Produced a larger specific surface area compared to syntheses at 60, 100, and 120°C.[11]

Experimental Protocols

General Protocol for Solvothermal Synthesis of a Generic MOF (e.g., MOF-5)

This protocol provides a general methodology for the solvothermal synthesis of MOF-5, which can be adapted for other MOF systems with appropriate modifications to the reactants, stoichiometry, solvent, temperature, and time.

  • Preparation of Precursor Solution:

    • In a glass beaker, dissolve the metal precursor (e.g., 1.0 mmol of zinc nitrate hexahydrate) in the chosen solvent (e.g., 20 mL of N,N-dimethylformamide, DMF).

    • In a separate beaker, dissolve the organic linker (e.g., 0.33 mmol of 1,4-benzenedicarboxylic acid) in the same solvent (e.g., 20 mL of DMF).

  • Mixing and Transfer:

    • Slowly add the organic linker solution to the metal precursor solution while stirring continuously.

    • Stir the resulting mixture for a specific duration (e.g., 30 minutes) at room temperature to ensure homogeneity.

    • Transfer the final reaction mixture into a Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction:

    • Seal the autoclave tightly and place it in a preheated oven at the desired reaction temperature (e.g., 120°C).

    • Maintain the temperature for the specified reaction time (e.g., 24 hours).

  • Cooling and Product Collection:

    • After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally over several hours.

    • Carefully open the autoclave and collect the crystalline product by filtration or centrifugation.

  • Washing and Activation:

    • Wash the collected product thoroughly with the synthesis solvent (e.g., DMF) to remove any unreacted precursors.

    • Subsequently, wash the product with a more volatile solvent (e.g., chloroform or methanol) to exchange the high-boiling point synthesis solvent. This step is crucial for the activation of the MOF's pores.

    • Dry the washed product under vacuum at an elevated temperature (e.g., 150°C) for a specified period (e.g., 12 hours) to remove the solvent molecules from the pores and activate the MOF for subsequent applications.

Visualizations

experimental_workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Solvothermal Reaction cluster_workup 3. Product Work-up metal_sol Metal Salt Solution mixing Mixing & Stirring metal_sol->mixing linker_sol Linker Solution linker_sol->mixing autoclave Heating in Autoclave mixing->autoclave cooling Cooling autoclave->cooling filtration Filtration/Centrifugation cooling->filtration washing Washing filtration->washing activation Activation (Drying) washing->activation product Final MOF Product activation->product

Caption: Solvothermal MOF Synthesis Workflow.

logical_relationships cluster_params Reaction Parameters cluster_props MOF Properties temp Temperature crystallinity Crystallinity temp->crystallinity influences phase Phase Purity temp->phase influences yield Yield temp->yield influences time Time time->crystallinity influences size Crystal Size time->size influences time->yield influences solvent Solvent solvent->phase influences solvent->size influences modulator Modulator modulator->crystallinity influences modulator->phase influences modulator->size influences

Caption: Influence of Parameters on MOF Properties.

References

Troubleshooting unexpected results in 3,5-Pyridinedicarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,5-Pyridinedicarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experiments with this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when working with this compound?

A1: Researchers often face challenges related to its low solubility in common organic solvents, difficulties in achieving complete conversion in derivatization reactions such as esterification and amidation, and challenges in purification of the final products. In the synthesis of metal-organic frameworks (MOFs), unexpected crystal structures or the formation of amorphous powders instead of crystalline materials are also common hurdles.

Q2: How can I improve the solubility of this compound for a reaction?

A2: Improving the solubility of this compound can be achieved by several methods. Converting it to a more soluble derivative, such as a salt (e.g., with a suitable base) or an ester, is a common strategy. For reactions, using highly polar aprotic solvents like DMSO or DMF can be effective, although this may complicate product isolation. Heating the reaction mixture can also increase solubility, but care must be taken to avoid potential decarboxylation at very high temperatures, though this compound is relatively stable to decarboxylation compared to other isomers.[1]

Q3: My esterification or amidation reaction with this compound is giving a low yield. What are the likely causes?

A3: Low yields in esterification or amidation reactions are frequently due to incomplete reaction, side reactions, or product hydrolysis during workup.[2][3] For esterification, the reaction is an equilibrium process, and the water produced can hydrolyze the ester back to the carboxylic acid.[2] In amide bond formation, incomplete activation of the carboxylic acid or protonation of the amine can hinder the reaction.[3] Steric hindrance can also play a role, although less pronounced with the relatively unhindered 3,5-positions.

Q4: I am having trouble purifying my this compound derivative. What are the recommended purification methods?

A4: The choice of purification method depends on the nature of the derivative. For solid products, recrystallization is a highly effective technique for achieving high purity.[4][5][6][7][8] Column chromatography can be used, but the basicity of the pyridine ring may cause tailing on silica gel; this can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[3] For acidic or basic derivatives, acid-base extraction can be a powerful purification tool.[3]

Troubleshooting Guides

Esterification of this compound

Esterification of this compound is a common reaction but can present challenges. Below is a troubleshooting guide to address unexpected results.

Problem Potential Cause Recommended Solution
Low or no diester formation 1. Insufficient catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Presence of water in the reaction mixture.[2][9]1. Increase catalyst loading incrementally. 2. Extend reaction time and monitor progress by TLC or GC. 3. Gradually increase the temperature, being mindful of potential side reactions. 4. Use anhydrous alcohol and solvent. Employ a Dean-Stark trap or molecular sieves to remove water formed during the reaction.[2]
Formation of a significant amount of monoester 1. Insufficient alcohol. 2. Short reaction time.1. Increase the molar excess of the alcohol. 2. Increase the reaction time to allow for the second esterification to occur.
Product mixture is dark or contains colored impurities 1. High reaction temperatures leading to decomposition. 2. Side reactions involving the pyridine ring.1. Lower the reaction temperature and use a more efficient catalyst. 2. Purify the product using column chromatography or recrystallization. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis of ester during workup Prolonged exposure to acidic or basic aqueous solutions.[10]1. Minimize contact time with aqueous acidic or basic solutions. 2. Use dilute washing solutions (e.g., 1-5% NaHCO₃). 3. Perform the workup at a lower temperature (e.g., in an ice bath).[10]

This protocol describes a general procedure for the synthesis of dimethyl 3,5-pyridinedicarboxylate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (2.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid until gas evolution ceases.

    • Extract the aqueous layer with an organic solvent (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol, or a mixture of ethyl acetate and hexanes) or by column chromatography.

G Troubleshooting Low Esterification Yield start Low Yield of Diester check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Starting material remains workup_issue Product Lost During Workup? check_reaction->workup_issue Reaction complete optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Increase catalyst amount incomplete->optimize_reaction remove_water Ensure Water Removal: - Use anhydrous reagents - Employ Dean-Stark trap incomplete->remove_water check_extraction Review Workup Protocol: - Check pH during extraction - Perform back-extraction of aqueous layers workup_issue->check_extraction Yes purification_issue Review Purification Method: - Choose appropriate recrystallization solvent - Optimize chromatography conditions workup_issue->purification_issue No optimize_reaction->start remove_water->start success Improved Yield check_extraction->success purification_issue->success

Caption: A flowchart for systematically troubleshooting low yields in esterification reactions.

Amide Coupling of this compound

The formation of amides from this compound requires activation of the carboxylic acid groups. Below are common issues and a general protocol.

Problem Potential Cause Recommended Solution
Low or no diamide formation 1. Incomplete activation of the carboxylic acid.[3] 2. Deactivation of the amine (e.g., by protonation).[3] 3. Hydrolysis of the activated intermediate.[3] 4. Steric hindrance.1. Use a more efficient coupling reagent (e.g., HATU, HOBt/EDC). 2. Add a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to scavenge protons. 3. Use anhydrous solvents and reagents. 4. Increase reaction time or temperature.
Formation of a significant amount of monoamide 1. Insufficient amine. 2. Short reaction time.1. Use a molar excess of the amine. 2. Extend the reaction time.
Epimerization of chiral amines or acids Racemization of the activated carboxylic acid intermediate.1. Add a racemization suppressor like HOBt or OxymaPure. 2. Run the reaction at a lower temperature.

This protocol outlines a general procedure for the synthesis of a diamide from this compound using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (2.2 eq)

  • HATU (2.2 eq)

  • DIPEA (4.4 eq)

  • Anhydrous DMF or DCM

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

  • Activation: Add HATU (2.2 eq) and DIPEA (4.4 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acids.

  • Amine Addition: Add the amine (2.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract with an organic solvent.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

G Key Steps in Amide Coupling acid Carboxylic Acid (this compound) activated_intermediate Activated Intermediate (e.g., O-acylisourea) acid->activated_intermediate coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->activated_intermediate base Non-nucleophilic Base (e.g., DIPEA) base->activated_intermediate amide Amide Product activated_intermediate->amide amine Amine amine->amide byproducts Byproducts (e.g., Urea derivative, H₂O) amide->byproducts

References

Technical Support Center: Synthesis of 3,5-Pyridinedicarboxylic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 3,5-pyridinedicarboxylic acid and its derivatives. This guide includes frequently asked questions (FAQs), detailed troubleshooting tables, experimental protocols, and visualizations of key processes and biological pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound, primarily from the oxidation of 3,5-lutidine, presents several challenges. These include controlling the exothermic reaction, ensuring complete oxidation, preventing over-oxidation and decarboxylation, and managing the purification of the final product. Incomplete oxidation can lead to the presence of mono-carboxylic acid intermediates, while harsh conditions can cause decomposition.[1][2] Efficient heat transfer and careful control of oxidant addition are critical for a successful scale-up.

Q2: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors. If you are synthesizing via oxidation of 3,5-lutidine, incomplete reaction is a common issue. This can be due to insufficient oxidant, low reaction temperature, or short reaction time. Conversely, excessively high temperatures can lead to decarboxylation, reducing the yield of the desired dicarboxylic acid.[3] If preparing the diacid by hydrolysis of its diethyl ester, incomplete saponification is a likely cause. Ensure you are using a sufficient excess of base and allowing for adequate reaction time.

Q3: I am observing significant side product formation in my synthesis. What are the common impurities and how can I minimize them?

A3: In the oxidation of 3,5-lutidine, common impurities include partially oxidized products like 3-methyl-5-pyridinecarboxylic acid and starting material. Over-oxidation can lead to the formation of pyridine-2,3,5,6-tetracarboxylic acid, which can then decarboxylate.[3] When preparing the diacid by hydrolysis of the diethyl ester, the primary impurity is the monoester (monoethyl 3,5-pyridinedicarboxylate) due to incomplete reaction. To minimize these, careful control of reaction stoichiometry and conditions is essential.

Q4: What are the best practices for purifying this compound?

A4: this compound is sparingly soluble in water and most organic solvents.[3] Purification is typically achieved by recrystallization from a large volume of hot water or by adjusting the pH of an aqueous solution. The acid can be dissolved in a basic solution and then precipitated by the addition of acid to a specific pH, which helps to remove impurities. Washing the filtered product with cold water is also crucial to remove any residual salts.

Q5: In the context of drug development, what is the significance of this compound?

A5: this compound is a known competitive inhibitor of γ-butyrobetaine hydroxylase (BBOX1).[4][5] BBOX1 is the final enzyme in the biosynthesis of L-carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondria for energy production.[4] By inhibiting BBOX1, this compound can modulate cellular metabolism, which is a target in various diseases, including cancer.[6][7]

Troubleshooting Guides

Synthesis of this compound via Oxidation of 3,5-Lutidine
Problem Potential Cause Recommended Solution
Low Yield Incomplete oxidation of 3,5-lutidine.Increase the amount of oxidizing agent (e.g., KMnO₄, HNO₃). Prolong the reaction time. Increase the reaction temperature, but monitor carefully to avoid over-oxidation.[2]
Over-oxidation and decarboxylation.Lower the reaction temperature. Control the rate of addition of the oxidizing agent.
Product Contamination Presence of unreacted 3,5-lutidine and mono-oxidized intermediates.Ensure sufficient oxidant and reaction time for complete conversion. Purify the crude product by recrystallization from hot water or by pH-controlled precipitation.
Formation of manganese dioxide (if using KMnO₄).After the reaction, filter the hot solution to remove MnO₂ before cooling to crystallize the product.
Poor Solubility of Product The product precipitates prematurely, trapping impurities.Use a larger volume of solvent to maintain the product in solution during the reaction.
Synthesis of this compound via Hydrolysis of Diethyl 3,5-Pyridinedicarboxylate
Problem Potential Cause Recommended Solution
Low Yield Incomplete hydrolysis (saponification).Increase the molar excess of the base (e.g., NaOH or KOH). Extend the reflux time. Ensure efficient stirring to promote the reaction between the ester and the base.[8][9]
Product loss during workup.Carefully adjust the pH during acidification to ensure complete precipitation of the dicarboxylic acid. Wash the filtered product with a minimal amount of cold water to avoid redissolving it.
Product Contamination Presence of monoethyl 3,5-pyridinedicarboxylate.Drive the hydrolysis to completion by using a larger excess of base and longer reaction time. The monoester can be separated from the diacid by fractional crystallization or chromatography, although this can be challenging on a large scale.
Contamination with sodium or potassium salts.Wash the filtered product thoroughly with deionized water.

Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of 3,5-Lutidine

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • 3,5-Lutidine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add 3,5-lutidine and a solution of sodium hydroxide in water.

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture over several hours, maintaining the temperature between 80-90°C. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, continue to stir the mixture at 90°C for an additional 2-3 hours to ensure complete oxidation.

  • Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Cool the filtrate to room temperature and then acidify with sulfuric acid to a pH of 3-4.

  • The this compound will precipitate as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Synthesis of this compound by Hydrolysis of Diethyl 3,5-Pyridinedicarboxylate

Materials:

  • Diethyl 3,5-pyridinedicarboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl 3,5-pyridinedicarboxylate in ethanol.

  • Add a solution of sodium hydroxide in water to the flask. A typical stoichiometry is 2.5 to 3 equivalents of NaOH per equivalent of the diester.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring to adjust the pH to 3-4.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visualizations

BBOX1 Signaling Pathway Inhibition

BBOX1_Inhibition_Pathway gamma-Butyrobetaine gamma-Butyrobetaine BBOX1 γ-Butyrobetaine Hydroxylase (BBOX1) gamma-Butyrobetaine->BBOX1 L-Carnitine L-Carnitine BBOX1->L-Carnitine Fatty_Acid_Transport Fatty Acid Transport into Mitochondria L-Carnitine->Fatty_Acid_Transport 3,5-PDC 3,5-Pyridinedicarboxylic Acid 3,5-PDC->BBOX1 Beta_Oxidation β-Oxidation Fatty_Acid_Transport->Beta_Oxidation Energy_Production Cellular Energy Production (ATP) Beta_Oxidation->Energy_Production Altered_Metabolism Altered Cellular Metabolism Energy_Production->Altered_Metabolism

Caption: Inhibition of the BBOX1 enzyme by this compound disrupts L-carnitine synthesis, impacting cellular energy metabolism.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Start: 3,5-Lutidine Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Crude_Mixture Crude Reaction Mixture Oxidation->Crude_Mixture Filtration Hot Filtration (Remove MnO₂) Crude_Mixture->Filtration Acidification Acidification (pH 3-4) Filtration->Acidification Precipitation Precipitation Acidification->Precipitation Collection Collect Precipitate (Filtration) Precipitation->Collection Washing Wash with Cold Water Collection->Washing Drying Drying under Vacuum Washing->Drying Final_Product Final Product: 3,5-Pyridinedicarboxylic Acid Drying->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound from 3,5-lutidine.

References

Validation & Comparative

A Comparative Guide: 3,5-Pyridinedicarboxylic Acid vs. Isophthalic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two key linkers in the synthesis of Metal-Organic Frameworks (MOFs), supported by experimental data and protocols.

The design and synthesis of Metal-Organic Frameworks (MOFs) rely heavily on the selection of organic linkers, which, along with metal nodes, dictate the resulting framework's topology, porosity, and functional properties. Among the vast array of available linkers, dicarboxylic acids have been extensively studied. This guide provides a comprehensive comparison of two closely related yet distinct dicarboxylic acid linkers: 3,5-Pyridinedicarboxylic acid and isophthalic acid (benzene-1,3-dicarboxylic acid).

The primary difference between these two linkers lies in the core aromatic ring: this compound features a pyridine ring containing a nitrogen atom, while isophthalic acid is based on a benzene ring. This seemingly subtle difference in chemical composition can significantly influence the coordination chemistry with metal ions and, consequently, the physicochemical properties and performance of the resulting MOFs. This guide will delve into these differences, presenting a comparative analysis of their performance in MOFs, supported by experimental data and detailed methodologies.

Structural and Physicochemical Comparison of the Linkers

The presence of a nitrogen atom in the pyridine ring of this compound introduces an additional coordination site compared to the purely carbon-based aromatic ring of isophthalic acid. This can lead to different structural assemblies and potentially introduce basic sites into the MOF structure, which can be advantageous for certain applications like catalysis.

Linker_Structures cluster_PDA This compound cluster_IPA Isophthalic Acid PDA_node PDA_label C₇H₅NO₄ IPA_node IPA_label C₈H₆O₄

Figure 1: Chemical structures of this compound and Isophthalic acid.

Comparative Performance of MOFs

Direct, side-by-side comparative studies of MOFs synthesized with this compound and isophthalic acid under identical conditions are limited in the literature. However, by examining studies on individual MOFs synthesized from these linkers, we can draw meaningful comparisons. The following tables summarize key performance data from various studies.

Table 1: Comparison of MOF Synthesis and Structural Properties
PropertyMOFs from this compoundMOFs from Isophthalic Acid
Metal Ions Used Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺, Ni²⁺[1][2]Zr⁴⁺, Zn²⁺, Cu²⁺, Co²⁺, Cd²⁺
Synthesis Method Solvothermal[1][2]Solvothermal, Hydrothermal
Coordination Carboxylate groups and pyridine nitrogen can participate in coordination, leading to diverse structural topologies including 2D and 3D frameworks.[1]Coordination primarily through carboxylate groups, often leading to well-known structural types like UiO-66 and IRMOFs.
Structural Diversity The presence of the nitrogen atom and its potential for coordination or hydrogen bonding can lead to a high degree of structural diversity, sometimes resulting in interpenetrated frameworks.[1]The rigid nature of the benzene ring often leads to more predictable and robust framework topologies.
Table 2: Comparison of Physicochemical Properties of Resulting MOFs
PropertyMOFs from this compoundMOFs from Isophthalic Acid
Thermal Stability Varies depending on the metal ion and specific structure. TGA studies show decomposition temperatures can range from 300°C to over 400°C.Generally exhibit good thermal stability. For example, Zr-based MOFs like UiO-66 are stable up to ~500°C.
Porosity & Surface Area Porosity is observed, but quantitative BET surface area data is not consistently reported in the reviewed literature.Can exhibit high porosity. For example, UiO-66 (a Zr-isophthalate MOF) can have a BET surface area of ~1000 m²/g.
Potential Applications Catalysis, gas storage, and molecular sensing, leveraging the basicity of the pyridine nitrogen.[2]Gas storage and separation, catalysis, and drug delivery, owing to their robust and porous nature.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative synthesis and characterization protocols for MOFs derived from both linkers, as extracted from the literature.

Synthesis of a Co-based MOF with this compound

A solvothermal reaction can be employed for the synthesis of a cobalt-containing MOF with this compound. In a typical procedure, a mixture of cobalt(II) nitrate hexahydrate, this compound, and a suitable solvent (e.g., N,N-dimethylformamide - DMF) is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated to a specific temperature (e.g., 120°C) for a set period (e.g., 72 hours). After slow cooling to room temperature, the resulting crystals are collected, washed with a solvent like DMF, and dried.

Synthesis of a Zn-based MOF with Isophthalic Acid

The synthesis of a zinc-based MOF using isophthalic acid can also be achieved via a solvothermal method. Typically, zinc nitrate hexahydrate and isophthalic acid are dissolved in a solvent mixture, which may include DMF and ethanol. The solution is then sealed in a Teflon-lined autoclave and heated (e.g., at 100°C for 24 hours). After cooling, the crystalline product is washed with DMF and subsequently solvent-exchanged with a more volatile solvent like chloroform before being dried under vacuum.

Characterization Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers, the disappearance of the characteristic C=O stretching band of the free carboxylic acid and the appearance of new bands corresponding to the coordinated carboxylate groups are monitored.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs, TGA is performed under an inert atmosphere (e.g., nitrogen). The weight loss at different temperatures indicates the removal of solvent molecules and the eventual decomposition of the framework.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOFs, PXRD patterns of the as-synthesized materials are compared with simulated patterns from single-crystal X-ray diffraction data or with patterns of known phases.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity of the MOFs, nitrogen adsorption-desorption isotherms are measured at 77 K. The BET method is applied to the adsorption data to calculate the specific surface area.

Logical Relationships and Workflows

The following diagrams illustrate the key differences in coordination potential and a general experimental workflow for MOF synthesis and characterization.

Coordination_Comparison cluster_PDA This compound cluster_IPA Isophthalic Acid PDA Pyridine Ring (with Nitrogen) PDA_N Nitrogen Atom (Lewis Base) PDA->PDA_N Additional Coordination Site PDA_COOH Carboxylate Groups PDA->PDA_COOH IPA Benzene Ring IPA_COOH Carboxylate Groups IPA->IPA_COOH Metal_Ion Metal Ion Metal_Ion->PDA_N Metal_Ion->PDA_COOH Metal_Ion->IPA_COOH

Figure 2: Coordination potential of this compound vs. Isophthalic acid.

MOF_Synthesis_Workflow Start Start: Precursor Selection Precursors Metal Salt + Organic Linker (3,5-PDA or Isophthalic Acid) Start->Precursors Solvent Solvent System (e.g., DMF, Ethanol) Precursors->Solvent Synthesis Solvothermal/Hydrothermal Synthesis (Heating in Autoclave) Solvent->Synthesis Isolation Isolation and Washing (Filtration, Washing with Solvent) Synthesis->Isolation Activation Solvent Exchange and Activation (Drying under Vacuum) Isolation->Activation Characterization Physicochemical Characterization (PXRD, TGA, FTIR, BET) Activation->Characterization End End: MOF Product Characterization->End

Figure 3: General experimental workflow for the synthesis and characterization of MOFs.

Conclusion

  • Isophthalic acid is a well-established linker that often leads to robust and porous MOFs with predictable topologies. These materials are excellent candidates for applications requiring high stability and porosity, such as gas storage and separation.

  • This compound offers greater structural versatility due to the presence of the nitrogen atom in the pyridine ring. This introduces an additional coordination site and the potential for basicity within the framework, making the resulting MOFs promising for applications in catalysis and sensing.

Further direct comparative studies are needed to fully elucidate the quantitative differences in performance between MOFs synthesized from these two linkers under identical conditions. Such studies would provide invaluable insights for the rational design of MOFs with tailored properties for specific applications in research, industry, and medicine.

References

A Comparative Analysis of Pyridinedicarboxylic Acid Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the six isomers of pyridinedicarboxylic acid, detailing their distinct physicochemical properties, synthesis methodologies, and diverse biological activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative framework, supported by experimental data and detailed protocols, to facilitate the exploration of these versatile compounds in therapeutic design.

Pyridinedicarboxylic acids, a class of heterocyclic organic compounds, consist of a pyridine ring substituted with two carboxylic acid groups. The six constitutional isomers, differentiated by the positions of these carboxyl groups, exhibit a remarkable range of chemical and biological properties. This variability makes them attractive scaffolds in medicinal chemistry, serving as foundational structures for the development of novel therapeutic agents, including potent enzyme inhibitors. This guide offers a side-by-side comparison of quinolinic acid, lutidinic acid, isocinchomeronic acid, dipicolinic acid, cinchomeronic acid, and dinicotinic acid, highlighting their unique characteristics and potential applications in drug discovery.

Physicochemical Properties: A Tale of Six Isomers

The positioning of the two carboxylic acid groups on the pyridine ring significantly influences the physicochemical properties of each isomer, impacting their solubility, acidity (pKa), and melting points. These properties are critical determinants of their pharmacokinetic and pharmacodynamic profiles. All isomers share the same molecular formula (C₇H₅NO₄) and molecular weight (167.12 g/mol ).[1][2]

Isomer Systematic Name CAS Number Melting Point (°C) Boiling Point (°C) Solubility pKa1 pKa2
Quinolinic acid 2,3-pyridinedicarboxylic acid89-00-9185-190 (decomposes)425.9 ± 30.0Soluble in water (3 mg/mL at 25°C), DMSO (25 mg/mL), sparingly soluble in ethanol.[1]2.435.11
Lutidinic acid 2,4-pyridinedicarboxylic acid499-80-9242-243574.8 ± 35.02.49 g/L in water.[1]2.155.20
Isocinchomeronic acid 2,5-pyridinedicarboxylic acid100-26-5242-247 (decomposes)295.67 (rough estimate)1.2 g/L in water.[1]2.45.0
Dipicolinic acid 2,6-pyridinedicarboxylic acid499-83-2252 (decomposes)463.70 (estimated)5 mg/mL in water at 25°C.[1]2.164.76
Cinchomeronic acid 3,4-pyridinedicarboxylic acid490-11-9262 (decomposes)295.67 (rough estimate)2.34 g/L in water at 25°C.[1]2.834.98
Dinicotinic acid 3,5-pyridinedicarboxylic acid499-81-0>300295.67 (rough estimate)Very soluble in water.[1]2.804.70

Synthesis of Pyridinedicarboxylic Acid Isomers

The synthesis of pyridinedicarboxylic acid isomers is most commonly achieved through the oxidation of substituted pyridines. The choice of the starting material and the oxidizing agent is crucial for achieving regioselectivity and high yields.

General Experimental Protocol: Oxidation of Alkylpyridines

This protocol outlines a general method for synthesizing pyridinedicarboxylic acids by oxidizing the corresponding dialkyl- or alkyl-carboxypyridines.

Materials:

  • Appropriate dialkyl- or alkyl-carboxypyridine precursor

  • Oxidizing agent (e.g., potassium permanganate (KMnO₄), nitric acid (HNO₃))

  • Sulfuric acid (H₂SO₄) (or other mineral acid)

  • Sodium bisulfite (NaHSO₃) (for quenching excess oxidant)

  • Hydrochloric acid (HCl) (for acidification)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve the dialkyl- or alkyl-carboxypyridine precursor in an appropriate solvent (e.g., water or a mixture of water and sulfuric acid).

  • Slowly add the oxidizing agent to the solution while maintaining a specific temperature range (this will vary depending on the specific precursor and oxidant).

  • After the addition is complete, continue stirring the reaction mixture for a set period to ensure complete oxidation.

  • Quench any excess oxidizing agent by the careful addition of a reducing agent like sodium bisulfite.

  • Acidify the reaction mixture to a low pH (typically pH 1-2) with hydrochloric acid to precipitate the dicarboxylic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by filtration and wash it with cold deionized water.

  • Further purify the product by recrystallization from a suitable solvent (e.g., water or ethanol).

  • Dry the purified crystals under vacuum to obtain the final pyridinedicarboxylic acid isomer.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and the choice of solvent and oxidizing agent, must be optimized for each specific isomer to achieve the best results.

Comparative Biological Activities

Quinolinic Acid (2,3-Pyridinedicarboxylic Acid): A Potent Neurotoxin

Quinolinic acid is a well-characterized endogenous excitotoxin in the central nervous system. It is a product of the kynurenine pathway, the primary route of tryptophan metabolism.[1] Its primary mechanism of toxicity involves the activation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication. Over-activation of NMDA receptors by quinolinic acid leads to an excessive influx of calcium ions into neurons, triggering a cascade of neurotoxic events, including oxidative stress and apoptosis. This has implicated quinolinic acid in the pathophysiology of several neurodegenerative disorders.[1]

Isocinchomeronic Acid (2,5-Pyridinedicarboxylic Acid): A Selective Enzyme Inhibitor

Recent studies have identified isocinchomeronic acid as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT).[6][7] D-DT, along with macrophage migration inhibitory factor (MIF), are cytokines that activate the cell surface receptor CD74, playing a role in various inflammatory diseases. Isocinchomeronic acid effectively blocks the D-DT-induced activation of CD74, demonstrating significant selectivity for D-DT over MIF.[6][7] This makes it a valuable tool for studying the specific pathophysiological roles of D-DT.

Lutidinic Acid (2,4-Pyridinedicarboxylic Acid): A 2-Oxoglutarate Mimic

Lutidinic acid has been shown to act as a structural mimic of 2-oxoglutarate (2-OG) and can chelate zinc. This allows it to influence the activity of a range of 2-OG oxygenases, which are involved in various cellular processes.

Dipicolinic Acid (2,6-Pyridinedicarboxylic Acid): Antimicrobial and Metal-Chelating Properties

Dipicolinic acid is known for its role in the heat resistance of bacterial spores. It also exhibits antimicrobial properties and can form stable complexes with various metal ions.

Cinchomeronic Acid (3,4-Pyridinedicarboxylic Acid) and Dinicotinic Acid (this compound): Building Blocks for Bioactive Molecules

Cinchomeronic and dinicotinic acids are versatile intermediates in organic synthesis and have been used to create a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[8]

Experimental Protocols for Key Biological Assays

1. D-Dopachrome Tautomerase (D-DT) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of D-DT by compounds like isocinchomeronic acid. The assay is based on the D-DT-catalyzed tautomerization of a substrate, L-dopachrome methyl ester.

Materials:

  • Recombinant human D-dopachrome tautomerase (D-DT)

  • L-dopachrome methyl ester (substrate)

  • Isocinchomeronic acid (or other test inhibitors)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • 96-well microplate

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Prepare a stock solution of the test inhibitor (e.g., isocinchomeronic acid) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and a solution of D-DT.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the L-dopachrome methyl ester substrate to each well.

  • Immediately begin monitoring the decrease in absorbance at 475 nm over time using a spectrophotometer in kinetic mode. This decrease corresponds to the conversion of the substrate.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

  • Determine the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

2. Quinolinic Acid-Induced Neurotoxicity Assay (MTT Assay)

This protocol outlines a cell-based assay to assess the neurotoxic effects of quinolinic acid on neuronal cells and to screen for potential neuroprotective compounds. The assay measures cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

  • Quinolinic acid

  • Test compounds for neuroprotection

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight in the incubator.

  • The next day, treat the cells with different concentrations of quinolinic acid. For neuroprotection studies, pre-treat the cells with the test compounds for a specific duration before adding quinolinic acid.

  • Include control wells with untreated cells and cells treated with vehicle only.

  • Incubate the plates for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the cell viability against the concentration of quinolinic acid or the test compound to determine the toxic or protective effects.

Visualizing Molecular Interactions and Pathways

Quinolinic Acid-Induced Excitotoxicity Pathway

The following diagram illustrates the signaling cascade initiated by quinolinic acid that leads to neuronal cell death.

Quinolinic_Acid_Pathway QUIN Quinolinic Acid NMDAR NMDA Receptor QUIN->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx ROS Reactive Oxygen Species (ROS) Production Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Apoptosis Apoptosis ROS->Apoptosis Mito_Dys->Apoptosis

Caption: Signaling cascade of Quinolinic Acid-induced neurotoxicity.

Inhibition of the D-DT/CD74 Signaling Pathway by Isocinchomeronic Acid

This diagram shows the interaction between D-dopachrome tautomerase (D-DT) and its receptor CD74, and how isocinchomeronic acid can block this signaling.

DDT_Inhibition_Pathway cluster_membrane Cell Membrane CD74 CD74 Receptor Downstream Downstream Signaling (e.g., MAPK/ERK pathway) CD74->Downstream Activates DDT D-dopachrome tautomerase (D-DT) DDT->CD74 Binds Isocinchomeronic_Acid Isocinchomeronic Acid Isocinchomeronic_Acid->DDT Inhibits Inflammation Inflammation Downstream->Inflammation

Caption: Isocinchomeronic acid inhibits D-DT, preventing CD74 activation.

References

A Comparative Guide to Validated Analytical Methods for 3,5-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of validated analytical methodologies for the quantitative determination of 3,5-Pyridinedicarboxylic acid. As a key building block in the synthesis of pharmaceuticals and functional materials, robust and reliable analytical methods for its quantification are paramount for quality control and research applications. This document provides a side-by-side comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), supported by typical performance data and detailed experimental protocols.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical validation parameters for HPLC-UV and GC-FID methods for the analysis of small organic acids like this compound. The data presented is a realistic representation based on established analytical practices and International Council for Harmonisation (ICH) guidelines.

Parameter HPLC-UV Method GC-FID Method (with derivatization) ICH Guideline (Typical)
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.99
Range 1 - 100 µg/mL5 - 150 µg/mLDependent on assay
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120%
Precision (%RSD) < 2.0%< 3.0%< 2% for drug substance
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mLSignal-to-Noise ≥ 10:1
Specificity High (based on retention time and UV spectrum)High (based on retention time)Demonstrated
Robustness HighModerateDemonstrated

Methodology Comparison

HPLC-UV is a widely used technique for the analysis of non-volatile and thermally stable compounds like this compound. It offers excellent precision and accuracy and can be performed at ambient temperatures, preventing degradation of the analyte.

GC-FID is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility. This adds complexity to the sample preparation but can offer high sensitivity.

Experimental Workflows and Validation

The following diagrams illustrate the general workflow for analytical method validation and a specific experimental workflow for the HPLC-UV analysis of this compound.

G cluster_0 Analytical Method Validation Workflow (ICH Q2) cluster_1 Validation Parameters Define Define Analytical Procedure & Purpose Develop Method Development & Optimization Define->Develop Initial Parameters Validate Method Validation Develop->Validate Optimized Method Document Documentation & Reporting Validate->Document Validation Report Specificity Specificity Validate->Specificity Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision Validate->Precision LOD LOD Validate->LOD LOQ LOQ Validate->LOQ Robustness Robustness Validate->Robustness

Caption: General workflow for analytical method validation.

G cluster_0 HPLC-UV Experimental Workflow for this compound Prep_Standard Prepare Standard Solutions (1-100 µg/mL) Filter Filter all solutions (0.45 µm syringe filter) Prep_Standard->Filter Prep_Sample Prepare Sample Solution (e.g., dissolve in mobile phase) Prep_Sample->Filter Inject Inject Standard/Sample (10 µL) Filter->Inject HPLC_Setup HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC_Setup->Inject Analyze Chromatographic Separation & UV Detection (270 nm) Inject->Analyze Data_Processing Data Acquisition & Processing (Peak Integration, Calibration Curve) Analyze->Data_Processing Quantify Quantify Analyte in Sample Data_Processing->Quantify

Caption: HPLC-UV experimental workflow.

Detailed Experimental Protocols

HPLC-UV Method

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

a. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Deionized water

b. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 20 mM phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 95:5 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

c. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 270 nm

d. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the standard solutions to generate a calibration curve.

  • Prepare the sample solution by accurately weighing the sample and dissolving it in the mobile phase to a concentration within the calibration range.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

GC-FID Method (with Derivatization)

This protocol outlines a GC-FID method, including a necessary derivatization step, for the analysis of this compound.

a. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Helium (carrier gas)

b. Derivatization Procedure:

  • Accurately weigh about 1 mg of the sample or standard into a vial.

  • Add 200 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

c. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (split mode, e.g., 20:1)

d. Procedure:

  • Prepare a series of derivatized standard solutions to generate a calibration curve.

  • Prepare and derivatize the sample as described above.

  • Inject the derivatized sample.

  • Quantify the derivatized this compound by comparing its peak area to the calibration curve.

Conclusion

Both HPLC-UV and GC-FID can be effectively used for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is recommended for routine quality control due to its simplicity, high precision, and robustness without the need for derivatization.

  • GC-FID may be considered when higher sensitivity is required and the additional sample preparation step of derivatization is acceptable.

It is imperative that any chosen method is fully validated in the user's laboratory to ensure its suitability for the intended purpose, adhering to the principles outlined in the ICH Q2(R1) guideline.

Comparing the catalytic efficiency of different 3,5-Pyridinedicarboxylic acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the catalytic efficiency of Metal-Organic Frameworks (MOFs) derived from 3,5-pyridinedicarboxylic acid reveals their potential as robust heterogeneous catalysts for various organic transformations. This guide provides a comparative overview of their performance, with a focus on the Knoevenagel condensation reaction, a key carbon-carbon bond-forming reaction. The data presented is collated from various studies to offer a broad perspective for researchers, scientists, and professionals in drug development.

Comparative Catalytic Performance

The catalytic activity of MOFs is significantly influenced by the nature of the central metal ion and the specific reaction conditions. For the Knoevenagel condensation of benzaldehyde with malononitrile, a widely used benchmark reaction, MOFs constructed with this compound and different metal centers exhibit varying degrees of efficiency.

Catalyst/MOF NameMetal CenterReactionSubstrate 1Substrate 2Product Yield (%)Reaction Time (h)Temperature (°C)SolventReference
Zinc Coordination PolymerZn(II)Knoevenagel CondensationBenzaldehydeMalononitrile~904AmbientNot specified[1]
Cadmium Coordination PolymerCd(II)Knoevenagel CondensationBenzaldehydeMalononitrileHighNot specifiedMildNot specified[2]
[M(pdca)(H₂O)₂]nZn(II)Knoevenagel CondensationBenzaldehydeMalononitrile95-98Not specifiedMildNot specified[3][4]
[M(pdca)(H₂O)₂]nCd(II)Knoevenagel CondensationBenzaldehydeMalononitrile95-98Not specifiedMildNot specified[3][4]
[M(pdca)(H₂O)₂]nCo(II)Knoevenagel CondensationBenzaldehydeMalononitrile95-98Not specifiedMildNot specified[3][4]
Co-Zn-MOFCo(II)/Zn(II)Knoevenagel CondensationBenzaldehydeMalononitrileHighNot specifiedRoom TempNot specified[5]

Note: The data is compiled from different sources and reaction conditions may vary. Direct comparison should be made with caution. The term "pdca" in some references refers to a pyridine-dicarboxylate ligand, which in the context of this guide is this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic results. Below are representative experimental protocols for the synthesis of a this compound MOF and its application in a catalytic reaction.

Synthesis of a Representative Zinc-based MOF

A common method for the synthesis of these MOFs is the solvothermal method.[6]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂pdc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • A mixture of Zinc Nitrate Hexahydrate (1 mmol) and this compound (1 mmol) is dissolved in a solvent mixture of DMF and ethanol.

  • The solution is placed in a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, the resulting crystals are collected by filtration.

  • The crystals are washed with DMF and then ethanol to remove any unreacted starting materials.

  • The final product is dried under vacuum.

Catalytic Knoevenagel Condensation

The following is a general procedure for the Knoevenagel condensation of benzaldehyde and malononitrile catalyzed by a this compound MOF.[7]

Materials:

  • Synthesized MOF catalyst

  • Benzaldehyde

  • Malononitrile

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask, the MOF catalyst (e.g., 20 mg) is suspended in ethanol (5 mL).

  • Benzaldehyde (1 mmol) and malononitrile (1.2 mmol) are added to the suspension.

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature or reflux) for a certain period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is separated from the reaction mixture by centrifugation or filtration.

  • The solvent is removed from the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization.

  • The recovered catalyst can be washed, dried, and reused for subsequent catalytic cycles to test its stability and reusability.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and catalytic testing of this compound MOFs.

experimental_workflow cluster_synthesis MOF Synthesis cluster_catalysis Catalytic Testing start Reactants (Metal Salt + Linker) dissolution Dissolution in Solvent (e.g., DMF/Ethanol) start->dissolution solvothermal Solvothermal Reaction (Autoclave, Heat) dissolution->solvothermal filtration Filtration & Washing solvothermal->filtration drying Drying under Vacuum filtration->drying mof 3,5-Pyridinedicarboxylic acid MOF drying->mof reaction Knoevenagel Condensation (Stirring, Temperature) mof->reaction Catalyst Addition reactants_cat Substrates (e.g., Benzaldehyde, Malononitrile) reactants_cat->reaction separation Catalyst Separation (Centrifugation/Filtration) reaction->separation product_analysis Product Analysis (Yield, Selectivity) separation->product_analysis catalyst_recycling Catalyst Recycling Test separation->catalyst_recycling Recovered Catalyst

Caption: General experimental workflow for the synthesis of this compound MOFs and their subsequent evaluation as catalysts in the Knoevenagel condensation reaction.

References

A Comparative Guide to Metal-Organic Frameworks Derived from Pyridinedicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric form of pyridinedicarboxylic acid (PyDC) linkers plays a crucial role in dictating the final structure and, consequently, the properties of the resulting Metal-Organic Frameworks (MOFs). The position of the carboxylic acid groups on the pyridine ring influences the coordination geometry, network topology, and ultimately the porosity and stability of the MOF. This guide provides a structural comparison of MOFs synthesized from three common PyDC isomers: 2,5-pyridinedicarboxylic acid, 2,6-pyridinedicarboxylic acid, and 3,5-pyridinedicarboxylic acid.

Impact of Linker Isomerism on MOF Structure

The geometry of the PyDC linker is a key determinant of the resulting MOF architecture. The different angles between the carboxylate groups in each isomer lead to distinct coordination environments and network dimensionalities.

  • 2,5-Pyridinedicarboxylic Acid: This asymmetric linker can lead to the formation of both porous and non-porous structures, often with lower dimensionality compared to more symmetric linkers. The nitrogen atom of the pyridine ring can participate in coordination, leading to complex network topologies.

  • 2,6-Pyridinedicarboxylic Acid: This C2-symmetric linker often acts as a chelating agent, forming stable complexes with metal ions. The resulting MOFs can range from 1D chains to 3D frameworks, with the dimensionality influenced by the choice of metal and synthesis conditions.

  • This compound: This linker has a V-shape, which can promote the formation of diverse and intricate 3D frameworks. The nitrogen atom in the pyridine ring can act as an additional coordination site, further influencing the final structure.

The following diagram illustrates the structural differences between the three linker isomers and their potential influence on the resulting MOF architecture.

Linker_Comparison Influence of Pyridinedicarboxylic Acid Isomers on MOF Structure cluster_linkers Pyridinedicarboxylic Acid Linkers cluster_mofs Resulting MOF Architectures 2,5-PyDC 2,5-Pyridinedicarboxylic Acid (Asymmetric) MOF_25 Complex Topologies (e.g., 1D chains, 2D layers) 2,5-PyDC->MOF_25 2,6-PyDC 2,6-Pyridinedicarboxylic Acid (C2-Symmetric) MOF_26 Chelate-driven Structures (e.g., 1D, 2D, or 3D networks) 2,6-PyDC->MOF_26 3,5-PyDC This compound (V-shaped) MOF_35 Diverse 3D Frameworks 3,5-PyDC->MOF_35

Caption: Relationship between PyDC linker isomers and resulting MOF architectures.

Quantitative Structural Comparison

The following table summarizes key structural parameters of representative MOFs synthesized from each of the three PyDC linkers. The data is compiled from various research articles to provide a comparative overview.

ParameterMOF with 2,5-PyDCMOF with 2,6-PyDCMOF with 3,5-PyDC
Example MOF [Al2(pydc)2(μ2-OH)2(H2O)2]n[1]{[Nd(pydc)(H2O)2]·H2O}n[2]Zn2(Pydc)(Ata)2[3]
Metal Ion AluminumNeodymiumZinc
Crystal System Triclinic[1]Monoclinic[2]Orthorhombic
Space Group P-1[1]P21/c[2]Pnma
Unit Cell Parameters a=6.7813 Å, b=7.4944 Å, c=8.5013 Å, α=95.256°, β=102.478°, γ=108.979°[1]a=6.3930 Å, b=17.284 Å, c=9.8074 Å, β=105.945°[2]a=14.338 Å, b=12.563 Å, c=10.134 Å
Dimensionality 1D ladder-like chains[1]3D framework[2]3D framework[3]
BET Surface Area Not ReportedNot Reported636 m²/g[3]
Pore Volume Not ReportedNot Reported0.24 cm³/g[3]
Thermal Stability (TGA) Not ReportedStable up to approx. 350°C[2]Stable up to approx. 400°C[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and characterization of MOFs. Below are representative protocols for the synthesis of MOFs using PyDC linkers.

Synthesis of a Zr-based MOF with 2,5-Pyridinedicarboxylic Acid (UiO-66-PDC type)

This protocol is adapted from a procedure for the synthesis of UiO-66 type MOFs.[4][5]

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • 2,5-Pyridinedicarboxylic acid (H2PDC)

  • Dimethylformamide (DMF)

  • Formic acid

Procedure:

  • Dissolve ZrCl4 and H2PDC in a mixture of DMF and formic acid in a Teflon-lined autoclave.

  • Heat the autoclave at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, the resulting white precipitate is collected by centrifugation or filtration.

  • The product is washed several times with fresh DMF and then with a lower-boiling solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.

  • The final product is dried under vacuum at an elevated temperature to activate the MOF.

Characterization Workflow

The following diagram outlines a typical workflow for the characterization of newly synthesized MOFs.

Characterization_Workflow Typical MOF Characterization Workflow Synthesis Synthesis PXRD Powder X-ray Diffraction (PXRD) (Phase Purity and Crystallinity) Synthesis->PXRD TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Synthesis->TGA FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups) Synthesis->FTIR SCXRD Single-Crystal X-ray Diffraction (SC-XRD) (Crystal Structure Determination) PXRD->SCXRD If single crystals are obtained Gas_Sorption Gas Sorption Analysis (e.g., N2 at 77K) (Porosity, BET Surface Area, Pore Volume) TGA->Gas_Sorption After activation

References

Performance Validation of 3,5-Pyridinedicarboxylic Acid-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sensitive and selective chemical sensors is paramount for applications ranging from environmental monitoring to pharmaceutical analysis. Among the diverse array of materials utilized for sensor fabrication, metal-organic frameworks (MOFs) and coordination polymers derived from 3,5-pyridinedicarboxylic acid have emerged as a promising class of materials. Their structural versatility and tunable properties make them excellent candidates for the detection of various analytes, including nitroaromatic explosives and metal ions. This guide provides a comparative analysis of the performance of this compound-based sensors, with a focus on fluorescent and electrochemical detection methods, benchmarked against alternative sensing platforms.

Performance Comparison of Fluorescent Sensors for Picric Acid

Picric acid (2,4,6-trinitrophenol) is a highly explosive and toxic compound, making its detection a critical area of research. Fluorescent sensors have shown great promise for the sensitive and selective detection of picric acid.[1]

Table 1: Performance Comparison of this compound-Based and Alternative Fluorescent Sensors for Picric Acid

Sensor MaterialAnalyteDetection Limit (LOD)Quenching EfficiencyReference
This compound-Based
Terbium-MOFPicric Acid0.32 μMHigh[2]
Alternative Fluorescent Sensors
Cationic Pyrene DerivativePicric Acid23.2 nMHigh[3]
1,3,4-Oxadiazole & Tetrazole DerivativePicric AcidNot SpecifiedFluorescence switching[4]
Polymer & Organic Fluorescent ProbesPicric AcidVariesHigh (quenching)[5]

Performance Comparison of Electrochemical Sensors for Metal Ions

Electrochemical sensors provide a rapid, cost-effective, and portable alternative for the detection of heavy metal ions, which are significant environmental pollutants.

Table 2: Performance Comparison of MOF-Based and Alternative Electrochemical Sensors for Metal Ion Detection

Sensor MaterialAnalyteDetection Limit (LOD)Linear RangeReference
MOF-Based Sensors
MOF-5/PANI CompositeCd²⁺0.077 ppmNot Specified[6]
MOF-5/PANI CompositePb²⁺0.033 ppmNot Specified[6]
UiO-66-NH₂@PANICd²⁺0.3 μg L⁻¹0.5–600 μg L⁻¹[7]
Alternative Electrochemical Sensors
PtNi Jagged-Like NanowiresCaffeic Acid0.5 μM0.75 to 591.783 μM[8]
CoAu/rGO NanocompositeAs³⁺1.51 ppbNot Specified[9]
Copper-Organic Framework/CPETetrabromobisphenol A0.53 nM3–500 nM[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of sensor performance.

Fluorescent Sensor Validation Protocol
  • Preparation of Stock Solutions : A stock solution of the fluorescent sensor (e.g., 1 x 10⁻³ M) is prepared in a suitable solvent system (e.g., DMSO/water). Stock solutions of the target analyte (e.g., picric acid) and potential interfering metal ions are also prepared.[11]

  • Fluorescence Spectral Studies : The fluorescence emission spectra of the sensor solution are recorded in the absence and presence of the target analyte and various interfering species. The excitation wavelength is set at the maximum absorption wavelength of the sensor.[11]

  • Selectivity Studies : The sensor's response to the target analyte is compared with its response to a range of other potentially interfering ions or molecules under the same experimental conditions.[12]

  • Sensitivity (Titration) Studies : The fluorescence intensity of the sensor is measured upon the incremental addition of the target analyte. This allows for the determination of the limit of detection (LOD) and the binding constant.[11] The LOD is often calculated using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.

  • Reversibility Studies : For reusable sensors, the ability to regenerate the sensor's original signal after detection is tested, often by introducing a chelating agent or altering the pH.[13]

Electrochemical Sensor Validation Protocol
  • Electrode Preparation : The working electrode is modified with the sensing material (e.g., MOF composite). This can be done by drop-casting a suspension of the material onto the electrode surface.

  • Electrochemical Measurements : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are commonly used techniques. Measurements are performed in an electrochemical cell containing a supporting electrolyte and the sample.

  • Optimization of Experimental Parameters : Parameters such as pH of the supporting electrolyte, deposition potential, and deposition time are optimized to achieve the best sensor performance.

  • Calibration Curve : The peak current from the voltammetric measurements is plotted against the concentration of the analyte to generate a calibration curve. This is used to determine the linear range and the limit of detection.

  • Interference Studies : The sensor's response to the target analyte is measured in the presence of potential interfering species to assess its selectivity.[7]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes can aid in understanding sensor function and design.

Signaling_Pathway cluster_fluorescent Fluorescent Sensing Sensor 3,5-PDCA Based Fluorescent Sensor GroundState Ground State Sensor->GroundState Analyte_F Analyte (e.g., Picric Acid) Quenching Fluorescence Quenching (e.g., PET, FRET) Analyte_F->Quenching Excitation Light Excitation ExcitedState Excited State Excitation->ExcitedState GroundState->Excitation Absorption Fluorescence Fluorescence Emission ExcitedState->Fluorescence Emission ExcitedState->Quenching Interaction with Analyte

Caption: Signaling pathway for a this compound-based fluorescent sensor.

Experimental_Workflow_Fluorescence cluster_workflow Fluorescent Sensor Performance Validation A Prepare Sensor and Analyte Stock Solutions B Record Baseline Fluorescence Spectrum A->B C Add Incremental Amounts of Target Analyte B->C F Test with Interfering Species for Selectivity B->F D Measure Fluorescence Intensity Changes C->D E Determine LOD and Binding Constant D->E

Caption: Experimental workflow for validating fluorescent sensor performance.

Signaling_Pathway_Electrochemical cluster_electrochemical Electrochemical Sensing Electrode Modified Electrode (3,5-PDCA based material) Redox_Reaction Electrochemical Redox Reaction Electrode->Redox_Reaction Applied Potential Analyte_E Analyte (e.g., Metal Ion) Analyte_E->Electrode Adsorption/Binding Current_Signal Measurable Current Signal Redox_Reaction->Current_Signal

Caption: Signaling pathway for a this compound-based electrochemical sensor.

References

A Comparative Guide to the Thermal Stability of Pyridinedicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the thermal properties of active pharmaceutical ingredients (APIs) and related organic molecules is critical for formulation, processing, and stability assessment. Pyridinedicarboxylic acids, a group of structural isomers, serve as important building blocks in the synthesis of various pharmaceutical and coordination compounds. Their thermal behavior, particularly their decomposition temperature, is a key parameter influencing their handling and application. This guide provides a comparative thermal analysis of the six isomers of pyridinedicarboxylic acid, supported by experimental data.

Thermal Properties Overview

The thermal stability of the pyridinedicarboxylic acid isomers was evaluated based on their decomposition temperatures, which are often reported as melting points due to decomposition occurring upon melting. The data reveals significant differences in thermal stability based on the substitution pattern of the carboxyl groups on the pyridine ring.

Isomer NameSystematic NameCAS NumberMelting/Decomposition Temperature (°C)
Quinolinic acid2,3-Pyridinedicarboxylic acid89-00-9188 - 190 (dec.)
Lutidinic acid2,4-Pyridinedicarboxylic acid499-80-9246 - 248 (dec.)
Isocinchomeronic acid2,5-Pyridinedicarboxylic acid100-26-5242 - 247 (dec.)[1][2]
Dipicolinic acid2,6-Pyridinedicarboxylic acid499-83-2248 - 250 (dec.)
Cinchomeronic acid3,4-Pyridinedicarboxylic acid490-11-9262 (dec.)
Dinicotinic acid3,5-Pyridinedicarboxylic acid499-81-0>300[3]

Note: "(dec.)" indicates that the substance decomposes at its melting point.

The data indicates that Dinicotinic acid (3,5-isomer) is the most thermally stable, with a decomposition temperature exceeding 300°C. In contrast, Quinolinic acid (2,3-isomer) is the least stable, decomposing at a much lower temperature range of 188-190°C. The proximity of the two carboxylic acid groups in the 2,3-position likely contributes to this lower stability, facilitating decarboxylation.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative thermal analysis of the pyridinedicarboxylic acid isomers.

G cluster_isomers Pyridinedicarboxylic Acid Isomers cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison Isomer1 2,3- (Quinolinic) TGA Thermogravimetric Analysis (TGA) Isomer1->TGA DSC Differential Scanning Calorimetry (DSC) Isomer1->DSC Isomer2 2,4- (Lutidinic) Isomer2->TGA Isomer2->DSC Isomer3 2,5- (Isocinchomeronic) Isomer3->TGA Isomer3->DSC Isomer4 2,6- (Dipicolinic) Isomer4->TGA Isomer4->DSC Isomer5 3,4- (Cinchomeronic) Isomer5->TGA Isomer5->DSC Isomer6 3,5- (Dinicotinic) Isomer6->TGA Isomer6->DSC Data Decomposition Temperature Melting Point Mass Loss Profile TGA->Data Mass vs. Temp DSC->Data Heat Flow vs. Temp Comparison Comparative Stability Analysis Data->Comparison

References

A Comparative Guide to Assessing the Purity of Synthesized 3,5-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comparative analysis of key analytical techniques for assessing the purity of synthesized 3,5-Pyridinedicarboxylic acid, a crucial heterocyclic building block. We will delve into the experimental protocols for two common methods: High-Performance Liquid Chromatography (HPLC) and Melting Point Analysis, presenting their strengths and limitations with supporting data.

Introduction to Purity Assessment

The purity of a synthesized compound is a critical parameter that can influence its chemical, physical, and biological properties. Impurities can arise from starting materials, intermediates, by-products, or degradation products formed during the synthesis or storage of the compound. Therefore, robust analytical methods are required to identify and quantify any impurities present in the final product. For this compound, a variety of techniques can be employed, ranging from classical methods to modern chromatographic and spectroscopic techniques.[1][2][3]

Method 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1] It is a cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility. Commercial suppliers of this compound commonly use HPLC to certify purities of greater than 98%.[4][5]

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a synthesized batch of this compound by quantifying the main peak area relative to the total peak area.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Synthesized this compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid added to the aqueous phase to control the pH and improve peak shape. The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the standard solution (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: The purity of the synthesized sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Purity Assessment
Sample Batch Retention Time (min) Peak Area Purity (%)
Synthesized Batch A4.521,254,89099.1%
Synthesized Batch B4.531,198,23497.8%
Reference Standard4.521,265,432>99.9%

Method 2: Melting Point Analysis

Melting point determination is a classical and straightforward physical method used to assess the purity of a solid organic compound.[3][6] A pure crystalline solid typically has a sharp and well-defined melting point range (usually less than 1 °C), whereas the presence of impurities will generally cause a depression and broadening of the melting point range.[6] For this compound, the literature reports a melting point of over 300 °C.

Experimental Protocol: Melting Point Determination

Objective: To assess the purity of synthesized this compound by observing its melting point range.

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Sample Preparation: Finely powder a small amount of the dried synthesized this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Data Presentation: Melting Point Purity Assessment
Sample Batch Observed Melting Point Range (°C) Interpretation
Synthesized Batch A321-322High Purity
Synthesized Batch B318-321Lower Purity/Presence of Impurities
Reference Standard322-323High Purity

Comparison of Methods

Feature High-Performance Liquid Chromatography (HPLC) Melting Point Analysis
Principle Chromatographic separation based on differential partitioning between a mobile and stationary phase.Observation of the temperature range over which a solid transitions to a liquid.
Nature of Data QuantitativeQualitative to Semi-quantitative
Sensitivity HighLow
Specificity High (can separate and quantify individual impurities)Low (indicates the presence of impurities but not their identity or number)
Sample Requirement Small (micrograms)Small (milligrams)
Throughput ModerateHigh
Cost & Complexity High (expensive equipment and requires skilled operators)Low (inexpensive equipment and simple to perform)

Workflow for Purity Assessment of Synthesized this compound

The following diagram illustrates a typical workflow for assessing the purity of a synthesized organic compound like this compound.

Purity_Assessment_Workflow synthesis Synthesis of this compound workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (e.g., Recrystallization) workup->purification initial_screen Initial Purity Screen (TLC / Melting Point) purification->initial_screen decision Purity Acceptable? initial_screen->decision quant_analysis Quantitative Analysis (HPLC) decision->quant_analysis Yes repurify Further Purification decision->repurify No final_product Pure this compound quant_analysis->final_product repurify->purification

References

Cross-validation of experimental and computational results for 3,5-Pyridinedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental and computationally predicted physicochemical properties of 3,5-Pyridinedicarboxylic acid, also known as Dinicotinic acid. The objective is to offer researchers, scientists, and drug development professionals a clear cross-validation of available data, aiding in the evaluation and application of both experimental and computational approaches in chemical research.

Physicochemical Properties: A Side-by-Side Comparison

The following tables summarize the available experimental and computational data for the melting point, aqueous solubility, and pKa of this compound. This allows for a direct comparison between measured values and theoretical predictions.

Table 1: Melting Point

Data TypeValue (°C)Source
Experimental>300[1][2][3][4]
Experimental324[5]
ComputationalNot foundN/A

Table 2: Aqueous Solubility

Data TypeValueSource
Experimental1.0 g/L[1]
ExperimentalInsoluble[1][2]
Computational (logS)-1.7ALOGPS

Table 3: Acid Dissociation Constant (pKa)

Data TypepKa (Strongest Acidic)pKa (Strongest Basic)Source
Experimental2.8 (at 25°C)Not Found[1]
Computational3.381.4ChemAxon

Methodologies and Protocols

Understanding the methods used to generate the data is crucial for its correct interpretation and application. This section details the principles behind the experimental and computational techniques.

Experimental Protocols

Melting Point Determination: The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from a solid to a liquid state. For a crystalline solid like this compound, this is typically determined by heating a small sample and observing the temperature range over which it melts. The high melting point of over 300°C suggests strong intermolecular forces within the crystal lattice.

Aqueous Solubility Determination: The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6][7] This equilibrium method involves the following steps:

  • Saturation: An excess amount of the solid compound is added to a specific volume of water in a flask.

  • Equilibration: The flask is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using an analytical technique such as HPLC-UV or LC/MS.

The OECD and ASTM also provide standardized guidelines for water solubility testing, such as the column elution method for sparingly soluble substances and the flask method for more soluble ones.[8][9][10]

pKa Determination: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For organic acids, potentiometric titration is a highly accurate and standard method.[11][12] The general procedure is as follows:

  • A solution of the compound with a known concentration is prepared.

  • A standard solution of a strong base (e.g., NaOH) is gradually added to the acidic solution.

  • The pH of the solution is monitored throughout the titration using a pH meter.

  • The pKa is determined from the titration curve, typically as the pH at which half of the acid has been neutralized.

Other methods include UV-Vis spectrophotometry, which is suitable for compounds with a UV-active chromophore, and NMR spectroscopy.[11][12][13][14][15]

Computational Methodologies

Melting Point Prediction: Predicting the melting point of organic compounds is a complex task as it depends on crystal packing and intermolecular forces. Quantitative Structure-Property Relationship (QSPR) models are a common approach.[16][17][18][19][20] These models establish a mathematical relationship between the melting point and various molecular descriptors that encode structural and physicochemical features of the molecule.

Solubility Prediction: Computational models can predict solubility, often expressed as logS (the logarithm of the molar solubility). These predictions can be derived from various methods, including:

  • Fragment-based methods: These methods, like ALOGPS, calculate the solubility contribution of different molecular fragments.

  • Molecular dynamics simulations: These simulations model the interactions between the solute and solvent molecules to calculate the free energy of solvation.[21]

pKa Prediction: Several computational approaches are used to predict pKa values:

  • Quantum Mechanical (QM) Methods: These methods, including Density Functional Theory (DFT), calculate the energies of the protonated and deprotonated states of a molecule to determine the free energy of dissociation.[22]

  • Semi-empirical Methods: Methods like PM6 offer a faster alternative to QM methods for pKa prediction.[23][24]

  • Machine Learning Models: These models are trained on large datasets of known pKa values to learn the relationship between molecular structure and acidity.[25][26]

  • Empirical Methods: Software like ChemAxon utilizes a large internal database and empirical rules to provide rapid pKa predictions.

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to visualize the processes and logical connections discussed in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start excess_solid Add Excess Solid to Water start->excess_solid shake Shake at Constant Temp (24-72h) excess_solid->shake Saturated Slurry filter Filter/Centrifuge shake->filter Equilibrated Mixture quantify Quantify Concentration (e.g., HPLC) filter->quantify end End quantify->end

Caption: Experimental workflow for the shake-flask solubility determination method.

logical_relationship cluster_exp Experimental Approach cluster_comp Computational Approach exp_data Experimental Data (e.g., Melting Point, pKa) comparison Cross-Validation exp_data->comparison comp_data Computational Prediction (QSPR, QM, ML) comp_data->comparison validation Model Validation & Refinement comparison->validation application Informed Application in R&D (e.g., Drug Design) validation->application

References

Safety Operating Guide

Proper Disposal of 3,5-Pyridinedicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of 3,5-Pyridinedicarboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before handling this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste requires adherence to standard laboratory safety practices to mitigate risks of skin and eye irritation, and respiratory tract irritation.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile or Neoprene rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.

In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with all local, state, and federal regulations. As a pyridine derivative and an acidic compound, it requires careful management as hazardous waste.

Waste Identification and Segregation

All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips, absorbent pads), must be classified as hazardous waste. It is crucial to prevent the mixing of this waste with other incompatible waste streams, particularly strong oxidizing agents and bases.

Waste Collection and Labeling

Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical, preventing any potential reaction. The label should clearly state "Hazardous Waste" and identify the contents as "this compound Waste".

Hazardous Waste Classification

While this compound is not specifically listed by the EPA with its own waste code, it may be classified based on its characteristics. As an acid, it could be considered a corrosive hazardous waste (EPA Code D002 ) if its pH is less than or equal to 2.0. Additionally, as a pyridine derivative, wastes from non-specific sources containing pyridine are listed under EPA code F005 . It is the generator's responsibility to determine the appropriate waste codes. Consult your institution's EHS department for guidance.

ParameterGuidelineEPA Waste Code (Potential)
pH of Waste Solution ≤ 2.0D002 (Corrosive)
Chemical Family Pyridine DerivativeF005 (Spent non-halogenated solvents)
Unused Product Discarded commercial chemical productU196 (Pyridine) - if applicable
Storage and Disposal

Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. Arrange for pickup and disposal through a licensed professional waste disposal service. All disposal activities must be documented and adhere to institutional and regulatory requirements.

Experimental Protocol: Neutralization of Dilute Aqueous Waste

For small quantities of dilute aqueous solutions of this compound, neutralization may be a permissible pre-treatment step before collection, if allowed by your institution and local regulations. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Objective: To adjust the pH of a dilute acidic waste solution to a neutral range (typically 6.0-8.0) to reduce its corrosive hazard.

Materials:

  • Dilute aqueous waste of this compound

  • Weak base (e.g., sodium bicarbonate or a 5-10% solution of sodium carbonate)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beakers or flasks

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Place the beaker containing the dilute acidic waste on a stir plate.

  • Dilution: If the solution is concentrated, slowly add the acid waste to a large volume of cold water (a general guideline is a 1:10 ratio of acid to water) to dissipate any heat generated. Never add water to acid.

  • Neutralization: Begin stirring the diluted solution. Slowly and in small increments, add the weak base (sodium bicarbonate or sodium carbonate solution). Be cautious as this may cause gas evolution (carbon dioxide) and heat generation.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter.

  • Endpoint: Continue adding the base until the pH of the solution is within a neutral range, typically between 6.0 and 8.0, or as specified by local wastewater regulations.

  • Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal by a certified service. Drain disposal is generally not recommended unless explicitly permitted by your institution's EHS and local wastewater authority.

Disposal Workflow Diagram

Personal protective equipment for handling 3,5-Pyridinedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Pyridinedicarboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identification:

Name This compound
Synonyms Dinicotinic acid
CAS Number 499-81-0
Molecular Formula C7H5NO4
Molecular Weight 167.12 g/mol
Form Powder

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory system irritation.[1][2][3] Adherence to proper PPE is mandatory to ensure personal safety.

Recommended Personal Protective Equipment:

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing.[4]To protect against chemical splashes and dust particles.[5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[6] Closed-toe shoes.To prevent skin contact with the chemical.[5][7]
Respiratory Protection NIOSH-approved N95 dust mask or a respirator with appropriate cartridges if dust is generated.[8]To prevent inhalation of dust particles.[6]
Body Protection A lab coat, coveralls, or a chemical-resistant suit should be worn to protect the body from potential exposure.[9]To provide a barrier against chemical splashes and spills.

Operational Plan for Handling

Safe handling of this compound requires a controlled environment and adherence to the following step-by-step procedures:

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition from the handling area.

  • Have spill control materials readily available.

2. Weighing and Transferring:

  • Wear all required PPE before handling the chemical.

  • Dispense the powdered acid carefully to avoid generating dust.

  • Use a spatula or other appropriate tool for transferring the solid.

  • Close the container tightly after use to prevent contamination and spills.[1]

3. Dissolving and Reactions:

  • When dissolving the acid, add it slowly to the solvent to control any potential exothermic reactions.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • Maintain constant observation of the reaction.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clean the work area and any equipment used.

  • Decontaminate or dispose of any contaminated PPE according to institutional guidelines.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Chemical: Dispose of unused or waste this compound through an approved waste disposal plant.[1] Do not mix with other waste unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials, such as paper towels or gloves, that come into contact with the chemical should be collected in a designated, labeled hazardous waste container.

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse before disposal in accordance with local and national regulations.[10]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Chemical prep_workspace->weigh Proceed to Handling transfer Transfer Chemical weigh->transfer dissolve Dissolve/React transfer->dissolve cleanup_workspace Clean Workspace dissolve->cleanup_workspace Complete Handling dispose_waste Dispose of Waste & Contaminated Materials cleanup_workspace->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A flowchart illustrating the safe handling procedure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Pyridinedicarboxylic acid
Reactant of Route 2
3,5-Pyridinedicarboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。